Benzylsuccinic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-benzylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859847 | |
| Record name | 2-Benzylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-33-3, 36092-42-9 | |
| Record name | Benzylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 884-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Benzylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzylsuccinic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for benzylsuccinic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.
Chemical Properties and Structure
This compound, a dicarboxylic acid, is a molecule of significant interest due to its role as a competitive inhibitor of carboxypeptidase A and its utility as a chiral building block in organic synthesis.[1][2][3] It exists as a racemic mixture (DL-benzylsuccinic acid) and as individual enantiomers, (R)-benzylsuccinic acid and (S)-benzylsuccinic acid.
General Information
| Property | Value | Reference(s) |
| IUPAC Name | 2-benzylbutanedioic acid | [4] |
| Synonyms | DL-Benzylsuccinic acid, α-Benzylsuccinic acid | [2][4] |
| Chemical Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| CAS Number | 884-33-3 (DL), 3972-36-9 (S), 46292-93-7 (R) | [1][5][6] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 161-163 °C (DL-form); 164-168 °C (S-form) | [1] |
| Boiling Point | 331.4±22.0 °C (Predicted) | |
| Density | 1.290±0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO: 500 mg/mL (2401.42 mM); Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |
| pKa₁ | 4.11 | [8] |
| pKa₂ | 5.65 | [8] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:
-
~12.0 ppm (singlet, 2H): Carboxylic acid protons (-COOH).
-
7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
2.5-3.0 ppm (multiplet, 3H): Protons of the succinic acid backbone (CH and CH₂).
-
2.8-3.2 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum in DMSO-d₆ is anticipated to exhibit the following resonances:
-
~173-175 ppm: Carbonyl carbons of the carboxylic acid groups.
-
~138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
~126-129 ppm: Aromatic carbons of the benzyl group.
-
~40-45 ppm: Methine carbon of the succinic acid backbone.
-
~35-40 ppm: Methylene carbon of the succinic acid backbone.
-
~35-38 ppm: Methylene carbon of the benzyl group.
FT-IR Spectroscopy
The infrared spectrum, typically recorded as a KBr pellet, is expected to display characteristic absorption bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid groups.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid groups.
-
~690-770 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.
Experimental Protocols
Synthesis of DL-Benzylsuccinic Acid
A common method for the synthesis of this compound involves the Stobbe condensation of diethyl succinate with benzaldehyde, followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl succinate
-
Benzaldehyde
-
Potassium tert-butoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
A solution of diethyl succinate and benzaldehyde in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene under an inert atmosphere.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is hydrolyzed by the addition of water.
-
The aqueous layer is separated, washed with ether, and then acidified with concentrated hydrochloric acid.
-
The resulting oily product is extracted with ether, and the solvent is evaporated.
-
The crude product is then saponified by refluxing with an aqueous solution of sodium hydroxide.
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
The product is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure DL-benzylsuccinic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
A known mass of this compound is dissolved in a specific volume of deionized water, containing a background electrolyte like KCl to maintain constant ionic strength.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of NaOH, added in small increments from a burette.
-
The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
-
The titration is continued past the second equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the points of maximum slope on the curve.
-
The pKa values are determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the volume halfway between the first and second equivalence points corresponds to pKa₂.
Assay for Carboxypeptidase A Inhibition
The inhibitory activity of this compound against carboxypeptidase A (CPA) can be determined using a colorimetric assay.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (a chromogenic substrate)
-
Tris-HCl buffer (pH 7.5)
-
This compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of CPA in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add the Tris-HCl buffer, the CPA solution, and the this compound solution (or buffer for the control).
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a few minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 350 nm) over time using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
The inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or by non-linear regression fitting to the appropriate inhibition model (competitive inhibition).
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. This compound | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.washington.edu [chem.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
The Biological Activity of (S)-2-Benzylsuccinic Acid: A Technical Guide for Researchers
(S)-2-Benzylsuccinic acid and its derivatives represent a class of molecules with significant and diverse biological activities. Primarily recognized as potent inhibitors of metalloenzymes, their therapeutic potential is being explored in metabolic disorders, cardiovascular diseases, and oncology. The stereochemistry of the parent molecule is crucial, with the (S)-enantiomer often being the more biologically active form and a key building block for the antidiabetic drug mitiglinide.
This technical guide provides a comprehensive overview of the biological activities of (S)-2-benzylsuccinic acid, focusing on its molecular targets, associated signaling pathways, and the experimental methodologies used for its evaluation.
Core Biological Activities and Molecular Targets
The primary biological activities of (S)-2-benzylsuccinic acid and its derivatives stem from their ability to inhibit specific enzymes, particularly metalloenzymes. The succinic acid moiety plays a crucial role in coordinating with the metal ions in the active sites of these enzymes.
Inhibition of Carboxypeptidase A (CPA)
(S)-2-Benzylsuccinic acid is a well-established and potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in the digestion of proteins.[1] This competitive inhibition is a cornerstone of its biological activity.[2]
Inhibition of Nna1 (Cytosolic Carboxypeptidase)
Derivatives of 2-benzylsuccinic acid have demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[1][3]
Modulation of the Renin-Angiotensin System (RAS)
The structural similarity of benzylsuccinic acid derivatives to substrates of Angiotensin-Converting Enzyme (ACE) suggests their potential role as ACE inhibitors, which would allow them to modulate the Renin-Angiotensin System.[1][4]
Interaction with the Insulin Signaling Pathway
This compound and its derivatives can influence the insulin signaling pathway.[1] Evidence suggests that this compound can inhibit insulin binding and the tyrosine kinase activity of the insulin receptor.[1] Furthermore, the (S)-enantiomer is a crucial component of the antidiabetic drug mitiglinide, which stimulates insulin secretion.[1]
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data reported for (S)-2-benzylsuccinic acid and its derivatives.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | 400.0 nM | Data for the racemic mixture.[1][5] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | A derivative of the parent compound.[6] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | A derivative of the parent compound, demonstrating stereoselectivity.[6] |
| 2-Benzylsuccinic acid | Nna1 | - | - | 95% inhibition at 5-10 mM.[3] |
Signaling Pathways Modulated by (S)-2-Benzylsuccinic Acid Derivatives
The biological effects of these compounds are mediated through their interaction with several key signaling pathways.
Mitiglinide-Mediated Insulin Secretion
Mitiglinide, a drug synthesized from (S)-2-benzylsuccinic acid, stimulates insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (KATP) channels.
Caption: Mitiglinide's mechanism of action on pancreatic β-cells.
Inhibition of Insulin Receptor Signaling
This compound has been shown to directly interfere with the insulin signaling cascade by inhibiting the insulin receptor's tyrosine kinase activity.
Caption: Inhibition of the insulin receptor signaling pathway.
Potential Modulation of the Renin-Angiotensin System
Due to their structural similarity to ACE substrates, this compound derivatives are postulated to act as ACE inhibitors.
Caption: Potential inhibition of Angiotensin-Converting Enzyme (ACE).
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A.
Principle: The enzymatic activity of Carboxypeptidase A is measured by monitoring the hydrolysis of a chromogenic substrate, hippuryl-L-phenylalanine. The rate of substrate cleavage is determined by measuring the increase in absorbance at 254 nm.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
(S)-2-Benzylsuccinic acid (or its derivatives)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
1.0 M NaCl solution (for enzyme dilution)
-
Spectrophotometer capable of reading at 254 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl, adjusted to pH 7.5 at 25°C.
-
Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Prepare a stock solution of (S)-2-benzylsuccinic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare an enzyme solution of Carboxypeptidase A in 1.0 M NaCl at a concentration of 4-8 units/mL.
-
-
Assay Setup:
-
Set the spectrophotometer to 254 nm and maintain the temperature at 25°C.
-
In a cuvette, mix the Tris-HCl buffer, the hippuryl-L-phenylalanine solution, and the desired concentration of the inhibitor ((S)-2-benzylsuccinic acid).
-
Equilibrate the mixture in the spectrophotometer for 3-5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Carboxypeptidase A enzyme solution to the cuvette and mix by inversion.
-
Immediately begin recording the absorbance at 254 nm for approximately 5 minutes.
-
Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of (S)-2-benzylsuccinic acid compared to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Nna1 (Cytosolic Carboxypeptidase) Inhibition Assay
Principle: The inhibition of Nna1 is determined by measuring the reduction in its enzymatic activity in the presence of an inhibitor. A common method involves using a specific substrate that releases a detectable signal (e.g., fluorescence or color) upon cleavage.
Materials:
-
Recombinant Nna1 enzyme
-
(S)-2-Benzylsuccinic acid (or its derivatives)
-
Specific Nna1 substrate (e.g., biotin-3EG2E)[3]
-
Assay buffer
-
Detection reagents (e.g., streptavidin-HRP for a biotinylated substrate)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of (S)-2-benzylsuccinic acid in the assay buffer.
-
Prepare the Nna1 enzyme and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the Nna1 enzyme, and the various concentrations of the inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Nna1 substrate to each well.
-
Incubate the plate for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the detection reagents.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Benzylsuccinic Acid as an Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylsuccinic acid and its derivatives represent a significant class of enzyme inhibitors, primarily targeting metalloproteases through a competitive, transition-state analog mechanism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with key enzymes such as Carboxypeptidase A (CPA), Glutamate Carboxypeptidase II (GCPII), and Cytosolic Carboxypeptidase 1 (CCP1/Nna1). This document outlines the core principles of its inhibitory activity, presents quantitative data, details experimental protocols for inhibitor characterization, and visualizes the underlying molecular interactions and experimental workflows. The information herein is intended to support researchers and professionals in the fields of enzymology, drug discovery, and molecular biology in their efforts to understand and utilize this important chemical scaffold.
Introduction
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, providing insights into enzyme mechanisms and serving as lead compounds for drug development. This compound, a dicarboxylic acid, has long been recognized for its potent inhibitory effects on various enzymes, particularly those containing a catalytic metal ion. Its structural features, specifically the succinic acid moiety, allow it to mimic the transition state of peptide hydrolysis, leading to tight and specific binding to the active site of target enzymes. This guide will explore the nuanced mechanisms through which this compound exerts its inhibitory effects.
Molecular Targets of this compound
This compound primarily targets zinc-containing metalloproteases. The most well-characterized interactions are with:
-
Carboxypeptidase A (CPA): A digestive enzyme that cleaves C-terminal amino acids from peptides. This compound is a classic competitive inhibitor of CPA.[1][2]
-
Glutamate Carboxypeptidase II (GCPII): Also known as Prostate-Specific Membrane Antigen (PSMA), this enzyme is a key target in prostate cancer and neurological disorders. It hydrolyzes N-acetylaspartylglutamate (NAAG) in the brain.[3] While this compound is expected to inhibit GCPII due to structural similarities with known inhibitors, specific inhibitory constants are not as widely reported.
-
Cytosolic Carboxypeptidase 1 (CCP1/Nna1): An enzyme involved in neuronal development and survival. This compound has been shown to inhibit Nna1 activity.[1][4]
Mechanism of Action: A Transition-State Analog
The primary mechanism by which this compound inhibits metalloproteases is through competitive inhibition, acting as a transition-state analog.
During peptide hydrolysis by a metalloprotease like CPA, the enzyme stabilizes a tetrahedral transition state formed at the scissile peptide bond. The key features of this transition state include the coordination of the carbonyl oxygen to the active site zinc ion and the precise positioning of the substrate for nucleophilic attack by a water molecule activated by a glutamate residue.
This compound effectively mimics this transition state. Its two carboxylate groups can chelate the active site zinc ion in a manner that resembles the hydrated carbonyl group of the tetrahedral intermediate. The benzyl group of the inhibitor occupies the S1' specificity pocket of the enzyme, which normally accommodates the C-terminal amino acid side chain of the substrate. This tight binding to the active site prevents the substrate from accessing the catalytic machinery, thus competitively inhibiting the enzyme.
Caption: Competitive inhibition mechanism of this compound.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes available data for key enzyme targets.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[4] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A (CPA) | 0.15 µM | - | The (R)-enantiomer shows higher potency.[5] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A (CPA) | 17 µM | - | The (S)-enantiomer is significantly less potent.[5] |
| 2-Benzylsuccinic acid | Nna1 (CCP1) | - | - | Reported to cause approximately 95% inhibition at 5-10 mM.[1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound.
Carboxypeptidase A (CPA) Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Materials:
-
Bovine Pancreas Carboxypeptidase A (CPA)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold 10% LiCl.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the Tris-HCl buffer, the hippuryl-L-phenylalanine substrate solution, and varying concentrations of the this compound inhibitor.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the CPA enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 254 nm for 5 minutes. The increase in absorbance is due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive inhibition).
-
Caption: Workflow for Carboxypeptidase A inhibition assay.
Glutamate Carboxypeptidase II (GCPII) Inhibition Assay
This protocol utilizes a fluorescence-based method.
Materials:
-
Recombinant human GCPII
-
This compound
-
Fluorescent substrate (e.g., N-[4-(phenylazo)-benzoyl]-glutamyl-γ-glutamic acid, PABGcG)
-
Tris-HCl buffer (50 mM, pH 7.4) with 1% Triton X-100
-
HPLC system with a fluorescence detector
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GCPII in the assay buffer.
-
Prepare a stock solution of this compound.
-
Prepare a working solution of the fluorescent substrate.
-
-
Assay Setup:
-
In microcentrifuge tubes, pre-incubate the GCPII enzyme with varying concentrations of this compound in the assay buffer for 10 minutes at 37°C.
-
Include a control with no inhibitor.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the fluorescent substrate to each tube.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., 2% TFA in methanol).
-
-
Analysis:
-
Analyze the reaction mixtures by reverse-phase HPLC with fluorescence detection to separate and quantify the product.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 and Ki values as described for the CPA assay.
-
Signaling Pathway and Broader Biological Context
The inhibition of enzymes like GCPII by this compound and its derivatives has significant implications for cellular signaling. GCPII is overexpressed in prostate cancer and is involved in modulating glutamate neurotransmission in the brain. By inhibiting GCPII, this compound can increase the levels of N-acetylaspartylglutamate (NAAG), which is an agonist for type 3 metabotropic glutamate receptors (mGluR3). Activation of mGluR3 can have neuroprotective effects.
Caption: Simplified signaling pathway involving GCPII inhibition.
Conclusion
This compound serves as a potent and well-characterized competitive inhibitor of metalloproteases, acting as a transition-state analog. Its ability to target enzymes like Carboxypeptidase A, Glutamate Carboxypeptidase II, and Nna1 underscores its importance as a research tool and a scaffold for the development of therapeutic agents. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory activity, while the mechanistic insights and pathway visualizations offer a deeper understanding of its biological effects. Further research into the specific interactions with a broader range of metalloproteases and the optimization of its derivatives will continue to be a fruitful area of investigation for drug discovery and development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-2-Benzylsuccinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Benzylsuccinic anhydride is a pivotal chiral intermediate in organic synthesis, most notably in the pharmaceutical industry as a key building block for the antidiabetic drug mitiglinide. Its stereospecific structure is crucial for the biological activity of its derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of (S)-2-benzylsuccinic anhydride. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support researchers and professionals in drug development and organic synthesis.
Introduction
The discovery of (S)-2-benzylsuccinic acid and its derivatives as potent inhibitors of metalloenzymes, such as carboxypeptidase A, marked a significant advancement in the field of medicinal chemistry.[1] The subsequent development of synthetic routes to enantiomerically pure forms of these compounds has been of great interest. (S)-2-benzylsuccinic anhydride, a cyclic anhydride derived from (S)-2-benzylsuccinic acid, serves as an activated form of the dicarboxylic acid, facilitating its use in various chemical transformations, particularly in the synthesis of amides and esters.
The primary application of (S)-2-benzylsuccinic anhydride is in the synthesis of mitiglinide, a meglitinide-class oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. The (S)-enantiomer is essential for the drug's therapeutic effect, highlighting the importance of stereoselective synthesis.[2]
Synthesis of (S)-2-Benzylsuccinic Anhydride
The most common and direct method for the synthesis of (S)-2-benzylsuccinic anhydride is the dehydration of (S)-2-benzylsuccinic acid. This can be achieved using various dehydrating agents. The precursor, (S)-2-benzylsuccinic acid, is often synthesized enantioselectively from readily available chiral starting materials like L-phenylalanine.[3]
Synthesis of the Precursor: (S)-2-Benzylsuccinic Acid
A practical and efficient method for the preparation of (S)-2-benzylsuccinic acid involves the asymmetric alkylation of an N-acylsultam derived from L-phenylalanine. While detailed multi-step protocols are available in the literature, a general overview of the synthetic strategy is presented below. A patent describes a method for preparing (S)-2-benzylsuccinic acid from (R)-2-benzylsuccinic acid via racemization, which can be useful for improving overall yield in industrial processes.[4]
Dehydration of (S)-2-Benzylsuccinic Acid
The conversion of (S)-2-benzylsuccinic acid to its anhydride is typically achieved by heating with a dehydrating agent. Common reagents for this transformation include acetyl chloride, thionyl chloride, and phosphorus oxychloride.[2][5]
Table 1: Comparison of Dehydrating Agents for Succinic Anhydride Synthesis
| Dehydrating Agent | Typical Yield (%) | Reference |
| Acetyl Chloride | 93-95 | [5] |
| Phosphorus Oxychloride | 82-96 | [5] |
| Acetic Anhydride | ~72 | [5] |
Note: Yields are for the synthesis of unsubstituted succinic anhydride and may vary for (S)-2-benzylsuccinic anhydride.
Experimental Protocols
General Protocol for the Dehydration of (S)-2-Benzylsuccinic Acid using Acetyl Chloride
This protocol is a generalized procedure based on established methods for the synthesis of succinic anhydrides.[2]
Materials:
-
(S)-2-benzylsuccinic acid
-
Acetyl chloride (excess)
-
Anhydrous diethyl ether or dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry round-bottom flask, suspend (S)-2-benzylsuccinic acid in an excess of acetyl chloride.
-
Fit the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.
-
Gently heat the mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the solid starting material. This typically takes 1-2 hours.
-
After the reaction is complete, allow the solution to cool to room temperature. The product, (S)-2-benzylsuccinic anhydride, is expected to crystallize from the solution upon cooling.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual acetyl chloride and acetic acid.
-
Dry the product under vacuum to yield pure (S)-2-benzylsuccinic anhydride.
Characterization
The structure and purity of the synthesized (S)-2-benzylsuccinic anhydride can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for (S)-2-Benzylsuccinic Anhydride and Related Compounds
| Technique | Compound | Observed Signals | Reference |
| ¹H NMR | Succinic Anhydride (DMSO-d6) | δ 2.9 (s, 4H) | [6] |
| (S)-2-Benzylsuccinic Acid (Water, pH 7) | δ 2.30-2.52 (m, 2H), 2.77-2.94 (m, 3H), 7.25-7.36 (m, 5H) | [7] | |
| ¹³C NMR | Succinic Anhydride (Predicted, D₂O) | δ 31.7, 182.5 | [8] |
| Benzoic Anhydride | δ 129.1, 130.4, 131.2, 135.2, 162.8 | [9] | |
| IR (cm⁻¹) | Succinic Anhydride | ~1860 (C=O stretch, symmetric), ~1780 (C=O stretch, asymmetric), ~1220 (C-O stretch) | [10][11] |
| 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | 1857.51 (C=O stretch), 1773.43 (C=O stretch) | [12] | |
| MS (m/z) | (S)-2-Benzylsuccinic Anhydride (Computed) | Exact Mass: 190.06 | [13] |
| Dimethyl ester of benzylsuccinic acid | M⁺ at 236, fragments at 177, 145, 117, 91 | [14] |
Biological Significance and Signaling Pathways
(S)-2-Benzylsuccinic acid and its derivatives are known to interact with several biological pathways, making them interesting candidates for drug development.
Inhibition of Carboxypeptidase A
(S)-2-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A, a zinc-containing metalloenzyme. The benzyl group of the inhibitor occupies the hydrophobic S1' pocket of the enzyme, and the carboxylate groups interact with the active site zinc ion.[1]
Table 3: Inhibitory Activity of this compound Derivatives against Carboxypeptidase A
| Compound/Enantiomer | Target Enzyme | Inhibition Constant (Ki) | Comments | Reference |
| (2RS)-2-Benzylsuccinic Acid (Racemic) | Carboxypeptidase A | 0.22 µM | Represents the inhibitory potency of the racemic mixture. | [1] |
| (S)-2-Benzylsuccinic Acid (L-Benzylsuccinate) | Carboxypeptidase A | Not explicitly quantified | X-ray crystallography data shows this enantiomer binding to the active site. | [1] |
Role in Insulin Secretion (Mitiglinide)
Mitiglinide, synthesized from (S)-2-benzylsuccinic anhydride, stimulates insulin secretion from pancreatic β-cells. It binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels, leading to their closure. This causes membrane depolarization, influx of Ca²⁺, and subsequent exocytosis of insulin.
Figure 1: Signaling pathway of Mitiglinide in pancreatic β-cells.
Potential Modulation of the Renin-Angiotensin System (RAS)
The structural similarity of this compound derivatives to angiotensin-converting enzyme (ACE) substrates suggests their potential as ACE inhibitors, which would modulate the Renin-Angiotensin System. This pathway is crucial for blood pressure regulation.
Figure 2: Potential modulation of the Renin-Angiotensin System.
Experimental Workflow
The overall process for the synthesis and characterization of (S)-2-benzylsuccinic anhydride is outlined below.
Figure 3: Synthesis and characterization workflow.
Conclusion
(S)-2-Benzylsuccinic anhydride is a valuable chiral building block with significant applications in the pharmaceutical industry. Its synthesis via the dehydration of (S)-2-benzylsuccinic acid is a well-established and efficient process. This guide provides the essential technical information, including experimental protocols, quantitative data, and pathway visualizations, to aid researchers in the synthesis, characterization, and application of this important chemical intermediate. The continued exploration of the biological activities of its derivatives holds promise for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 7. (S)-2-benzylsuccinic acid | C11H12O4 | CID 446168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Benzoic anhydride(93-97-0) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. reddit.com [reddit.com]
- 13. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of Benzylsuccinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzylsuccinic acid and its derivatives represent a versatile class of small molecules with significant therapeutic potential across a range of diseases. Primarily recognized for their potent inhibition of metalloenzymes, these compounds have been investigated for their roles in metabolic disorders, cardiovascular diseases, and oncology.[1] The foundational structure, this compound, serves as a key building block for various therapeutic agents, with its biological activity often being stereospecific. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives, including their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.
Core Biological Activities and Molecular Targets
The primary mechanism of action for many this compound derivatives is the inhibition of zinc-containing metalloenzymes. The succinic acid moiety is crucial for coordinating with the metal ions in the active sites of these enzymes, leading to potent and often selective inhibition.[1]
Inhibition of Carboxypeptidase A (CPA)
(S)-2-benzylsuccinic acid is a well-established and potent competitive inhibitor of Carboxypeptidase A (CPA), a key digestive enzyme.[1][2] The benzyl group of the inhibitor occupies the hydrophobic S1' pocket of the enzyme, which typically binds the C-terminal amino acid side chain of a substrate. The two carboxylate groups of the inhibitor are thought to interact with the active site zinc ion and other critical residues, mimicking the transition state of peptide hydrolysis.[2] This inhibitory activity is stereoselective, with the (S)-enantiomer being the more biologically active form.[2]
Inhibition of Cytosolic Carboxypeptidases (Nna1)
Derivatives of 2-benzylsuccinic acid have also demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase.[1][3] This suggests a broader activity against this class of enzymes and opens avenues for therapeutic intervention in neurological contexts, as Nna1 has been implicated in neuropathic pain.[3]
Modulation of the Renin-Angiotensin System (RAS)
The structural similarity of this compound derivatives to the substrates of Angiotensin-Converting Enzyme (ACE) suggests their potential as ACE inhibitors. By inhibiting ACE, these compounds can modulate the Renin-Angiotensin System, a critical regulator of blood pressure and cardiovascular homeostasis.
Interaction with the Insulin Signaling Pathway
This compound and its derivatives can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[1] This activity is central to their potential in managing metabolic disorders such as type 2 diabetes. The (S)-enantiomer of 2-benzylsuccinic acid is a key building block for the antidiabetic drug mitiglinide.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the biological activity of various this compound derivatives.
Table 1: Inhibition of Carboxypeptidase A (CPA)
| Compound | Inhibition Constant (Ki) | IC50 | Notes |
| (2RS)-2-Benzylsuccinic acid | 0.22 ± 0.05 µM[4] | - | Data for the racemic mixture. |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 µM[5] | - | |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 µM[5] | - | |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 µM[5] | - | |
| 2-Benzyl-3-hydroxybutanoic acid | 107 µM[1] | - | A derivative of the parent compound. |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM[4] | - | Equipotent to (2RS)-2-benzylsuccinate. |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | 370 ± 60 µM[4] | - | |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM[4] | - | |
| 2-ambo-P-ambo-2-Benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM[4] | - |
Table 2: Inhibition of Other Enzymes and Cellular Activity
| Compound | Target | Activity | Notes |
| 2-Benzylsuccinic acid | Nna1 | ~95% inhibition at 5-10 mM[3] | Substrate: biotin-3EG2E. |
| 2-Mercaptobenzoxazole derivatives | Various Protein Kinases | Nanomolar range IC50 | Specific values depend on the derivative and kinase.[1] |
Detailed Experimental Protocols
Synthesis and Purification of (S)-2-Benzylsuccinic Acid
A common and efficient method for the synthesis of (S)-2-benzylsuccinic acid starts from L-phenylalanine.[6] While specific reaction conditions can be optimized, a general synthetic scheme is as follows:
-
Starting Material: L-phenylalanine.
-
Key Reactions: The synthesis typically involves a series of reactions including diazotization of the amino group, followed by nucleophilic substitution and subsequent hydrolysis.
-
Purification: Purification can be achieved through recrystallization. For industrial-scale production, a process involving the formation of a benzyl ester derivative, which has favorable crystalline properties for purification, has been developed.[7] This is followed by debenzylation to yield the highly pure this compound derivative.[7]
A detailed, exemplary purification protocol for a this compound derivative is as follows:
-
Dissolve the crude this compound derivative in ethyl acetate.
-
Add approximately 2 mole equivalents of potassium carbonate to the solution.
-
Add about 1.2 mole equivalents of benzyl bromide or benzyl chloride to the mixture with stirring.
-
Heat the resulting mixture with stirring.
-
After cooling, add ice-water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting residue is crystallized from a solvent system like ethyl acetate-hexane and then recrystallized from ethyl acetate to yield the purified benzyl ester derivative.
-
The purified ester is then subjected to alkali hydrolysis to give the final this compound derivative.
Carboxypeptidase A Inhibition Assay
The inhibitory activity of this compound derivatives on CPA can be determined using a continuous spectrophotometric rate determination assay.[2]
Principle: The enzymatic activity of CPA is measured by monitoring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The cleavage of this substrate by CPA results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is monitored over time.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
Test inhibitor (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 254 nm and maintaining a constant temperature (e.g., 25°C)
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a quartz cuvette, add the assay buffer, the substrate solution, and the inhibitor solution (or solvent control).
-
Equilibrate the mixture to the assay temperature (25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of a pre-diluted Carboxypeptidase A enzyme solution.
-
Immediately start monitoring the increase in absorbance at 254 nm for a set period (e.g., 5 minutes).
-
Calculate the initial rate of the reaction (ΔA254/minute) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the inhibition constant (Ki), the assay should be performed at various substrate and inhibitor concentrations, and the data can be analyzed using methods such as the Dixon plot or non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Competitive Inhibition of Carboxypeptidase A
The mechanism of CPA inhibition by this compound is a classic example of competitive inhibition. The inhibitor directly competes with the substrate for binding to the active site of the enzyme.
Caption: Competitive inhibition of Carboxypeptidase A by a this compound derivative.
Modulation of the Insulin Signaling Pathway
This compound derivatives can interfere with the initial steps of the insulin signaling cascade, leading to a modulation of downstream metabolic effects.
Caption: Inhibition of the insulin signaling pathway by a this compound derivative.
Potential Interaction with the Renin-Angiotensin System
The structural similarity of this compound derivatives to ACE substrates suggests they can act as competitive inhibitors of this enzyme.
Caption: Potential inhibition of the Renin-Angiotensin System by a this compound derivative.
Therapeutic Applications and Future Directions
The diverse biological activities of this compound derivatives have positioned them as promising candidates for various therapeutic applications:
-
Metabolic Disorders: The development of mitiglinide, a glinide antidiabetic agent, highlights the potential of this class of compounds in managing type 2 diabetes.[1] Further research into their effects on the insulin signaling pathway could lead to the discovery of novel therapeutics for metabolic syndrome.
-
Cardiovascular Diseases: By targeting the Renin-Angiotensin System, this compound derivatives could be developed as antihypertensive agents. Their role as ACE inhibitors warrants further investigation.
-
Oncology: The inhibition of certain metalloenzymes that are overexpressed in cancerous tissues presents an opportunity for the development of novel anticancer agents.
-
Neuropathic Pain: The inhibition of Nna1 by this compound derivatives suggests their potential in the treatment of neuropathic pain and other neurological disorders.[3]
Future research should focus on the structure-activity relationships of these derivatives to design more potent and selective inhibitors for specific targets. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical practice. The versatility of the this compound scaffold ensures that it will remain a valuable starting point for the discovery of new therapeutic agents.
References
- 1. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0967204A1 - Process for producing this compound derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Benzylsuccinic Acid in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylsuccinic acid and its derivatives represent a class of small molecules with significant therapeutic potential in the realm of metabolic disorders. Primarily recognized as potent enzyme inhibitors, their mechanism of action extends to the modulation of key signaling pathways involved in glucose homeostasis and other metabolic processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic diseases, with a focus on its molecular targets, relevant signaling pathways, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate further research in this promising area.
Core Molecular Targets and Mechanisms of Action
This compound's biological activities are primarily attributed to its ability to inhibit specific enzymes, thereby interfering with metabolic and signaling cascades.
Inhibition of Carboxypeptidases
This compound is a well-established competitive inhibitor of zinc-containing metalloenzymes known as carboxypeptidases.[1][2]
-
Carboxypeptidase A (CPA): this compound demonstrates potent inhibition of CPA.[3] The succinic acid moiety of the molecule plays a crucial role in coordinating with the zinc ion in the active site of the enzyme.
-
Nna1 (Cytosolic Carboxypeptidase): this compound also effectively inhibits Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[4]
Modulation of Insulin Signaling
A critical aspect of this compound's relevance to metabolic disorders lies in its ability to influence the insulin signaling pathway.
-
Inhibition of Insulin Receptor Tyrosine Kinase: this compound has been shown to inhibit the tyrosine kinase activity of the insulin receptor in a concentration-dependent manner.[5] This inhibition affects the downstream signaling cascade that governs glucose uptake and metabolism.
-
Impact on Insulin Binding: Studies have demonstrated that this compound can inhibit insulin binding to its receptor, further contributing to its modulatory effects on insulin sensitivity.[5]
The antidiabetic drug mitiglinide , a derivative of (S)-2-benzylsuccinic acid, exemplifies the therapeutic application of this mechanism.[6] Mitiglinide stimulates insulin secretion by targeting ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[7][8][9][10]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its derivatives.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[6] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | [9] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | [9] |
| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | [9] |
| 2-Benzylsuccinic acid | Nna1 | - | ~95% inhibition at 5-10 mM | [4] |
| Mitiglinide | KATP Channel (Kir6.2/SUR1) | - | 100 nM | Highly specific for the pancreatic β-cell KATP channel.[11] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below using the DOT language for Graphviz.
Signaling Pathways
Caption: Insulin signaling and points of inhibition by this compound.
Caption: Mitiglinide's mechanism of action on insulin secretion.
Experimental Workflows
Caption: Workflow for Carboxypeptidase A inhibition assay.
Role in Specific Metabolic Disorders
Type 2 Diabetes Mellitus
The primary established role of this compound in metabolic disorders is in the context of type 2 diabetes, largely through the development of its derivative, mitiglinide.[12] By inhibiting KATP channels in pancreatic β-cells, mitiglinide promotes postprandial insulin secretion, thereby helping to control blood glucose levels.[8] Furthermore, the direct inhibitory effect of this compound on the insulin receptor tyrosine kinase suggests a broader potential to modulate insulin sensitivity.[5]
Non-Alcoholic Steatohepatitis (NASH)
While direct evidence is limited, this compound is noted for its potential in non-alcoholic steatohepatitis (NASH) research.[4] The pathogenesis of NASH is closely linked to insulin resistance and dysregulated lipid metabolism.[13] Given this compound's impact on insulin signaling, it is plausible that it could ameliorate the metabolic dysregulation characteristic of NASH. Further investigation is warranted to elucidate the specific mechanisms by which this compound may affect hepatic lipid accumulation and inflammation.
Fumarate Hydratase Deficiency
Fumarate hydratase deficiency is a rare metabolic disorder characterized by the accumulation of fumarate.[14] While some compounds are known to inhibit fumarate hydratase, there is currently no direct evidence to suggest that this compound acts as an inhibitor of this enzyme.[15][16][17] However, the structural similarity between succinate and fumarate could suggest a potential for interaction, representing an area for future exploratory research.
Experimental Protocols
Carboxypeptidase A (CPA) Inhibition Assay
This protocol is adapted from established methods for measuring CPA activity and its inhibition.
Materials:
-
Bovine pancreatic Carboxypeptidase A
-
Substrate: Hippuryl-L-phenylalanine
-
Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl
-
This compound (or other inhibitors)
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare a stock solution of CPA in cold 10% LiCl.
-
Prepare a stock solution of Hippuryl-L-phenylalanine in the assay buffer.
-
Prepare a dilution series of this compound in the assay buffer.
-
In a quartz cuvette, combine the assay buffer, CPA solution, and a specific concentration of this compound. Allow to pre-incubate for a defined period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 254 nm for 3-5 minutes. The rate of increase is proportional to the enzyme activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the inhibition constant (Ki) or IC50 value by analyzing the reaction rates at different inhibitor concentrations.
Insulin Receptor Tyrosine Kinase Inhibition Assay
This protocol outlines a non-radioactive method for assessing the inhibition of insulin receptor kinase activity.[18]
Materials:
-
Purified human insulin receptor
-
Biotinylated peptide substrate (e.g., based on IRS-1 sequence)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM MnCl2)
-
Streptavidin-coated microplate
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Plate reader
Procedure:
-
Coat a microplate with the purified insulin receptor.
-
Prepare a dilution series of this compound.
-
Add the this compound dilutions to the wells and pre-incubate.
-
Add the biotinylated peptide substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a specified time.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove non-bound components.
-
Add the anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Measure the absorbance at 450 nm. The signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound to determine the IC50 value.
2-Deoxyglucose Uptake Assay in Adipocytes
This protocol describes a common method to measure glucose uptake in cultured adipocytes.[3][19][20]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
2-deoxy-D-[3H]glucose (radioactive) or a fluorescent glucose analog
-
Phloretin (uptake inhibitor)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture and differentiate adipocytes in a multi-well plate.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound in KRH buffer for 30-60 minutes.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 100 nM) for 15-20 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose. Incubate for 5-10 minutes.
-
Terminate uptake by rapidly washing the cells with ice-cold KRH buffer containing phloretin.
-
Lyse the cells.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Calculate the rate of glucose uptake and the percentage of inhibition by this compound.
Future Directions and Conclusion
This compound and its derivatives have demonstrated significant potential as modulators of key metabolic pathways. Their established role as carboxypeptidase inhibitors and their influence on the insulin signaling cascade provide a strong foundation for their therapeutic application in type 2 diabetes. The preliminary indications of their relevance to NASH open up new avenues for research into treatments for this increasingly prevalent condition.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound may impact lipid metabolism and inflammation in the context of NASH.
-
Investigating the potential interaction of this compound with other enzymes in central metabolic pathways, including fumarate hydratase.
-
Synthesizing and screening novel derivatives of this compound to optimize their potency and selectivity for specific metabolic targets.
References
- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. revvity.com [revvity.com]
- 4. KATP channels in focus: progress toward a structural understanding of ligand regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. The metabolic basis of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rate-limiting steps of 2-deoxyglucose uptake in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ZenComplete Glucose Uptake [zen-bio.com]
Benzylsuccinic Acid: A Versatile Scaffold for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinic acid and its derivatives represent a class of small molecules with significant and diverse biological activities, positioning them as crucial building blocks in modern pharmaceutical development. Primarily recognized for their potent inhibition of metalloenzymes, the therapeutic potential of these compounds spans metabolic disorders, cardiovascular diseases, and oncology. The inherent stereochemistry of the this compound core is often critical to its pharmacological activity, with specific enantiomers demonstrating distinct biological effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Core Applications in Drug Development
The versatility of the this compound scaffold has been exploited in the development of several key pharmaceuticals. Its ability to mimic peptide substrates allows it to effectively target the active sites of various enzymes.
Carboxypeptidase A (CPA) Inhibition
2-Benzylsuccinic acid is a well-established and potent inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in digestion and other physiological processes.[1][2] This inhibitory activity has been a foundational aspect of its biological characterization and has spurred the investigation of its derivatives as potential therapeutic agents.
Antidiabetic Agents: The Case of Mitiglinide
The (S)-enantiomer of this compound is a key chiral intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] Mitiglinide belongs to the meglitinide class of drugs, which stimulate insulin secretion from pancreatic β-cells.
Cardiovascular Drugs: The Legacy of Captopril
The development of the groundbreaking ACE inhibitor captopril was significantly influenced by the understanding of L-benzylsuccinic acid's interaction with zinc metalloenzymes like carboxypeptidase A.[3] This knowledge provided a conceptual framework for designing small molecule inhibitors of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.
Quantitative Analysis of Enzyme Inhibition
The potency of this compound derivatives is quantified through various enzyme inhibition assays. The data presented below summarizes the inhibitory activities of representative compounds against their primary enzyme targets.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[2] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | [4] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | [4] |
| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | [4] |
| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | - | 95% inhibition at 5-10 mM | [2] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | - | 0.0123 µM | Reference ACE inhibitor.[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and the biological assays used to evaluate their activity.
Synthesis of Mitiglinide Calcium Intermediate (this compound)
This protocol is adapted from a patented synthesis method.[6]
Reaction: Diethyl succinate is reacted with a benzyl halide in the presence of a strong base to form benzyldiethyl succinate, which is then hydrolyzed to yield this compound.
Materials:
-
Diethyl succinate
-
Sodium ethoxide
-
Benzyl bromide
-
Purified water
-
30% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a 1000 mL three-necked flask, add 340 mL of diethyl succinate.
-
Add 40 g of sodium ethoxide to the solution, stir, and heat to 55 °C.
-
At 55 °C, begin the dropwise addition of 100 g of benzyl bromide. After the addition is complete, the temperature will rise to 60 °C. Maintain this temperature for 12 hours.
-
Cool the reaction mixture to room temperature and add 300 mL of purified water.
-
Stir for 30 minutes, then separate the aqueous layer.
-
The organic layer is subjected to reduced pressure distillation at a controlled temperature of 180 °C to obtain an oily product (benzyldiethyl succinate).
-
To the oily product, add 120 mL of 30% NaOH solution and heat to 85 °C for 5 hours. During this time, the ethanol produced will be distilled off.
-
Cool the reaction mixture to room temperature and add 110 mL of concentrated HCl. Stir for 3 hours.
-
Filter the resulting white solid and wash with purified water until neutral.
-
Dry the solid to obtain this compound.
Expected Yield: Approximately 99.7 g (82% yield) with a purity of 98.6%.[7]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is a standard method for assessing ACE inhibitory activity using captopril as a positive control.[1][8][9]
Principle: The assay measures the amount of hippuric acid (HA) produced from the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) by ACE. The presence of an inhibitor reduces the amount of HA formed, which is quantified spectrophotometrically at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Captopril (positive control)
-
50 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the sodium borate buffer.
-
Prepare a 100 mU/mL ACE solution in cold sodium borate buffer.
-
Prepare a 5 mM HHL substrate solution in sodium borate buffer.
-
Prepare a stock solution of captopril and create serial dilutions to determine the IC₅₀ value.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add 20 µL of the captopril dilutions or the test inhibitor. For the control, add 20 µL of deionized water.
-
Add 20 µL of the ACE solution to all tubes except the blank. To the blank, add 40 µL of deionized water.
-
Pre-incubate all tubes at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to all tubes.
-
Incubate the mixture at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 150 µL of 1 M HCl.[1]
-
-
Extraction and Measurement:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Carefully transfer 400 µL of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried hippuric acid in a suitable volume of buffer or deionized water.
-
Measure the absorbance at 228 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Insulin Receptor Tyrosine Kinase Autophosphorylation Assay
This cell-based assay determines the ability of a compound to inhibit insulin-induced autophosphorylation of the insulin receptor.[10]
Principle: The assay measures the level of tyrosine phosphorylation on the insulin receptor β-subunit in response to insulin stimulation in the presence or absence of an inhibitor.
Materials:
-
Cell line overexpressing the human insulin receptor (e.g., Rat-1/hIR cells)
-
Cell lysis buffer
-
Insulin
-
Test compound
-
Antibodies: anti-phosphotyrosine antibody and anti-insulin receptor β-subunit antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with 100 nM insulin for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate the insulin receptor from the cell lysates using an anti-insulin receptor β-subunit antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.
-
Re-probe the membrane with an anti-insulin receptor β-subunit antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Determine the inhibitory effect of the compound by comparing the level of phosphorylation in treated cells to that in untreated, insulin-stimulated cells.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex biological networks.
The Renin-Angiotensin System (RAS) and ACE Inhibition
This compound-based ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: Inhibition of ACE by this compound analogs in the RAS pathway.
Insulin Signaling Pathway and Potential Modulation
This compound derivatives can influence the insulin signaling pathway, which is crucial for glucose homeostasis. Inhibition of the insulin receptor's tyrosine kinase activity is a potential mechanism for their effects on glucose metabolism.
Caption: Modulation of the insulin signaling pathway by this compound derivatives.
Conclusion
This compound has proven to be a remarkably versatile and fruitful scaffold in the realm of pharmaceutical research and development. Its derivatives have given rise to important therapeutics for a range of diseases, from metabolic disorders to cardiovascular conditions. The ability to rationally design and synthesize novel analogs based on the this compound core continues to offer exciting opportunities for the discovery of new and improved drugs. This technical guide has provided a foundational understanding of the synthesis, quantitative biological activity, and mechanisms of action of these important compounds, serving as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102659562A - Synthesis method of mitiglinide calcium intermediate - Google Patents [patents.google.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. idpublications.org [idpublications.org]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Physicochemical Properties of Benzylsuccinic Acid Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the enantiomers of benzylsuccinic acid. This information is critical for researchers in drug discovery and development, as the stereochemistry of a molecule can significantly impact its pharmacological and toxicological profile. This document details quantitative data, experimental methodologies for their determination, and the biological context of these chiral molecules.
Introduction
This compound is a dicarboxylic acid that possesses a single chiral center, and therefore exists as a pair of enantiomers: (R)-benzylsuccinic acid and (S)-benzylsuccinic acid. These enantiomers exhibit identical physical properties in an achiral environment but can differ significantly in their interactions with other chiral molecules, such as biological receptors and enzymes. Notably, this compound is recognized as a competitive inhibitor of carboxypeptidase A, a zinc-containing metalloenzyme.[1] Furthermore, the (S)-enantiomer serves as a key building block in the synthesis of the antidiabetic drug mitiglinide.[2] A thorough understanding of the distinct properties of each enantiomer is therefore essential for their application in pharmaceutical and chemical research.
Quantitative Physicochemical Data
The fundamental physicochemical properties of the (R) and (S) enantiomers of this compound, along with its racemic form, are summarized in the tables below.
Table 1: General Properties
| Property | (R)-Benzylsuccinic Acid | (S)-Benzylsuccinic Acid | Racemic this compound |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol [3] | 208.21 g/mol [3] | 208.21 g/mol [3] |
| Appearance | Solid | White to off-white crystalline powder | Solid |
| CAS Number | 21307-97-1 | 3972-36-9[2] | 884-33-3[4] |
Table 2: Physical Properties
| Property | (R)-Benzylsuccinic Acid | (S)-Benzylsuccinic Acid | Racemic this compound |
| Melting Point (°C) | 173-176 (for (R)-(-)-phenylsuccinic acid)[5] | 173-176[6] | 166-168 (for (±)-phenylsuccinic acid) |
| Specific Rotation ([α]D) | Negative (inferred from (R)-(-)-phenylsuccinic acid) | +171 ±4° (c=1 in acetone) (for (S)-(+)-phenylsuccinic acid)[6] | 0° |
| Solubility | Slightly soluble in acetone and methanol (for (R)-(-)-phenylsuccinic acid)[5] | Soluble in DMSO (41 mg/mL)[7] | Soluble in DMSO (41 mg/mL)[7] |
Note: Data for the (R)-enantiomer and racemic form are based on the closely related phenylsuccinic acid and should be considered as estimations.
Table 3: Biological Activity - Inhibition of Carboxypeptidase A
| Enantiomer/Mixture | Inhibition Constant (Kᵢ) | Comments |
| Racemic 2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM[8] | A potent analogue of benzylsuccinate.[8] |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 µM[9] | A derivative of this compound.[9] |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 µM[9] | A derivative of this compound.[9] |
Experimental Protocols
Enantiomeric Resolution of Racemic this compound by Diastereomeric Salt Crystallization
This protocol outlines the classical method for separating the enantiomers of racemic this compound using a chiral resolving agent, such as a chiral amine.[10] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[11]
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine, (-)-proline)[12]
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent. In a separate flask, dissolve one equivalent of the chiral resolving agent in the same solvent.
-
Combine the two solutions and stir. The diastereomeric salts will form.
-
Fractional Crystallization: Concentrate the solution by gentle heating or under reduced pressure until it becomes saturated.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
-
Regeneration of Enantiomers:
-
To recover the enantiomer from the crystallized salt, dissolve the crystals in water and add 1M HCl until the solution is acidic. The free enantiomer of this compound will precipitate out.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
To recover the other enantiomer from the mother liquor, first evaporate the solvent. Dissolve the residue in water and add 1M HCl. Collect the precipitated enantiomer by filtration.
-
-
Purity Analysis: Determine the enantiomeric purity of each fraction by measuring the specific rotation or by chiral High-Performance Liquid Chromatography (HPLC).
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.
Workflow for Solubility Determination
Caption: Workflow for determining aqueous solubility.
Materials:
-
This compound enantiomer
-
Distilled or deionized water (or other relevant buffer)
-
Shaking incubator or water bath with agitation
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the this compound enantiomer to a known volume of the aqueous solvent in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate to a suitable concentration for analysis.
-
Determine the concentration of the dissolved this compound in the filtrate using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The determined concentration represents the equilibrium solubility of the enantiomer in the tested solvent at the specified temperature.
Biological Activity and Signaling Pathway
This compound is a known competitive inhibitor of carboxypeptidase A (CPA).[1] This enzyme is a zinc-containing metalloprotease that plays a role in digestion and other physiological processes.
Mechanism of Competitive Inhibition:
In competitive inhibition, the inhibitor molecule (this compound) structurally resembles the substrate of the enzyme and binds to the active site. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The degree of inhibition depends on the concentration of the inhibitor and its affinity for the active site, which is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher affinity and more potent inhibition.
The stereochemistry of the inhibitor can significantly influence its binding affinity. For the related compound 2-benzyl-2-methylsuccinic acid, the (R)-enantiomer is a much more potent inhibitor of CPA than the (S)-enantiomer, highlighting the importance of the three-dimensional arrangement of the molecule for effective binding to the enzyme's active site.[9]
Signaling Pathway Diagram: Competitive Inhibition of Carboxypeptidase A
Caption: Competitive inhibition of Carboxypeptidase A by this compound.
Conclusion
The enantiomers of this compound possess distinct physicochemical and biological properties that are of significant interest to the scientific and drug development communities. The (S)-enantiomer is a valuable chiral building block, while the racemic mixture and its derivatives show potent inhibitory activity against carboxypeptidase A, with a notable stereochemical preference. The data and experimental protocols presented in this guide provide a foundational resource for researchers working with these important chiral molecules, enabling more informed experimental design and a deeper understanding of their behavior in chemical and biological systems. Further research to fully characterize the physicochemical properties of the pure (R)-enantiomer is warranted to complete the comparative profile of these compounds.
References
- 1. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (R)-(-)-Phenylsuccinic acid | 46292-93-7 [chemicalbook.com]
- 6. (S)-(+)-Phenylsuccinic acid | 4036-30-0 [chemicalbook.com]
- 7. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]
- 8. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Benzylsuccinic Acid: A Keystone Metabolite in Bacterial Xenobiotic Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene, is a critical biogeochemical process carried out by a diverse range of bacteria. This process is of significant interest for bioremediation of contaminated environments and for understanding the metabolic versatility of microorganisms. A pivotal intermediate in the anaerobic catabolism of toluene and other alkylated aromatic compounds is (R)-benzylsuccinic acid.[1][2][3][4] Its formation represents a remarkable biochemical reaction that activates the chemically stable methyl group of toluene for subsequent degradation. This technical guide provides a comprehensive overview of the role of benzylsuccinic acid as a metabolite in bacterial xenobiotic processing, with a focus on the enzymatic pathways, quantitative data, and detailed experimental protocols relevant to its study.
The this compound Pathway: Core Concepts
The anaerobic degradation of toluene is initiated by the addition of the methyl group of toluene to a molecule of fumarate, a reaction catalyzed by the glycyl radical enzyme, this compound Synthase (BSS).[5][6][7] This initial activation step is the gateway to the entire degradation pathway. The resulting (R)-benzylsuccinate is then channeled into a specialized β-oxidation pathway, which ultimately yields benzoyl-CoA and succinyl-CoA.[2][8][9] Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds and is further degraded through ring reduction pathways.[4]
The key enzymes and steps in the this compound pathway are:
-
This compound Synthase (BSS) : This enzyme, encoded by the bss operon (typically bssA, bssB, bssC), catalyzes the formation of (R)-benzylsuccinate from toluene and fumarate.[3][9] It is a highly oxygen-sensitive enzyme that utilizes a glycyl radical for catalysis.[5][6] The active enzyme complex often has an α2β2γ2 subunit composition.[3]
-
Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase (BbsEF) : The first step in the β-oxidation of benzylsuccinate is its activation to a CoA thioester. This reaction is catalyzed by a specific CoA-transferase, encoded by the bbsE and bbsF genes, which transfers a CoA moiety from succinyl-CoA to (R)-benzylsuccinate, forming (R)-benzylsuccinyl-CoA.[2][10]
-
(R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) : This enzyme catalyzes the oxidation of (R)-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. It is an FAD-dependent dehydrogenase.[5]
-
(E)-Phenylitaconyl-CoA Hydratase (BbsH) : This hydratase adds a water molecule to the double bond of (E)-benzylidenesuccinyl-CoA to form a hydroxylated intermediate.
-
3-Hydroxyacyl-CoA Dehydrogenase (BbsCD) : The hydroxylated intermediate is then oxidized by a dehydrogenase to a ketoacyl-CoA derivative.
-
Benzoylsuccinyl-CoA Thiolase (BbsAB) : The final step of the β-oxidation pathway is the thiolytic cleavage of the ketoacyl-CoA derivative by another molecule of CoA, yielding benzoyl-CoA and succinyl-CoA.[2]
This entire β-oxidation cascade is encoded by the bbs operon.[2]
Quantitative Data on the this compound Pathway
The following tables summarize the available quantitative data for the key enzymes involved in the this compound pathway. It is important to note that kinetic parameters can vary depending on the bacterial species, purification methods, and assay conditions.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Specific Activity (nmol/min/mg) | Reference |
| Benzylsuccinate Synthase (BSS) | Thauera aromatica | Toluene | - | - | - | 1.5 (crude extract) | [9] |
| Benzylsuccinate Synthase (BSS) | Azoarcus sp. strain T | Toluene | - | - | - | 45 (partially purified) | [3] |
| Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase (BbsEF) | Thauera aromatica | (R)-Benzylsuccinate | ~100 | - | - | 15 ± 5 (cell extracts, forward reaction) | [5] |
| Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase (BbsEF) | Thauera aromatica | Succinyl-CoA | ~50 | - | - | - | [5] |
| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | Thauera aromatica | (R)-Benzylsuccinyl-CoA | 110 ± 10 | 2.7 | - | - | [5] |
| (E)-Phenylitaconyl-CoA Hydratase (BbsH) | Data not available | - | - | - | - | - | |
| 3-Hydroxyacyl-CoA Dehydrogenase (BbsCD) | Data not available | - | - | - | - | - | |
| Benzoylsuccinyl-CoA Thiolase (BbsAB) | Data not available | - | - | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism.
Anaerobic Cultivation of Toluene-Degrading Bacteria (e.g., Thauera aromatica)
Objective: To grow anaerobic bacteria capable of toluene degradation for subsequent biochemical or genetic analysis.
Materials:
-
Anaerobic mineral salt medium (e.g., DSMZ Medium 586 or 855)
-
Toluene (as the sole carbon source)
-
Nitrate (as the electron acceptor, e.g., KNO₃)
-
Resazurin (as a redox indicator)
-
Reducing agent (e.g., cysteine-HCl or Na₂S)
-
Anaerobic culture tubes or bottles (e.g., Hungate tubes or serum vials) with butyl rubber stoppers and aluminum crimp seals
-
Gassing station with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v)
-
Autoclave
Procedure:
-
Prepare the mineral salt medium according to the formulation (e.g., DSMZ Medium 586). The medium typically contains essential minerals, a buffer system, and a nitrogen source.
-
Add resazurin to the medium.
-
Dispense the medium into anaerobic culture vessels.
-
Make the medium anoxic by boiling and/or sparging with an oxygen-free gas mixture for at least 30 minutes until the resazurin turns colorless.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps while maintaining the anaerobic atmosphere.
-
Autoclave the sealed vessels containing the medium.
-
After cooling to room temperature, add the sterile, anoxic solutions of the reducing agent, electron acceptor (nitrate), and the carbon source (toluene) via a sterile syringe. Toluene is often added as a vapor or a separate liquid phase.
-
Inoculate the medium with the bacterial culture using a sterile syringe inside an anaerobic chamber or under a stream of sterile, oxygen-free gas.
-
Incubate the cultures at the optimal temperature for the specific strain (e.g., 30°C for Thauera aromatica).
Assay for this compound Synthase (BSS) Activity
Objective: To measure the in vitro activity of BSS by quantifying the formation of benzylsuccinate.
Materials:
-
Anaerobically prepared cell-free extract from toluene-grown bacteria
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing a reducing agent like dithiothreitol)
-
Toluene solution
-
Fumarate solution
-
Reaction termination solution (e.g., HCl or formic acid)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
HPLC-MS/MS system for quantification
Procedure:
-
Prepare cell-free extracts from anaerobically grown cells by sonication or French press under strictly anoxic conditions (e.g., inside an anaerobic chamber).
-
Set up the reaction mixture in an anaerobic vial containing the anaerobic buffer, cell-free extract, and fumarate.
-
Initiate the reaction by adding toluene.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding the acidic termination solution.
-
Extract the this compound from the aqueous phase using an organic solvent.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
-
Quantify the amount of benzylsuccinate formed using a calibrated HPLC-MS/MS method.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately measure the concentration of this compound in culture supernatants or enzyme assays.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Internal standard (e.g., a deuterated analog of this compound or phenylsuccinic acid)
Procedure:
-
Sample Preparation:
-
For culture supernatants, centrifuge to remove cells.
-
Spike the sample with a known concentration of the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect and quantify this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound should be determined beforehand.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biochemical pathway and a typical experimental workflow for studying this compound metabolism.
Conclusion
This compound is a signature metabolite and a crucial intermediate in the anaerobic bacterial degradation of toluene and related xenobiotics. The elucidation of its formation and subsequent catabolism has provided fundamental insights into the metabolic strategies employed by microorganisms to break down persistent organic pollutants in the absence of oxygen. The enzymes of the this compound pathway, particularly the oxygen-sensitive this compound synthase, represent fascinating examples of biochemical innovation. Further research into the kinetics and regulation of this pathway will not only enhance our understanding of microbial metabolism but also pave the way for the development of more effective bioremediation strategies and novel biocatalytic applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers embarking on the study of this important metabolic route.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and genetic characterization of benzylsuccinate synthase from Thauera aromatica: a new glycyl radical enzyme catalysing the first step in anaerobic toluene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Subunit Structure of Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry and Biological Importance of Benzylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylsuccinic acid, a dicarboxylic acid featuring a chiral center, has garnered significant attention in medicinal chemistry and drug development. Its stereoisomers exhibit distinct biological activities, most notably as potent inhibitors of metalloenzymes such as carboxypeptidase A (CPA). The (S)-enantiomer serves as a crucial building block for the antidiabetic drug mitiglinide, while the (R)-enantiomer is a more potent inhibitor of CPA. This technical guide provides an in-depth analysis of the stereochemistry of this compound, its synthesis and resolution, and its multifaceted biological importance, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols and quantitative data are presented to support researchers in this field.
Stereochemistry of this compound
This compound, systematically named 2-benzylbutanedioic acid, possesses a single chiral center at the carbon atom to which the benzyl group is attached. This gives rise to two enantiomers: (R)-benzylsuccinic acid and (S)-benzylsuccinic acid. The presence of two carboxylic acid groups also allows for the theoretical existence of a meso form if a second chiral center were introduced, though this is not inherent to the parent molecule. The distinct three-dimensional arrangement of the substituents around the chiral center is pivotal to the molecule's interaction with biological targets, leading to stereoselective activity.
Biological Importance and Therapeutic Potential
The biological significance of this compound and its derivatives is primarily centered on their ability to inhibit various enzymes, leading to a range of therapeutic applications.
Inhibition of Carboxypeptidase A (CPA)
This compound is a well-established competitive inhibitor of carboxypeptidase A, a zinc-containing metalloenzyme involved in the digestion of proteins.[1] The inhibitory activity is highly stereoselective. While direct kinetic data for the individual enantiomers of this compound are not consistently reported in the literature, studies on its close analog, 2-benzyl-2-methylsuccinic acid, provide clear evidence of this stereoselectivity. The (R)-enantiomer of 2-benzyl-2-methylsuccinic acid is a significantly more potent inhibitor of CPA than the (S)-enantiomer.[2] X-ray crystallography studies have confirmed the binding of L-benzylsuccinate (the (S)-enantiomer) to the active site of CPA, where the carboxylate groups interact with the zinc ion and other key residues.[3]
Table 1: Inhibition of Carboxypeptidase A by this compound and Derivatives
| Compound | Enantiomeric Form | Target Enzyme | Inhibition Constant (Kᵢ) |
| 2-Benzylsuccinic acid | Racemic (2RS) | Carboxypeptidase A | 0.22 ± 0.05 µM[3] |
| 2-Benzyl-2-methylsuccinic acid | Racemic | Carboxypeptidase A | 0.28 µM[2] |
| 2-Benzyl-2-methylsuccinic acid | (R)-enantiomer | Carboxypeptidase A | 0.15 µM[2] |
| 2-Benzyl-2-methylsuccinic acid | (S)-enantiomer | Carboxypeptidase A | 17 µM[2] |
Role in Diabetes Mellitus
The (S)-enantiomer of this compound is a key chiral intermediate in the synthesis of mitiglinide, an antidiabetic drug.[1] Mitiglinide belongs to the meglitinide class of blood glucose-lowering agents and acts by stimulating insulin secretion from the pancreas. The specific stereochemistry of the this compound moiety is crucial for the drug's efficacy.
Other Biological Activities
-
Inhibition of Nna1: this compound and its derivatives have been shown to inhibit Nna1, a cytosolic carboxypeptidase.[1] The racemic mixture of 2-benzylsuccinic acid demonstrated approximately 95% inhibition of Nna1 activity at a concentration of 10 mM.[4]
-
Modulation of the Renin-Angiotensin System (RAS): Due to their structural similarity to angiotensin-converting enzyme (ACE) substrates, this compound derivatives have been suggested as potential ACE inhibitors, which could modulate the Renin-Angiotensin System.[1] This system plays a critical role in regulating blood pressure.[5][6]
-
Interaction with the Insulin Signaling Pathway: this compound can influence the insulin signaling pathway by inhibiting insulin binding and the tyrosine kinase activity of the insulin receptor.[1][7] This interaction is central to its potential applications in managing metabolic disorders.
-
Anticancer Activity: Certain derivatives of this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, indicating potential as anticancer agents.[1]
Experimental Protocols
Synthesis and Chiral Resolution of this compound
A common method for obtaining enantiomerically pure this compound involves the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic this compound: A typical synthesis involves the condensation of diethyl succinate with benzaldehyde, followed by hydrolysis.
Chiral Resolution using L-proline (Adapted from Phenylsuccinic Acid Resolution): This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.
-
Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent such as isopropanol with gentle heating. Add L-proline (1 equivalent) to the solution and continue heating for approximately 30 minutes.
-
Fractional Crystallization: Allow the solution to cool to room temperature to induce the precipitation of the less soluble diastereomeric salt. The cooling can be further enhanced by placing the mixture in an ice bath.
-
Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent (e.g., acetone).
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a minimal amount of ice-cold 6N HCl and stir for 5-10 minutes. The free enantiomer of this compound will precipitate out.
-
Purification: Collect the solid by filtration, wash with ice-cold water, and recrystallize from hot water to obtain the enantiomerically enriched this compound. The specific rotation can be measured to determine the enantiomeric excess.
Diagram 1: Workflow for Chiral Resolution of this compound
Caption: A typical workflow for the chiral resolution of this compound.
Enzymatic Assay for Carboxypeptidase A Inhibition
The inhibitory activity of this compound and its derivatives against CPA can be determined using a continuous spectrophotometric rate determination assay.[8]
Principle: The enzymatic activity of CPA is measured by monitoring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The cleavage of the substrate results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)
-
This compound (inhibitor)
-
Spectrophotometer capable of measuring absorbance at 254 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate and inhibitor in the assay buffer. A series of inhibitor dilutions should be prepared.
-
Assay Mixture: In a quartz cuvette, combine the assay buffer, substrate solution, and the desired concentration of the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a small volume of a freshly prepared carboxypeptidase A solution to the cuvette.
-
Data Acquisition: Immediately mix the contents of the cuvette by inversion and monitor the increase in absorbance at 254 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Determine the initial reaction velocity (ΔA₂₅₄/minute) from the linear portion of the absorbance versus time plot. Perform control experiments without the inhibitor to determine the uninhibited reaction rate.
-
Ki Determination: The inhibition constant (Kᵢ) for competitive inhibition can be determined by plotting the reaction velocities against a range of inhibitor concentrations at different substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition or by using a Dixon plot.
Diagram 2: Competitive Inhibition of Carboxypeptidase A
Caption: Mechanism of competitive inhibition of Carboxypeptidase A.
Signaling Pathways
Insulin Signaling Pathway
This compound derivatives can modulate the insulin signaling pathway, which is crucial for glucose homeostasis.[1] The binding of insulin to its receptor (IR) triggers a cascade of phosphorylation events. This leads to the activation of downstream signaling molecules, including phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B), which ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[9][10] this compound has been shown to inhibit the tyrosine kinase activity of the insulin receptor, thereby attenuating this signaling cascade.[7]
Diagram 3: Modulation of the Insulin Signaling Pathway
Caption: Inhibition of the insulin receptor by this compound.
Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a hormonal cascade that plays a key role in the regulation of blood pressure and fluid balance.[5][6] Angiotensin-converting enzyme (ACE) is a central component of this system, catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The structural resemblance of this compound derivatives to ACE substrates suggests they may act as competitive inhibitors of ACE, thereby disrupting the RAS and leading to a decrease in blood pressure.
Diagram 4: Potential Interaction with the Renin-Angiotensin System
Caption: Hypothesized inhibition of ACE within the RAS pathway.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. The distinct properties of its (R)- and (S)-enantiomers have led to its importance in both as a potent enzyme inhibitor and as a key building block in the synthesis of pharmaceuticals. The stereoselective inhibition of carboxypeptidase A, primarily by the (R)-enantiomer, highlights the molecule's potential for the development of novel therapeutics. Furthermore, its interactions with other biological pathways, including insulin signaling and the renin-angiotensin system, open up additional avenues for drug discovery. The experimental protocols provided herein offer a practical guide for researchers aiming to synthesize, resolve, and evaluate the biological activity of this compound and its derivatives. A thorough understanding of its stereochemical and biological properties is essential for harnessing the full therapeutic potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Insulin Signaling by Botanical Products | MDPI [mdpi.com]
An In-depth Technical Guide to the Interaction of Benzylsuccinic Acid with Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzylsuccinic acid and its derivatives represent a significant class of molecules known for their potent and often stereospecific interactions with a variety of metalloenzymes. This technical guide provides a comprehensive overview of these interactions, focusing on the core molecular targets, quantitative inhibition data, detailed experimental methodologies, and the broader signaling pathways affected. The succinic acid moiety is crucial for the inhibitory activity, typically coordinating with the metal ion in the enzyme's active site. This document serves as a detailed resource for researchers and professionals in drug development, offering insights into the structure-activity relationships and experimental approaches for studying these important enzyme inhibitors.
Core Molecular Targets and Biological Activities
(S)-2-benzylsuccinic acid and its derivatives are primarily recognized as potent inhibitors of metalloenzymes, with therapeutic potential in metabolic disorders, cardiovascular diseases, and oncology.[1] The stereochemistry of the parent molecule is often critical for its biological activity.[1]
Carboxypeptidase A (CPA)
Carboxypeptidase A, a zinc-containing metalloenzyme, is a well-established and primary target of this compound.[1] This inhibition is a cornerstone of its biological activity. The interaction is stereospecific, with the (S)-enantiomer of 2-benzylsuccinic acid being a more potent inhibitor of bovine carboxypeptidase A.
Nna1 (Cytosolic Carboxypeptidase)
Derivatives of 2-benzylsuccinic acid have demonstrated inhibitory activity against Nna1, a cytosolic carboxypeptidase, indicating a broader activity against this class of enzymes.[1] Nna1, also known as Cytosolic Carboxypeptidase 1 (CCP1), is involved in the post-translational modification of tubulin by removing glutamate residues, which is crucial for neuronal survival.[2] The loss of Nna1 function leads to neurodegeneration.[3]
Thermolysin
Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, is another key target. Crystallographic studies have revealed that the D-isomer of this compound binds to the active site of thermolysin.[4]
Angiotensin-Converting Enzyme (ACE)
The structural similarity of this compound derivatives to the substrates of angiotensin-converting enzyme (ACE) suggests their potential as ACE inhibitors.[1] By inhibiting ACE, these compounds can modulate the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against various metalloenzymes is summarized in the tables below.
Table 1: Inhibition of Carboxypeptidase A (CPA)
| Compound | Enantiomer | Inhibition Constant (Ki) | IC50 | Notes |
| 2-Benzylsuccinic acid | (2RS) | 0.22 ± 0.05 µM | - | Data for the racemic mixture.[1] |
| 2-Benzylsuccinic acid | (S) | 4.5 (± 0.8) x 10⁻⁷ M | - | Assayed against a variety of substrates at pH 7.5.[5] |
| 2-Benzyl-2-methylsuccinic acid | Racemic | 0.28 µM | - | [6] |
| 2-Benzyl-2-methylsuccinic acid | (R) | 0.15 µM | - | [6] |
| 2-Benzyl-2-methylsuccinic acid | (S) | 17 µM | - | [6] |
| 2-Benzyl-3-hydroxybutanoic acid | - | 107 µM | - | A derivative of the parent compound.[1] |
Table 2: Inhibition of Other Metalloenzymes
| Compound | Target Enzyme | Inhibition Data | Notes |
| 2-Benzylsuccinic acid | Nna1 | 95% inhibition at 5-10 mM | [1] |
| This compound derivatives | Angiotensin-Converting Enzyme (ACE) | Potential ACE inhibitors | Based on structural similarity to ACE substrates.[1] |
Signaling Pathways
The inhibition of metalloenzymes by this compound and its derivatives can have significant downstream effects on various signaling pathways.
Renin-Angiotensin System (RAS)
By inhibiting ACE, this compound derivatives can disrupt the RAS pathway, a critical regulator of blood pressure and cardiovascular homeostasis.
Nna1-Mediated Tubulin Processing and Neuronal Signaling
Nna1 (CCP1) plays a crucial role in neuronal health by processing tubulin. Inhibition of Nna1 by this compound derivatives can disrupt this process, potentially leading to neurodegeneration. Nna1 is involved in the deglutamylation of tubulin, a post-translational modification essential for proper microtubule function and neuronal integrity.[2]
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound derivatives against Carboxypeptidase A.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5.
-
Enzyme Solution: Dissolve bovine pancreatic Carboxypeptidase A in cold 10% LiCl to a suitable concentration.
-
Substrate Solution: Prepare a solution of a suitable substrate, such as Hippuryl-L-phenylalanine, in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the this compound derivative in the assay buffer.
-
-
Assay Procedure:
-
In a temperature-controlled cuvette or microplate well, combine the assay buffer, the enzyme solution, and either the inhibitor solution or buffer (for control).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance at a specific wavelength (e.g., 254 nm for the formation of hippuric acid from Hippuryl-L-phenylalanine) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at various substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).
-
X-ray Crystallography for Enzyme-Inhibitor Complex
This section provides a general workflow for determining the three-dimensional structure of a metalloenzyme in complex with a this compound derivative.
Methodology:
-
Protein Purification and Ligand Preparation: Obtain highly pure and homogenous metalloenzyme. Prepare a stock solution of the this compound derivative.
-
Crystallization:
-
Co-crystallization: Mix the purified protein with the inhibitor prior to setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.
-
Soaking: Grow crystals of the apo-enzyme first. Then, transfer the crystals to a solution containing the inhibitor and allow it to diffuse into the crystal lattice.
-
-
Crystal Handling and Data Collection:
-
Harvest suitable crystals and cryo-protect them if data collection will be performed at cryogenic temperatures.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (synchrotron or in-house source).
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem, often by molecular replacement if a homologous structure is available.
-
Build an initial model of the protein-inhibitor complex into the electron density map.
-
Refine the atomic coordinates and other parameters against the experimental data to improve the model's fit to the electron density.
-
-
Validation and Analysis:
-
Validate the final structure using various quality metrics to ensure its accuracy and reliability.
-
Analyze the binding mode of the inhibitor, including its interactions with the metal ion and surrounding amino acid residues. For example, the complex of this compound with thermolysin has been determined at 1.7-Å resolution.[4]
-
Conclusion
This compound and its derivatives are versatile inhibitors of several important metalloenzymes. Their ability to coordinate with the active site metal ion, often with stereospecificity, makes them valuable tools for studying enzyme mechanisms and as starting points for drug design. This guide has provided a comprehensive overview of their interactions with key metalloenzymes, including quantitative inhibition data, the signaling pathways they modulate, and detailed experimental protocols for their characterization. Further research into the structure-activity relationships of a broader range of derivatives and their effects on a wider array of metalloenzymes will continue to expand their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytosolic Carboxypeptidase 1 Is Involved in Processing α- and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Cytosolic Carboxypeptidase 5 in Neuronal Survival and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Benzylsuccinic Acid as a Carboxypeptidase A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on benzylsuccinic acid as a potent and well-characterized inhibitor of carboxypeptidase A (CPA). Carboxypeptidase A, a zinc-containing metalloprotease, plays a crucial role in digestive processes and has been a key target for inhibitor design to understand enzyme mechanisms. This compound serves as a classical example of a competitive inhibitor, mimicking the substrate's binding to the active site. This document consolidates key quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes the underlying biochemical interactions and experimental workflows.
Introduction
Carboxypeptidase A (CPA) is a pancreatic exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, preferentially cleaving residues with aromatic or bulky aliphatic side chains. The active site of CPA contains a catalytic zinc ion (Zn²⁺) essential for its enzymatic activity. The study of CPA inhibitors has been instrumental in elucidating its catalytic mechanism and in the rational design of metalloprotease inhibitors for various therapeutic applications.
This compound is a dicarboxylic acid that acts as a potent competitive inhibitor of CPA. Its structure allows it to interact with key residues in the active site, providing a valuable tool for studying enzyme-inhibitor interactions. This guide will delve into the quantitative aspects of this inhibition, the experimental methods used for its study, and the structural basis of its mechanism of action.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against carboxypeptidase A is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Kᵢ (µM) | Comments |
| (2RS)-2-Benzylsuccinic acid | 0.22 ± 0.05 | Racemic mixture, considered a highly potent reversible inhibitor.[1] |
| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 | The (R)-enantiomer shows higher potency.[2] |
| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 | Racemic form of the methylated analog.[2] |
| (S)-2-Benzyl-2-methylsuccinic acid | 17 | The (S)-enantiomer exhibits significantly lower inhibitory activity.[2] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | A phosphonic acid analogue with potency comparable to this compound.[1] |
Mechanism of Action and Structural Insights
X-ray crystallography studies of the carboxypeptidase A-L-benzylsuccinate complex have provided detailed insights into the inhibitor's binding mode. The inhibitor binds to the active site of the enzyme, directly interacting with the catalytic zinc ion and key amino acid residues.
One of the carboxylate groups of L-benzylsuccinate coordinates directly with the active site zinc ion in a bidentate fashion, displacing the catalytic water molecule.[3] The other carboxylate group forms a salt bridge with the guanidinium group of Arginine 145 (Arg145) and hydrogen bonds with Asparagine 144 (Asn144) and Tyrosine 248 (Tyr248).[3] A crucial interaction is the formation of a short hydrogen bond (2.5 Å) between the inhibitor's zinc-coordinating carboxylate group and the catalytic residue Glutamate 270 (Glu270).[3] The benzyl group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the C-terminal residue of the substrate.
The binding of this compound effectively blocks the access of the substrate to the active site, thereby competitively inhibiting the enzyme's catalytic activity.
Visualizing the Inhibition Pathway
The following diagram illustrates the key interactions in the active site of Carboxypeptidase A upon binding of this compound.
References
- 1. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Hypoglycemic Activity of Benzylsuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of benzylsuccinic acid derivatives and the evaluation of their hypoglycemic activity. This document includes detailed experimental protocols, quantitative data for structure-activity relationship (SAR) studies, and diagrams of key signaling pathways and experimental workflows.
Introduction
This compound derivatives represent a promising class of compounds in the development of novel oral hypoglycemic agents. Their structural similarity to endogenous metabolites allows for interaction with key targets in glucose metabolism. Notably, the chiral intermediate (S)-2-benzylsuccinic anhydride is a fundamental building block for the synthesis of mitiglinide, a meglitinide-class drug that stimulates insulin secretion.[1][2] This document outlines the synthetic strategies to create a library of these derivatives and the methodologies to assess their potential as anti-diabetic therapies.
Data Presentation
Table 1: Hypoglycemic Activity of Selected this compound Derivatives
| Compound ID | Structure | In Vivo Model | Dose (mg/kg) | Blood Glucose Reduction (%) | Reference |
| Mitiglinide | (S)-2-benzyl-4-((3aR,7aS)-octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid | Alloxan-induced diabetic rats | 10 | Significant reduction (comparable to glibenclamide) | [3] |
| Compound 6c | α-benzylsuccinic acid derivative | Normal mice | 100 | Good hypoglycemic activity | [1] |
| Compound 6e | α-benzylsuccinic acid derivative | Normal mice | 100 | Potency similar to Nateglinide | [1] |
| Compound 6g | α-benzylsuccinic acid derivative | Normal mice | 100 | Good hypoglycemic activity | [1] |
| NDMS | N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide | Alloxan-induced diabetic rats | 5 | 28.2% | [4][5] |
| NDMS | N-benzyl-2,5-dioxopyrrolidin-3-yl-methanesulfonamide | Alloxan-induced diabetic rats | 10 | 27.7% | [4][5] |
| 2-BS | 2-benzylsuccinimide | Alloxan-induced diabetic rats | 5 | 2.7% | [4][5] |
| 2-BS | 2-benzylsuccinimide | Alloxan-induced diabetic rats | 10 | 9.0% | [4][5] |
Note: The specific structures for compounds 6c, 6e, and 6g were not detailed in the available abstract. The data presented is based on preliminary pharmacological tests.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Amide/Imide Derivatives
This protocol describes a general multi-step synthesis for producing various this compound derivatives.[1]
Step 1: Condensation
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl succinate dropwise with stirring.
-
Add a substituted benzaldehyde dropwise to the reaction mixture.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture, acidify with dilute HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzylidene succinic acid diethyl ester.
Step 2: Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Stir the mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with concentrated HCl to precipitate the benzylidene succinic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Anhydridization
-
Reflux the benzylidene succinic acid with acetic anhydride for 2-3 hours.
-
Cool the mixture and collect the precipitated benzylidene succinic anhydride by filtration.
-
Wash the crystals with cold ether and dry.
Step 4: Amidation/Imidation
-
Dissolve the benzylidene succinic anhydride in a suitable solvent (e.g., toluene, dichloromethane).
-
Add the desired amine or diamine to the solution and stir at room temperature or under reflux for 2-6 hours.
-
Cool the reaction mixture and collect the product by filtration or purify by column chromatography.
Step 5: Hydrogenation
-
Dissolve the benzylidene succinic acid amide/imide derivative in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final this compound derivative.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: In Vitro Hypoglycemic Activity - Glucose Uptake Assay in HepG2 Cells
This protocol assesses the ability of the synthesized compounds to enhance glucose uptake in a human liver cell line.[2]
1. Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free DMEM.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) in serum-free DMEM for 24 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., insulin or metformin).
-
After incubation, wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.
-
Add KRP buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for 30 minutes.
-
Terminate the glucose uptake by washing the cells with ice-cold KRP buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein concentration in each well.
-
Calculate the percentage increase in glucose uptake compared to the vehicle control.
Protocol 3: In Vivo Hypoglycemic Activity - Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the effect of the synthesized compounds on glucose tolerance in a mouse model.[2]
1. Animal Model:
-
Use male CD-1 or similar mouse strain, fasted for 12-16 hours with free access to water.
2. Experimental Procedure:
-
Randomly divide the mice into groups (n=6-8 per group): vehicle control, positive control (e.g., vildagliptin), and test compound groups at different doses.
-
Administer the test compounds or controls orally (p.o.) by gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) orally to all mice.
-
Collect blood samples from the tail vein at 0 (before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.
-
Measure the blood glucose concentration using a glucometer.
3. Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.
-
Determine the percentage reduction in AUC for the test compound groups compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.
Signaling Pathways and Mechanisms of Action
The hypoglycemic effect of this compound derivatives can be mediated through various mechanisms. One of the most well-characterized pathways is the stimulation of insulin secretion from pancreatic β-cells, similar to the action of meglitinides.[3]
Mitiglinide-like Mechanism of Action
Other potential mechanisms of action for this compound derivatives may include:
-
Inhibition of α-amylase and α-glucosidase: Some derivatives may act as inhibitors of carbohydrate-hydrolyzing enzymes in the gut, thereby delaying glucose absorption.[4][5]
-
Interaction with the insulin signaling pathway: this compound itself has been shown to inhibit insulin binding and the tyrosine kinase activity of the insulin receptor, which could modulate insulin sensitivity.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives as hypoglycemic agents.
References
- 1. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Methods for Enantiomeric Purity of Benzylsuccinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the enantiomeric purity of benzylsuccinic acid using chiral High-Performance Liquid Chromatography (HPLC). The following sections offer a comparative overview of suitable chiral stationary phases (CSPs), detailed experimental conditions, and system suitability criteria to ensure robust and reliable analyses.
Introduction
This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate and precise analytical methods for determining its enantiomeric purity are essential. Chiral HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.[1]
This document focuses on two primary types of chiral stationary phases that have demonstrated success in the separation of acidic chiral compounds: anion-exchange and polysaccharide-based CSPs.
Method 1: Anion-Exchange Chromatography
Anion-exchange CSPs, such as the CHIRALPAK® QN-AX and QD-AX, are specifically designed for the enantioselective HPLC of chiral acids.[2][3][4] The separation mechanism is based on the ionic interaction between the protonated tertiary nitrogen of the quinine (QN) or quinidine (QD) selector and the anionic analyte.[2] This strong interaction often leads to high selectivity and excellent baseline separation of enantiomers.[1]
Application Note: Enantiomeric Purity of this compound using CHIRALPAK® QN-AX
This method is a preferred choice for the analysis of acidic analytes like this compound due to its high selectivity.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
Experimental Protocol: Method 1
1. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (for HPLC)
-
CHIRALPAK® QN-AX column (150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation:
-
Carefully measure 950 mL of acetonitrile, 50 mL of methanol, 3 mL of acetic acid, and 2 mL of triethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
3. Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to achieve a final concentration of 1 mg/mL.[1]
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure:
-
Equilibrate the CHIRALPAK® QN-AX column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1]
-
Inject 10 µL of the prepared sample solution onto the column.[1]
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers of this compound.
-
Calculate the percentage of each enantiomer by integrating the peak areas.
5. System Suitability Check:
-
Inject a solution of racemic this compound to verify the system's performance.
-
Calculate the resolution (Rs) between the two enantiomer peaks. The value should be greater than 1.5 for baseline separation.[1]
-
Determine the tailing factor (T) for each peak, which should be between 0.8 and 1.5.[1]
Method 2: Polysaccharide-Based Chromatography
Polysaccharide-based CSPs, such as CHIRALPAK® AD-H, are widely used for their broad applicability in separating a vast range of chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, with the chiral cavities of the polysaccharide derivatives. For acidic analytes, a normal-phase mobile phase is typically employed.
Application Note: Enantiomeric Purity of this compound using CHIRALPAK® AD-H
This method provides a good alternative for the initial screening and separation of this compound enantiomers.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Heptane / Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
Experimental Protocol: Method 2
1. Materials:
-
This compound sample
-
n-Heptane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation:
-
Prepare the desired ratio of Heptane and Isopropanol (e.g., 90:10 v/v).
-
Add 0.1% TFA to the mobile phase mixture (1 mL of TFA per 1 L of mobile phase).
-
Mix thoroughly and degas the mobile phase.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing or sonicating.
-
Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Procedure:
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase at 1.0 mL/min until a stable baseline is observed.
-
Inject 10 µL of the filtered sample.
-
Monitor the elution of the enantiomers.
-
Integrate the peak areas to determine the enantiomeric ratio.
5. System Suitability Check:
-
As in Method 1, inject a racemic standard to confirm a resolution of >1.5 and a tailing factor between 0.8 and 1.5.
Workflow and Visualization
The general workflow for developing and validating a chiral HPLC method for the enantiomeric purity of this compound is outlined below.
Caption: A logical workflow for chiral HPLC method development.
The selection of the appropriate chiral stationary phase is a critical first step in method development. The following diagram illustrates the decision-making process based on the nature of the analyte.
Caption: CSP selection guide for this compound.
References
Application Notes and Protocols: (S)-2-Benzylsuccinic Anhydride as a Precursor for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylsuccinic anhydride is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure serves as a valuable scaffold for the synthesis of a variety of enzyme inhibitors. The biological activity of derivatives stemming from this precursor is primarily attributed to its hydrolyzed form, (S)-2-benzylsuccinic acid, and its analogues. These compounds have shown potent inhibitory activity against several classes of enzymes, notably metalloenzymes such as Carboxypeptidase A (CPA). Furthermore, derivatives of (S)-2-benzylsuccinic acid are key components in the development of therapeutic agents, including the oral hypoglycemic drug mitiglinide, highlighting its relevance in addressing metabolic disorders.
This document provides detailed application notes and experimental protocols for the use of (S)-2-benzylsuccinic anhydride in the synthesis and evaluation of enzyme inhibitors. It includes quantitative data on inhibitor potency, step-by-step synthetic procedures, and protocols for enzyme inhibition assays.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the inhibitory potency of various compounds derived from or related to benzylsuccinic acid against their target enzymes.
| Compound/Enantiomer | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Comments |
| (2RS)-2-Benzylsuccinic Acid (Racemic) | Carboxypeptidase A | 0.22 µM | - | Represents the inhibitory potency of the racemic mixture. |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - | |
| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 µM | - | A derivative of the parent compound. |
| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | - | - | 95% inhibition at 5-10 mM. |
Signaling Pathways and Mechanisms of Action
Derivatives of (S)-2-benzylsuccinic acid exert their biological effects by interacting with specific signaling pathways. A notable example is the mechanism of action of mitiglinide, a hypoglycemic agent synthesized from (S)-2-benzylsuccinic anhydride.
Insulin Signaling Pathway and Mitiglinide's Action
Mitiglinide stimulates insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channels on the cell membrane.[1] The binding of mitiglinide to the sulfonylurea receptor 1 (SUR1) subunit of this channel leads to its closure.[1] This event triggers the depolarization of the cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions promotes the fusion of insulin-containing granules with the cell membrane and the release of insulin into the bloodstream.[1] This rapid, glucose-dependent insulin secretion helps to control postprandial hyperglycemia.[2]
Experimental Protocols
Synthesis of Enzyme Inhibitors from (S)-2-Benzylsuccinic Anhydride
1. General Procedure for the Synthesis of Carboxypeptidase A Inhibitors
This protocol outlines a general method for synthesizing amide derivatives of (S)-2-benzylsuccinic acid, which can act as inhibitors of Carboxypeptidase A.
-
Step 1: Ring-opening of the anhydride.
-
Dissolve (S)-2-benzylsuccinic anhydride (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Add the desired amine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
The ring-opening of the anhydride will yield a carboxylic acid and an amide functionality.
-
-
Step 2: Purification.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
2. Synthesis of Mitiglinide Calcium
The synthesis of Mitiglinide involves the reaction of (S)-2-benzylsuccinic anhydride with cis-(3aR,7aS)-octahydro-2H-isoindole.[3]
-
Step 1: Dehydration of (S)-2-Benzylsuccinic Acid.
-
(S)-2-benzylsuccinic acid is dehydrated to (S)-2-benzylsuccinic anhydride using a dehydrating agent such as acetic anhydride.[3]
-
-
Step 2: Amidation.
-
(S)-2-benzylsuccinic anhydride is reacted with cis-octahydroisoindole in a suitable solvent like toluene to yield mitiglinide.[3]
-
-
Step 3: Salt Formation.
-
The resulting mitiglinide is then treated with a calcium salt (e.g., calcium chloride) in the presence of a base (e.g., sodium hydroxide) to form mitiglinide calcium.[3]
-
Enzyme Inhibition Assay Protocol: Carboxypeptidase A
This protocol is for determining the inhibitory activity of compounds against bovine pancreatic Carboxypeptidase A.
-
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitor stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 350 nm
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add 180 µL of the substrate solution to each well.
-
Add 10 µL of the diluted inhibitor solution or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Carboxypeptidase A solution to each well.
-
Immediately measure the decrease in absorbance at 350 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for Screening of Enzyme Inhibitors
The following diagram illustrates a typical workflow for the screening and identification of novel enzyme inhibitors derived from (S)-2-benzylsuccinic anhydride.
Conclusion
(S)-2-Benzylsuccinic anhydride is a versatile and valuable precursor for the development of potent and selective enzyme inhibitors. Its utility is well-established in the synthesis of the antidiabetic drug mitiglinide and in the generation of inhibitors for metalloenzymes like Carboxypeptidase A. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel enzyme inhibitors based on this privileged scaffold, with potential applications in various therapeutic areas.
References
Application of Benzylsuccinic Acid in Studying Carboxypeptidase A Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in various physiological processes, including digestion and protein maturation.[1][2] Its dysregulation has been implicated in several pathological conditions, making it a significant target for drug development. Benzylsuccinic acid is a potent and well-characterized competitive inhibitor of carboxypeptidase A, serving as a valuable tool for studying the enzyme's structure, function, and mechanism of action.[3][4] This document provides detailed application notes and protocols for utilizing this compound in the investigation of carboxypeptidase A inhibition.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of carboxypeptidase A.[3][4] It mimics the binding of the C-terminal portion of a peptide substrate, with its carboxylate groups interacting with key residues in the enzyme's active site. The benzyl group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. The binding of this compound to the active site prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The interaction is reversible.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound and its derivatives against carboxypeptidase A is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor.
| Inhibitor | Enzyme | Kᵢ Value (µM) | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 | Racemic mixture.[5][6][7] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 | The (R)-enantiomer shows higher potency.[8] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 | The (S)-enantiomer is significantly less potent.[8] |
| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 | [8] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 | A phosphonic acid analogue of benzylsuccinate.[5][6] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 | Monoethyl ester of the phosphonic acid analogue.[6] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 | Sulphur analogue of the monoethyl ester.[6] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 | Lengthening the chain by one methylene group decreases potency.[6] |
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against carboxypeptidase A using hippuryl-L-phenylalanine as a substrate. The hydrolysis of hippuryl-L-phenylalanine by carboxypeptidase A releases hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time.[9]
Materials:
-
Bovine Pancreas Carboxypeptidase A (e.g., Sigma-Aldrich C9268)
-
(2RS)-Benzylsuccinic acid
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
1.0 M NaCl solution (for enzyme dilution)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.
-
Substrate Solution: Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of carboxypeptidase A in cold 1.0 M NaCl at a concentration of 4-8 units/mL. The enzyme should be diluted in room temperature 1.0 M NaCl just before use.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
-
Assay Protocol:
-
Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.[9]
-
In a cuvette, add the following:
-
Assay buffer
-
Substrate solution
-
Inhibitor solution (or DMSO for the control) at various concentrations.
-
-
Incubate the mixture for 3-5 minutes at 25°C to reach thermal equilibrium.[9]
-
Initiate the reaction by adding the diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 254 nm for 5 minutes, recording the data at regular intervals.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
To determine the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Kᵢ value.
-
Visualizations
Binding of this compound to Carboxypeptidase A Active Site
The following diagram illustrates the key interactions between this compound and the active site of carboxypeptidase A.
Caption: this compound binding in the CPA active site.
Experimental Workflow for Carboxypeptidase A Inhibition Assay
This diagram outlines the general workflow for performing a carboxypeptidase A inhibition assay.
Caption: CPA inhibition assay experimental workflow.
Logical Relationship of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition where the inhibitor and substrate compete for the same active site on the enzyme.
Caption: Competitive inhibition of an enzyme.
References
- 1. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 2. Carboxypeptidase_A [collab.its.virginia.edu]
- 3. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for the Chiral Separation of Benzylsuccinic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the chiral separation of benzylsuccinic acid enantiomers. This compound is a critical chiral building block in the synthesis of various pharmaceuticals, making robust and reliable enantiomeric purity assessment essential.[1] This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), enabling researchers to select and implement the most suitable technique for their analytical needs.
Introduction to Chiral Separation Techniques
The separation of enantiomers is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Three primary chromatographic techniques are widely employed for the chiral resolution of acidic compounds like this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique, particularly with chiral stationary phases (CSPs), for the direct separation of enantiomers.[1][2]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase, often providing faster and more efficient separations.[3][4]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. Chiral selectors are typically added to the background electrolyte to achieve enantiomeric resolution.[5][6]
Method Selection and Development Workflow
The selection of an appropriate chiral separation method involves a systematic screening and optimization process. The following workflow provides a general guideline for developing a robust chiral separation method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. selvita.com [selvita.com]
- 4. fagg.be [fagg.be]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Determination of Benzylsuccinic Acid in Groundwater by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative determination of benzylsuccinic acid (BSA) in groundwater samples using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and derivatization. This compound is a key biomarker for the anaerobic biodegradation of toluene, a common groundwater contaminant. The described protocol provides a reliable methodology for researchers and environmental scientists to monitor natural attenuation processes at contaminated sites. The method demonstrates good recovery, precision, and a low detection limit, making it suitable for typical environmental concentrations.
Introduction
Toluene is a frequent contaminant of soil and groundwater due to leaking underground storage tanks and industrial spills. Under anaerobic conditions, a common state in subsurface environments, toluene can be biodegraded by microorganisms. The primary initial step in this anaerobic degradation pathway is the addition of fumarate to the methyl group of toluene, catalyzed by the enzyme benzylsuccinate synthase. This reaction forms this compound, which serves as a specific and unambiguous indicator of in-situ anaerobic toluene biodegradation.[1]
Accurate and sensitive measurement of this compound is therefore crucial for assessing the intrinsic bioremediation potential of a contaminated aquifer. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of organic micropollutants.[2][3] However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This application note presents a complete workflow, including sample preparation by solid-phase extraction, derivatization, and subsequent GC-MS analysis.
Experimental Protocol
Sample Collection and Preservation
-
Collection: Collect groundwater samples in amber glass bottles to minimize photodegradation.
-
Preservation: To prevent microbial degradation of the target analyte, acidify the samples to a pH of 2 or lower immediately upon collection using concentrated sulfuric acid (H₂SO₄) at a rate of 2 ml per liter of sample.[4]
-
Storage: Store the acidified samples refrigerated at 4°C until extraction.[4]
Solid-Phase Extraction (SPE)
This protocol utilizes a polystyrene-divinylbenzene (PS-DVB) based sorbent for the extraction of this compound from the water matrix.[1]
-
Cartridge Conditioning:
-
Wash the PS-DVB SPE cartridge (e.g., 500 mg, 6 mL) sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water adjusted to pH 2 with HCl. Ensure the sorbent does not go dry during conditioning.
-
-
Sample Loading:
-
Pass a known volume of the acidified groundwater sample (e.g., 250-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
-
Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for at least 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is ethyl acetate. Apply 5-10 mL of ethyl acetate in two aliquots.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization
To enable GC analysis, the carboxylic acid groups of this compound must be derivatized. Silylation is a common and effective method.[5][6]
-
Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]
-
Procedure:
-
To the dried residue from the SPE step, add 100 µL of BSTFA + 1% TMCS and 100 µL of a solvent such as pyridine or acetonitrile.
-
Add a known amount of an internal standard (e.g., a deuterated analog of a similar compound) for accurate quantification.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
-
Oven Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at 8-15°C/min to 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[7]
-
Quadrupole Temperature: 150°C.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound and the internal standard. For the di-trimethylsilyl ester of this compound, key ions would include the molecular ion and specific fragmentation ions.
-
Quantitative Data Summary
The following table summarizes the performance data for the determination of this compound in groundwater based on published literature.[1]
| Parameter | Value |
| Recovery | 88 - 100% |
| Precision (RSD) | ± 4% |
| Method Detection Limit (MDL) | 0.2 µg/L |
| Concentration Range in Contaminated Groundwater | < 3 µg/L to 155 µg/L |
Experimental Workflow
Caption: Workflow for this compound Analysis.
Discussion
The combination of solid-phase extraction and GC-MS provides a highly effective method for the analysis of this compound in complex groundwater matrices. The SPE step serves to both concentrate the analyte and remove potential interferences, thereby increasing the sensitivity and reliability of the measurement.[1] Derivatization is a critical step, as it overcomes the inherent non-volatility of this compound, allowing for its successful separation and detection by gas chromatography.[5][8]
The reported method detection limit of 0.2 µg/L is sufficiently low to detect concentrations of this compound typically found in gasoline-contaminated groundwater, which can range from below 3 µg/L to over 150 µg/L.[1] The high recovery rates (88-100%) and good precision (± 4% RSD) indicate that the method is both accurate and reproducible.[1]
Conclusion
The protocol described in this application note is a validated and reliable approach for the quantification of this compound in groundwater. By following these procedures, researchers can obtain high-quality data to effectively assess the anaerobic biodegradation of toluene at contaminated sites, aiding in the development and monitoring of remediation strategies.
References
- 1. Determination of this compound in gasoline-contaminated groundwater by solid-phase extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Estimation of BTEX in groundwater by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gcms.cz [gcms.cz]
- 7. Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS [scirp.org]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Application Notes and Protocols for the Synthesis of α-Benzylsuccinic Acid Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of α-benzylsuccinic acid derivatives and their subsequent evaluation for structure-activity relationship (SAR) studies. The protocols outlined below detail the necessary steps for chemical synthesis and biological evaluation, with a focus on their potential as enzyme inhibitors and hypoglycemic agents.
Introduction
α-Benzylsuccinic acid and its derivatives are a class of small molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, they are recognized as potent inhibitors of metalloenzymes, such as carboxypeptidase A (CPA), and have been shown to interact with the insulin signaling pathway. The core structure, consisting of a succinic acid moiety and a benzyl group, provides a versatile scaffold for chemical modification to explore and optimize their therapeutic potential. The stereochemistry of these compounds is often crucial, with the (S)-enantiomer being a key component of the antidiabetic drug mitiglinide. This document provides detailed methodologies for the synthesis of various α-benzylsuccinic acid derivatives and protocols for assessing their biological activity to establish a clear structure-activity relationship.
Data Presentation: Structure-Activity Relationship of α-Benzylsuccinic Acid Derivatives
The following tables summarize the quantitative data on the biological activity of various α-benzylsuccinic acid derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Inhibition of Carboxypeptidase A (CPA) by α-Benzylsuccinic Acid Derivatives
| Compound/Derivative | Modification | Target Enzyme | Inhibition Constant (Ki) | Notes |
| (2RS)-2-Benzylsuccinic acid | Racemic mixture | Carboxypeptidase A | 0.22 ± 0.05 µM[1] | Data for the racemic mixture.[1] |
| 2-Benzyl-3-hydroxybutanoic acid | Hydroxyl group addition | Carboxypeptidase A | 107 µM[1] | A derivative of the parent compound.[1] |
| (R)-2-Benzyl-2-methylsuccinic acid | Methyl group at α-position | Carboxypeptidase A | 0.15 µM[2] | |
| (S)-2-Benzyl-2-methylsuccinic acid | Methyl group at α-position | Carboxypeptidase A | 17 µM[2] | |
| Racemic 2-Benzyl-2-methylsuccinic acid | Methyl group at α-position | Carboxypeptidase A | 0.28 µM[2] | |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxylate replaced by phosphonate | Carboxypeptidase A | 0.22 ± 0.05 µM[3] | Equipotent to (2RS)-2-benzylsuccinate.[3] |
| (2RS)-2-Benzyl-4-phosphonobutyric acid | Lengthened phosphonate chain | Carboxypeptidase A | 370 ± 60 µM[3] | |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | Monoethyl ester of phosphonate | Carboxypeptidase A | 0.72 ± 0.3 µM[3] | |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Sulphur analog of monoethyl ester | Carboxypeptidase A | 2.1 ± 0.6 µM[3] |
Table 2: Inhibition of Other Enzymes and Hypoglycemic Activity
| Compound/Derivative | Target | Activity | Notes |
| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | 95% inhibition at 5-10 mM[1] | |
| Substituted α-benzylsuccinic acids (e.g., 6c, 6e, 6g) | In vivo (mice) | Good hypoglycemic activity[4] | Compound 6e showed similar potency to nateglinide.[4] |
| Benzyl succinate | Insulin Receptor Tyrosine Kinase | Inhibition of kinase activity[5] | Also inhibits insulin binding.[5] |
Experimental Protocols
General Synthesis of α-Benzylsuccinic Acid Derivatives
This protocol describes a general five-step synthesis for α-benzylsuccinic acid derivatives starting from ethyl succinate and substituted benzaldehydes.[4]
Step 1: Condensation
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), add diethyl succinate.
-
Add a substituted benzaldehyde dropwise with stirring at a low temperature (e.g., 0-5 °C).
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water, acidify with a suitable acid (e.g., HCl), and extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude condensation product.
Step 2: Hydrolysis
-
Reflux the crude product from Step 1 with a solution of sodium hydroxide in water and ethanol for several hours.
-
Remove the ethanol by distillation.
-
Acidify the aqueous solution with concentrated HCl to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude acid.
Step 3: Anhydridization
-
Reflux the dicarboxylic acid from Step 2 with acetic anhydride for several hours.
-
Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure to obtain the crude anhydride.
Step 4: Amidation
-
Dissolve the crude anhydride from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add a solution of the desired amine in the same solvent dropwise at a low temperature.
-
Stir the mixture for several hours at room temperature.
-
Wash the reaction mixture with water, an acidic solution (e.g., 1N HCl), and a basic solution (e.g., saturated NaHCO3), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide.
Step 5: Hydrogenization
-
Dissolve the crude amide from Step 4 in a suitable solvent (e.g., methanol).
-
Add a catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus under hydrogen pressure for several hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final α-benzylsuccinic acid derivative.
Biological Activity Assays
This protocol is for determining the inhibitory activity of compounds against Carboxypeptidase A.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Inhibitor compounds (α-benzylsuccinic acid derivatives)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare various concentrations of the inhibitor compounds in the same buffer.
-
In a cuvette, mix the buffer, substrate solution, and the inhibitor solution.
-
Initiate the reaction by adding a solution of carboxypeptidase A.
-
Monitor the increase in absorbance at 254 nm at 25 °C, which corresponds to the hydrolysis of the substrate.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the Ki value for each inhibitor by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
This protocol is for evaluating the hypoglycemic effect of the synthesized derivatives in a mouse model.[4]
Animals:
-
Male Kunming mice.
Procedure:
-
Fast the mice overnight but allow free access to water.
-
Divide the mice into several groups: a control group, a positive control group (e.g., receiving nateglinide), and test groups for each synthesized derivative.
-
Administer the vehicle (e.g., 0.5% CMC-Na solution) to the control group, the standard drug to the positive control group, and the test compounds to the respective test groups orally.
-
After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally to all mice.
-
Collect blood samples from the tail vein at different time points (e.g., 0, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels using a glucose oxidase kit.
-
Calculate the percentage reduction in blood glucose levels for each group compared to the control group to determine the hypoglycemic activity.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of α-benzylsuccinic acid derivatives.
Signaling Pathway: Insulin Receptor Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of benzyl succinate on insulin receptor function and insulin action in skeletal muscle: further evidence for a lack of spare high-affinity insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzylsuccinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of benzylsuccinic acid and its analogs in various matrices. The protocols focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound and its analogs are important biomarkers for identifying anaerobic degradation of toluene and other alkylated benzenes. Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, bioremediation studies, and potentially in toxicological and pharmaceutical research. This document outlines robust and validated methods for their determination.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound analogs.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for extracting this compound and its analogs from aqueous matrices like groundwater.
-
Materials:
-
Polystyrene-divinylbenzene based SPE cartridges.
-
Methanol (HPLC grade).
-
Deionized water (acidified to pH 2 with HCl).
-
Dichloromethane or Ethyl Acetate (GC grade).
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water.
-
Loading: Load the water sample (e.g., 100 mL, acidified to pH 2) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of ethyl acetate or dichloromethane.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
2. Derivatization: Silylation
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or Acetonitrile (anhydrous).
-
-
Procedure:
-
Reconstitute the dried extract in 100 µL of pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 3-4 hours.[1]
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor characteristic ions for each analyte and internal standard.
-
-
Quantitative Data Summary: GC-MS
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| This compound | Groundwater | 0.2 | - | 88-100 | 4 | [2] |
| Methylthis compound | Groundwater | - | 3 | - | - | [2] |
| Succinic Acid | Biological Samples | - | - | - | - | [1] |
| Various Organic Acids | Urine/CSF | - | - | - | 0.01-12.2 | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Dashes indicate data not specified in the cited sources.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of non-volatile and polar compounds without the need for derivatization, making it an attractive alternative to GC-MS.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound analogs.
Detailed Experimental Protocol: LC-MS/MS
1. Sample Preparation
-
For Aqueous Samples (e.g., Water):
-
Filter the sample through a 0.22 µm syringe filter.
-
If pre-concentration is needed, perform SPE as described in the GC-MS section, eluting with methanol and reconstituting in the mobile phase.
-
-
For Biological Samples (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of sample, add 400 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph:
-
Column: A C18 column suitable for polar compounds (e.g., Acquity UPLC HSS T3 or equivalent), 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be optimized for each this compound analog and internal standard.
-
Quantitative Data Summary: LC-MS/MS
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| Various Organic Acids | Biomass Hydrolysate | 30 - 700 | 200 - 2900 | 70-130 | 2.1-22.8 | [4] |
| Pharmaceuticals (Acids) | Water | - | - | >60 | <15 | [5] |
| Anti-convulsant Drugs | Biological Matrix | 11.57 - 16.52 | 35.08 - 50.06 | 70-120 | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data for various acidic compounds are presented to provide an expected performance range.
Discussion
Method Selection:
-
GC-MS is a robust and widely available technique. The requirement for derivatization adds an extra step to sample preparation but can lead to excellent sensitivity, especially when using SIM mode. It is particularly well-suited for less polar analogs.
-
LC-MS/MS offers the significant advantage of analyzing these polar, non-volatile compounds in their native form, simplifying sample preparation. It generally provides higher sensitivity and selectivity due to the use of MRM, making it ideal for complex matrices and trace-level quantification.
Data Quality and Validation:
For reliable quantification, it is essential to validate the chosen method. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of calibration standards to ensure a linear relationship between concentration and response.
-
Accuracy and Precision: Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Evaluated by spiking known amounts of the analytes into blank matrix samples and measuring the amount recovered after the entire analytical procedure.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.
The use of isotopically labeled internal standards is highly recommended for both GC-MS and LC-MS/MS to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Application Note: Protocol for the Hydrolysis of (S)-2-Benzylsuccinic Anhydride to (S)-2-Benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-benzylsuccinic acid is a significant chiral building block in medicinal chemistry and drug development.[1] Its primary biological relevance stems from its role as a potent inhibitor of metalloenzymes, most notably Carboxypeptidase A (CPA), a zinc-containing enzyme involved in protein digestion and other physiological processes.[2] The stereochemistry of this compound is critical for its biological activity.[2] The hydrolysis of (S)-2-benzylsuccinic anhydride is a fundamental ring-opening reaction that yields the corresponding dicarboxylic acid, (S)-2-benzylsuccinic acid. This protocol details the procedure for this conversion, which is a key step in the synthesis of various biologically active molecules.
Reaction Principle
The hydrolysis of (S)-2-benzylsuccinic anhydride proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond of the anhydride to form the dicarboxylic acid.[3] This reaction can be performed under neutral conditions with heating or can be catalyzed by acid or base.
Experimental Protocol
This protocol describes a general method for the hydrolysis of (S)-2-benzylsuccinic anhydride to (S)-2-benzylsuccinic acid.
Materials:
-
(S)-2-benzylsuccinic anhydride
-
Deionized water
-
Dioxane (or other suitable co-solvent, optional)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-benzylsuccinic anhydride.
-
Addition of Water: Add deionized water to the flask. While (S)-2-benzylsuccinic anhydride has limited solubility in water, the reaction can proceed as a suspension, or a co-solvent like dioxane can be added to improve solubility.
-
Heating: Heat the mixture to reflux (approximately 100°C for water) with vigorous stirring.[4] The reaction progress can be monitored by the dissolution of the solid anhydride and can be checked by Thin Layer Chromatography (TLC).
-
Reaction Time: Maintain the reaction at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. If not, proceed to extraction.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous solution with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-2-benzylsuccinic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from hot water or a suitable solvent mixture (e.g., ethyl acetate/hexanes) to afford the pure dicarboxylic acid.[5]
Data Presentation
Table 1: Physical and Chemical Properties of (S)-2-Benzylsuccinic Anhydride and (S)-2-Benzylsuccinic Acid
| Property | (S)-2-Benzylsuccinic Anhydride | (S)-2-Benzylsuccinic Acid | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₁₂O₄ | [6][7] |
| Molecular Weight | 190.19 g/mol | 208.21 g/mol | [6][7] |
| Appearance | Crystalline solid | Crystalline solid | |
| Boiling Point | Not specified | 331.4°C | [1] |
| ¹H NMR (500 MHz, H₂O, pH 7) | Not applicable | Shifts [ppm]: 7.36-7.25 (m, 5H, Ar-H), 2.94-2.77 (m, 3H), 2.52-2.30 (m, 2H) | [7] |
Visualizations
Experimental Workflow
References
- 1. (S)-2-Benzylsuccinic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Benzylsuccinic anhydride, (S)- | C11H10O3 | CID 57019232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2-benzylsuccinic acid | C11H12O4 | CID 446168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Probing Enzyme Active Sites with Benzylsuccinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinic acid and its derivatives represent a versatile class of molecules widely recognized for their potent inhibitory effects on various enzymes, particularly metalloenzymes. The structural motif of this compound allows for effective interaction with the active sites of these enzymes, making them invaluable tools for biochemical and pharmacological research. These compounds serve as probes to elucidate enzyme mechanisms, map active site topographies, and act as scaffolds for the development of therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to investigate enzyme active sites, with a focus on Carboxypeptidase A, the Renin-Angiotensin System, and the Insulin Signaling Pathway.
Data Presentation
The inhibitory potency of this compound and its derivatives against various enzymes is summarized in the tables below. This quantitative data allows for a comparative analysis of their efficacy and selectivity.
Table 1: Inhibition of Carboxypeptidase A by this compound Derivatives
| Compound/Derivative | Enzyme Target | Inhibition Constant (Ki) | IC50 | Notes |
| (R)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | The (R)-enantiomer shows higher potency. |
| (S)-2-Benzylsuccinic acid | Carboxypeptidase A | 17 µM | - | The (S)-enantiomer is less potent. |
| Racemic 2-Benzylsuccinic acid | Carboxypeptidase A | 0.28 µM | - | |
| 2-Benzyl-2-methylsuccinic acid (racemic) | Carboxypeptidase A | 0.28 µM | - | Minimal improvement in binding affinity with methyl group addition.[1] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | - | |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | - |
Table 2: Inhibition of Other Enzymes by this compound Derivatives
| Compound/Derivative | Enzyme Target | Inhibition | Notes |
| 2-Benzylsuccinic acid | Nna1 (Cytosolic Carboxypeptidase) | ~95% inhibition at 10 mM | Orally active inhibitor. |
| This compound derivatives | Angiotensin-Converting Enzyme (ACE) | Potential Inhibitors | Structural similarity to ACE substrates suggests inhibitory activity. |
| Benzyl succinate | Insulin Receptor Tyrosine Kinase | Concentration-dependent inhibition | Inhibits insulin binding and tyrosine kinase activity. |
Experimental Protocols
Detailed methodologies for the synthesis of a key this compound derivative and for conducting enzyme inhibition assays are provided below.
Protocol 1: Synthesis of (S)-2-Benzylsuccinic Acid
This protocol describes a method for the preparation of (S)-2-benzylsuccinic acid.
Materials:
-
A suitable starting material (e.g., a derivative of succinic acid)
-
Benzyl bromide
-
Potassium carbonate
-
Ethyl acetate
-
Hexane
-
Ethanol
-
Water
-
2N Aqueous sodium hydroxide solution
-
Calcium chloride
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Benzylation:
-
Dissolve the starting (S)-2-carboxy derivative (e.g., (S)-2-benzyl-3-(cis-hexahydro-2-isoindonylcarbonyl)-propionic acid, 27.54 g) in ethyl acetate (200 mL).
-
Add potassium carbonate (24.9 g) to the solution.
-
With stirring, add benzyl bromide (12.8 mL) at room temperature.
-
Heat the mixture to 80°C and allow it to react for 6 hours.[1]
-
After cooling, add ice-water (200 mL) to the reaction mixture.
-
Separate the organic layer, wash it with brine (100 mL), and dry it over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
-
Crystallization and Recrystallization:
-
Crystallize the resulting residue from an ethyl acetate-hexane mixture.
-
Recrystallize the crystals from ethyl acetate to purify the benzyl ester derivative.
-
-
Hydrolysis and Salt Formation:
-
Perform alkaline hydrolysis of the purified benzyl ester derivative.
-
Dissolve the resulting (S)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)-propionic acid (3.06 g) in ethanol (20 mL).[1]
-
Add 2N aqueous sodium hydroxide solution (5.0 mL).
-
Add this solution dropwise to a vigorously stirred solution of calcium chloride (2.22 g) in water (40 mL).[1]
-
Add ethanol (30 mL) to the reaction mixture to precipitate the calcium salt.[1]
-
Collect the precipitated crystals by filtration and wash them with 10% aqueous ethanol to yield the final product.[1]
-
Protocol 2: Carboxypeptidase A Inhibition Assay
This protocol details a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A (CPA) by this compound derivatives.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound derivative (inhibitor)
-
Hippuryl-L-Phenylalanine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.5 at 25°C) containing 500 mM NaCl
-
1.0 M NaCl solution (enzyme diluent)
-
200 Proof Ethanol
-
1 N Hydrochloric acid
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm light path)
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl. Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
Substrate Stock Solution (1.0 mM): Dissolve Hippuryl-L-Phenylalanine in 200 proof ethanol and then dilute with the buffer to the final concentration. Prepare this solution fresh and use within three hours.[2]
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution. Immediately before use, dilute the enzyme to the desired final concentration (e.g., 0.4-0.8 units/mL) in the assay buffer.[2]
-
Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to test a range of inhibitor concentrations.
-
-
Assay Protocol:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[2]
-
In a 3.00 mL reaction volume, the final concentrations should be approximately 24 mM Tris, 0.97 mM hippuryl-L-phenylalanine, and 512 mM sodium chloride.[2]
-
Control (No Inhibitor):
-
To a cuvette, add the appropriate volumes of buffer and substrate solution.
-
Initiate the reaction by adding the diluted enzyme solution.
-
Mix by inversion and immediately start recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
-
Inhibitor Assay:
-
To a cuvette, add the appropriate volumes of buffer, substrate solution, and the this compound inhibitor solution at the desired final concentration.
-
Pre-incubate the mixture for a defined period (e.g., 5-15 minutes) at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the diluted enzyme solution.
-
Mix by inversion and record the absorbance at 254 nm as described for the control.
-
-
Blank: Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Determine the initial reaction rate (ΔA254nm/minute) from the linear portion of the absorbance versus time plot for both the control and inhibited reactions.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or non-linear regression analysis.
-
Protocol 3: In Vitro Renin Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring renin inhibition using a FRET-based substrate.
Materials:
-
Recombinant human renin
-
This compound derivative (inhibitor)
-
Renin FRET substrate (e.g., TF3/TQ3 FRET peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all kit components to room temperature.
-
Prepare a dilution series of the this compound derivative in the assay buffer.
-
Dilute the renin enzyme to the desired concentration in the assay buffer.
-
Prepare the Renin Red Substrate solution by diluting the 100X stock solution 1:100 in assay buffer.[3]
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of the diluted this compound derivative or vehicle control (for uninhibited reaction) to the wells.
-
Add 50 µL of the diluted renin enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C.[4]
-
Initiate the reaction by adding 50 µL of the Renin Red Substrate solution to each well.[3]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.[3]
-
Calculate the percent inhibition for each concentration of the this compound derivative.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Insulin Receptor Tyrosine Kinase Activity Assay (ELISA)
This protocol outlines an ELISA-based method to assess the inhibitory effect of this compound derivatives on insulin receptor tyrosine kinase activity.
Materials:
-
Human Insulin Receptor (IR) β-subunit
-
This compound derivative (inhibitor)
-
ATP
-
Poly (Glu, Tyr) coated 96-well plates
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Microplate reader
Procedure:
-
Assay Setup:
-
Add 100 µL of the this compound derivative at various concentrations or vehicle control to the wells of the coated plate.
-
Add 100 µL of the insulin receptor solution to each well.
-
Initiate the kinase reaction by adding 100 µL of ATP solution.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the anti-phosphotyrosine-HRP antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells again four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 30 minutes at room temperature.
-
Stop the reaction by adding 100 µL of stop solution. The solution will turn yellow.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of insulin receptor tyrosine kinase activity for each inhibitor concentration.
-
Determine the IC50 value from a plot of percent inhibition versus the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Workflow for the synthesis of (S)-2-benzylsuccinic acid.
Caption: Experimental workflow for a Carboxypeptidase A inhibition assay.
Caption: Inhibition of the Renin-Angiotensin pathway by this compound derivatives.
Caption: this compound derivatives inhibit the insulin signaling pathway.
References
- 1. EP0967204A1 - Process for producing this compound derivatives - Google Patents [patents.google.com]
- 2. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 3. abcam.cn [abcam.cn]
- 4. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Benzylsuccinate is a key intermediate in the anaerobic degradation of toluene by various bacteria. This process can be metabolically reverse-engineered in a heterologous host like Escherichia coli to establish a synthetic pathway for its production. This document outlines the application of a synthetic pathway in E. coli for the production of benzylsuccinate from benzoate and endogenously produced succinate. The pathway relies on two primary modules: a benzoate uptake and activation module, and a reversed β-oxidation module derived from the anaerobic toluene degradation pathway of Geobacter metallireducens.[1][2][3][4] This approach leverages the robust anaerobic metabolism of E. coli to supply one of the precursors, succinate, directly from glucose.[1][4]
The core of this synthetic pathway is the reversal of the benzylsuccinate β-oxidation pathway.[1][2][3] Benzoate, supplied in the medium, is first transported into the cell and activated to benzoyl-CoA. This is achieved by expressing a benzoate transporter and a CoA-activating enzyme (either a ligase or a transferase).[1][4] Subsequently, the enzymes of the bbs operon, cloned from Geobacter metallireducens, catalyze the conversion of benzoyl-CoA and succinyl-CoA (derived from succinate) into benzylsuccinate through a series of four reversible reactions.[4][5]
Significantly higher product yields are achieved under anaerobic conditions, where succinate is a natural fermentation product in E. coli.[1][4] Further improvements in yield have been demonstrated under fumarate-respiring conditions.[1][4] A notable bottleneck in this system is the export of the final product, benzylsuccinate, from the cell.[1][3][4] Overexpression of a mechanosensitive channel has been shown to partially alleviate this issue, leading to increased product concentrations in the culture supernatant.[1][4]
Signaling Pathways and Experimental Workflow
Synthetic Benzylsuccinate Pathway in E. coli
The production of benzylsuccinate is achieved by introducing two distinct metabolic modules into E. coli. The first module facilitates the conversion of extracellular benzoate into intracellular benzoyl-CoA. The second module is the core of the pathway, comprising the enzymes of the bbs operon that catalyze the reverse β-oxidation of benzoyl-CoA to benzylsuccinate, using succinyl-CoA as the co-substrate.
Caption: Synthetic pathway for benzylsuccinate production in E. coli.
General Experimental Workflow
The overall process involves constructing the necessary expression plasmids, transforming them into a suitable E. coli host, cultivating the engineered strain under appropriate conditions to induce protein expression and product formation, and finally, extracting and quantifying the produced benzylsuccinate.
Caption: General workflow for benzylsuccinate production and analysis.
Quantitative Data Summary
The production of benzylsuccinate was evaluated under various conditions. The highest yields were consistently observed in anaerobic cultures, highlighting the importance of succinate as an endogenously produced precursor under these conditions.[1][4]
| Condition | Plasmids | Medium | Extracellular Benzylsuccinate (µM) | Intracellular Benzylsuccinate (µM) | Reference |
| Aerobic | pLigBen + pBeta | Rich | ~0.02 | Not Reported | [5] |
| Aerobic | pLigBen + pBeta | Minimal | ~0.01 | Not Reported | [5] |
| Anaerobic (Fermentative) | pLigBen + pBeta | Rich | ~2.5 | Not Reported | [5] |
| Anaerobic (Fermentative) | pLigBen + pBeta | Minimal | ~2.0 | ~20 | [5][6] |
| Anaerobic (Fumarate-respiring) | pLigBen + pBeta | Minimal | ~5.0 | ~57 | [5][6] |
| Anaerobic (Fermentative) with Exporter | pLigBenEx + pBeta | Minimal | ~7.0 | ~20 | [4][6] |
| Anaerobic (Fumarate-respiring) with Exporter | pLigBenEx + pBeta | Minimal | ~3.5 | ~35 | [4][6] |
Experimental Protocols
Protocol 1: Strain Construction
-
Gene Amplification:
-
Amplify the entire bbs operon (genes Gmet_1521–1531) from Geobacter metallireducens genomic DNA using a high-fidelity DNA polymerase.[5]
-
Amplify the benzoate uptake and activation genes: benK (benzoate transporter), bclA (benzoate-CoA ligase from Aromatoleum aromaticum), and bct (succinyl-CoA:benzoate CoA-transferase from G. metallireducens).[5]
-
For enhanced export, amplify the mutant mechanosensitive channel gene mscS L109S.[7]
-
-
Plasmid Assembly:
-
Clone the amplified bbs operon into a broad-host-range vector (e.g., pBBR2 derivative) to create the plasmid pBeta .[7] This plasmid should have a compatible origin of replication and a different antibiotic resistance marker from the benzoate activation plasmids.
-
Assemble the benzoate activation modules into a ColE1-type expression vector.
-
Use a suitable cloning method (e.g., Gibson assembly, restriction-ligation) to construct the expression plasmids with an inducible promoter (e.g., lac promoter).[7]
-
-
Transformation:
-
Prepare competent E. coli cells (e.g., strain DH5α or Rosetta(DE3) pLysS).[5][8]
-
Co-transform the E. coli host with plasmid pBeta and one of the benzoate activation plasmids (pLigBen, pTransBen, or pLigBenEx).
-
Select for double transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Protocol 2: Benzylsuccinate Production
-
Pre-culture Preparation:
-
Inoculate a single colony of the doubly transformed E. coli into 5 mL of LB medium containing the selective antibiotics.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
-
Production Culture (Anaerobic Fermentative Conditions):
-
Prepare the production medium. An autoinduction rich medium or a defined M9 minimal medium can be used.[1] All media for anaerobic cultivation must be thoroughly degassed with an inert gas (e.g., nitrogen) prior to use.[3]
-
Autoinduction Medium Composition: While the exact formulation used in the primary study is not specified, a typical autoinduction medium contains a base medium (e.g., tryptone and yeast extract), a buffer, and a carefully balanced mixture of glucose (for initial repression), glycerol (as a primary carbon source), and lactose (as the inducer).[1][2]
-
In an anaerobic glove bag or chamber, dispense 10 mL of the degassed production medium into gas-tight 15 mL tubes.[3]
-
Add sterile, degassed stock solutions of glucose (to a final concentration of ~0.5-1%) and benzoate (to a final concentration of 2 mM).[1]
-
Inoculate the production medium with the overnight pre-culture to a starting OD₆₀₀ of 0.1. To minimize oxygen introduction, pellet the pre-culture cells, wash once with degassed PBS or minimal medium, and resuspend in a small volume of degassed medium before inoculation.[3]
-
Seal the tubes tightly and further seal with parafilm.[3]
-
Incubate the cultures at 15°C for 3 days with gentle shaking.[5]
-
Protocol 3: Benzylsuccinate Extraction and Quantification
-
Sample Preparation:
-
After incubation, harvest the cultures by centrifugation (e.g., 10,000 x g for 10 min) to separate the supernatant and the cell pellet.
-
-
Extraction from Supernatant (Extracellular Product):
-
Transfer a known volume (e.g., 1 mL) of the culture supernatant to a new tube.
-
Add a known amount of an internal standard. Phenylsuccinate is a suitable choice as it is chemically similar to benzylsuccinate but can be distinguished by mass.[1]
-
Acidify the sample by adding a strong acid (e.g., HCl or TFA).
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase for better recovery.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Extraction from Cell Pellet (Intracellular Product):
-
Wash the cell pellet with a buffered solution (e.g., PBS) to remove residual medium and resuspend in a known volume of the same buffer.[6]
-
Add the internal standard (phenylsuccinate).
-
Lyse the cells by adding trifluoroacetic acid (TFA) and incubating at 60°C for 10 minutes.[6]
-
Proceed with the ethyl acetate extraction as described for the supernatant.[6]
-
-
HPLC-MS Analysis:
-
Reconstitute the dried extracts in a small, known volume of the HPLC mobile phase.
-
Analyze the samples using an HPLC system coupled to a mass spectrometer (MS).[1]
-
Chromatographic Conditions (Representative):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Monitor UV absorbance at 210 nm.[9]
-
-
Mass Spectrometry Conditions:
-
Operate the MS in negative ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of deprotonated benzylsuccinate ([M-H]⁻ = 207.0553) and the internal standard (e.g., phenylsuccinate, [M-H]⁻ = 193.0507).[9]
-
-
Quantification: Create a standard curve using known concentrations of pure benzylsuccinate. Calculate the concentration in the samples by comparing the peak area ratio of benzylsuccinate to the internal standard against the standard curve.
-
References
- 1. Enhanced Bacterial Protein Expression During Auto-induction Obtained by Alteration of Lac Repressor Dosage and Medium Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting Auto-Induction of Recombinant Proteins in Escherichia coli with Glucose and Lactose Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chiral Separation of Acidic Compounds: Application Notes and Protocols for Benzylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of acidic compounds is a critical parameter in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Benzylsuccinic acid serves as a key chiral building block in the synthesis of various pharmaceutical agents, making robust and efficient methods for its chiral separation essential. This document provides detailed application notes and experimental protocols for the chiral separation of acidic compounds like this compound, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC with Chiral Stationary Phases (CSPs) is a primary and powerful technique for the enantiomeric separation of acidic compounds.[1] The selection of an appropriate CSP is crucial for achieving successful resolution. For acidic analytes like this compound, anion-exchange, polysaccharide-based, and macrocyclic glycopeptide CSPs are the most suitable candidates.[1]
Chiral Stationary Phases (CSPs) for Acidic Compounds
Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX, QD-AX): These are often the preferred choice for acidic compounds due to the strong ionic interactions that can lead to high selectivity and baseline separation.[1] The separation mechanism is based on the ionic exchange between the protonated chiral selector on the stationary phase and the anionic analyte.[2] This primary interaction is supplemented by other intermolecular forces such as hydrogen bonding, dipole-dipole, π-π, and steric interactions, which contribute to the chiral recognition.[2]
Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H, Chiralcel® OD-H): These CSPs, derived from cellulose and amylose, offer broad applicability for a wide range of chiral compounds, including acids.[3][4] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion complexation.[5] Optimization of the mobile phase, particularly the alcohol modifier and acidic additive, is often necessary to achieve sufficient resolution.[1]
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ V): These phases are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[5] They offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion, making them suitable for the separation of acidic compounds.
Experimental Protocol: Chiral HPLC Separation of this compound
This protocol outlines a typical method using an anion-exchange CSP.
Objective: To separate the enantiomers of this compound using HPLC with a CHIRALPAK® QN-AX column.
Materials:
-
HPLC system with UV detector
-
CHIRALPAK® QN-AX column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of 100 mM Acetic Acid and 50 mM Triethylamine in Methanol.
-
The final mobile phase is a mixture of Acetonitrile and the Methanol stock solution. A typical starting composition is 80:20 (v/v) Acetonitrile:Methanol stock. Adjust the ratio to optimize separation.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Methanol with Acetic Acid and Triethylamine (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL[1]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Identify the two enantiomer peaks and calculate the resolution (Rs). For baseline separation, Rs should be greater than 1.5.[1]
-
Calculate the enantiomeric purity by peak area integration.
-
Data Presentation: HPLC Performance
| CSP Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Anion-Exchange | CHIRALPAK® QN-AX | Acetonitrile/Methanol with acidic/basic modifiers | 1.0 | UV | > 1.5 (Expected) | [1] |
| Polysaccharide | CHIRALPAK® AD-H | Heptane/Isopropanol with 0.1% TFA | 1.0 | UV | Method dependent | [1] |
Note: Specific resolution values for this compound are highly method-dependent and require experimental optimization.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often complementary selectivity.[6][7] The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol.[2]
Principles of Chiral SFC for Acidic Compounds
For acidic compounds, anion-exchange CSPs like CHIRALPAK® QN-AX and QD-AX have demonstrated excellent performance in SFC.[2] The chiral recognition mechanism is similar to HPLC, involving an ionic exchange between the protonated chiral selector and the anionic analyte.[2] Interestingly, the mild acidity of CO2 in the mobile phase can be sufficient to protonate the selector and deprotonate the acidic analyte, enabling chiral recognition even without the addition of an acidic additive.[2] However, adding a small amount of an acidic additive like formic acid can often reduce analysis time without significantly compromising resolution.[2]
Experimental Protocol: Chiral SFC Screening of Acidic Compounds
This protocol describes a generic screening approach for the chiral separation of acidic compounds using SFC.
Objective: To rapidly screen for suitable conditions for the chiral separation of an acidic analyte.
Materials:
-
SFC system with a back-pressure regulator and UV detector
-
CHIRALPAK® QN-AX column (e.g., 150 x 4.6 mm, 5 µm)
-
Acidic analyte (e.g., this compound)
-
Methanol (SFC grade)
-
Formic Acid (FA)
-
Ammonium formate (NH4OOCH)
Procedure:
-
Modifier Preparation: Prepare a stock solution of Methanol containing 0.35% (w/v) Ammonium formate and 0.40% (v/v) Formic Acid.
-
SFC Conditions for Initial Gradient Screening:
-
Column: CHIRALPAK® QN-AX
-
Mobile Phase: CO2 and Modifier (Methanol with additives)
-
Gradient Program: A typical gradient would be to start at a low percentage of modifier (e.g., 5%) and increase to a higher percentage (e.g., 40%) over a few minutes.[2]
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at an appropriate wavelength
-
-
Isocratic Method Development:
-
Based on the retention time from the gradient screen, an appropriate isocratic modifier percentage is selected to achieve elution in a reasonable time.[2]
-
Further optimization can be performed by adjusting the percentage of the modifier, the type and concentration of additives, and the flow rate.
-
Data Presentation: SFC Performance for Acidic Analytes
The following table summarizes the effect of a formic acid (FA) additive on the SFC separation of various acidic compounds on a CHIRALPAK® QN-AX column. The modifier used was Methanol with 0.35% Ammonium formate.
| Compound | Modifier (%) | FA (%) | k1 | α | Rs |
| Ibuprofen | 15 | 0 | 2.01 | 1.14 | 2.53 |
| 15 | 0.40 | 1.15 | 1.15 | 2.22 | |
| Ketoprofen | 30 | 0 | 2.45 | 1.11 | 1.87 |
| 30 | 0.40 | 1.33 | 1.11 | 1.76 | |
| Suprofen | 30 | 0 | 2.30 | 1.15 | 2.43 |
| 30 | 0.40 | 1.30 | 1.15 | 2.26 | |
| Flurbiprofen | 20 | 0 | 1.76 | 1.11 | 1.95 |
| 20 | 0.40 | 1.01 | 1.11 | 1.74 |
Data adapted from Daicel Application Note.[2] k1 = retention factor of the first eluting enantiomer, α = separation factor, Rs = resolution.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a highly efficient separation technique that is particularly well-suited for the analysis of polar and charged compounds, including acidic enantiomers.[8] Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).[8]
Chiral Selectors for Acidic Compounds in CE
The most commonly used chiral selectors in CE are cyclodextrins (CDs) and their derivatives.[9] For acidic compounds, which are negatively charged at neutral or high pH, a charged chiral selector can be beneficial to improve the separation window.[8] Alternatively, neutral cyclodextrins can be used, and the separation can be optimized by adjusting the pH and concentration of the selector in the BGE.
Experimental Protocol: Chiral CE of Acidic Compounds
Objective: To separate the enantiomers of an acidic compound using CE with a cyclodextrin chiral selector.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 30 cm)
-
Acidic analyte
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Acetonitrile (ACN)
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Dissolve TM-β-CD in the buffer to the desired concentration (e.g., 30 mM).
-
Add acetonitrile to the BGE (e.g., 30% v/v).[9]
-
Degas the BGE by sonication or filtration.
-
-
Sample Preparation:
-
Dissolve the acidic analyte in water or the BGE to a concentration of approximately 0.5 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d.
-
BGE: 50 mM phosphate buffer (pH 3.0) with 30 mM TM-β-CD and 30% ACN.
-
Voltage: 20 kV (adjust as needed)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at an appropriate wavelength
-
-
Analysis:
-
Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.
-
Between runs, flush the capillary with the BGE.
-
Inject the sample and start the analysis.
-
Determine the migration times of the two enantiomers and calculate the resolution.
-
Visualizations
Caption: Chiral HPLC method development workflow for acidic compounds.
Caption: Streamlined workflow for chiral SFC method development.
Caption: Chiral recognition on an anion-exchange CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Enantiomeric separation of acidic compounds by nano-liquid chromatography with methylated-beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benzylsuccinic Acid in the Study of Anaerobic Toluene Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylsuccinic acid is a key biomarker and intermediate in the anaerobic degradation of toluene, a widespread environmental pollutant. Its formation, catalyzed by the enzyme benzylsuccinate synthase (BSS), represents the initial, committing step in this metabolic pathway. The study of this compound provides critical insights into the mechanisms of anaerobic hydrocarbon bioremediation and offers potential applications in biotechnology and drug development, particularly in the context of developing novel enzyme inhibitors or biocatalysts. This document provides detailed application notes and experimental protocols related to the study of this compound in anaerobic toluene degradation.
Metabolic Pathway of Anaerobic Toluene Degradation
The anaerobic degradation of toluene is initiated by the addition of the methyl group of toluene to fumarate, forming (R)-benzylsuccinate.[1][2] This reaction is catalyzed by the glycyl radical enzyme, benzylsuccinate synthase (BSS).[3][4] The resulting (R)-benzylsuccinate is then activated to its corresponding CoA-thioester by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[5][6] Subsequently, the carbon skeleton of benzylsuccinyl-CoA is rearranged and oxidized through a modified β-oxidation pathway, ultimately yielding benzoyl-CoA and succinyl-CoA.[5][7] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized.[8]
Caption: Anaerobic Toluene Degradation Pathway.
Quantitative Data
The following tables summarize key quantitative data related to the anaerobic degradation of toluene and the enzymes involved.
Table 1: Benzylsuccinate Synthase Activity in Different Bacterial Strains
| Bacterial Strain | Electron Acceptor | Specific in vitro rate of Benzylsuccinate formation (nmol min⁻¹ mg⁻¹ of protein) | Specific in vivo rate of Toluene consumption (nmol min⁻¹ mg⁻¹ of protein) | Reference |
| Thauera aromatica | Nitrate | 15 ± 5 | Not Reported | [6] |
| Strain PRTOL1 | Sulfate | >85% of in vivo rate | ~3 | [9][10] |
| Methanogenic Culture | Methane | >85% of in vivo rate | Not Reported | [10] |
Table 2: Kinetic Parameters of Enzymes in the Toluene Degradation Pathway
| Enzyme | Bacterial Strain | Substrate | Kₘ (µM) | Vₘₐₓ (nmol min⁻¹ mg⁻¹) | Reference |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Thauera aromatica | (R)-Benzylsuccinate | Not Reported | 15 ± 5 | [6] |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Thauera aromatica | Succinyl-CoA | Not Reported | 15 ± 5 | [6] |
Experimental Protocols
Protocol 1: In Vitro Benzylsuccinate Synthase Assay using Permeabilized Cells
This protocol describes the measurement of benzylsuccinate synthase activity in vitro using permeabilized cells from a toluene-degrading bacterial culture.
Materials:
-
Anaerobically grown toluene-degrading bacterial cells (e.g., Thauera aromatica, strain PRTOL1)
-
Anaerobic chamber or glove box
-
20 mM MOPS buffer (pH 7.2) containing 10 mM MgSO₄, degassed
-
Triton X-100 (10% v/v solution), degassed
-
Toluene solution (e.g., toluene-d₈ for isotopic labeling)
-
Fumarate solution (sodium salt), degassed
-
Titanium(III) chloride (as a reductant)
-
Concentrated HCl
-
Diethyl ether (high purity)
-
Anhydrous sodium sulfate
-
Diazomethane (for derivatization)
-
GC-MS system
Procedure:
-
Cell Harvesting: Harvest anaerobically grown cells by centrifugation (e.g., 7,900 x g, 4°C, 20 min) in sealed, anaerobic centrifuge bottles.
-
Cell Permeabilization: Resuspend the cell pellet in degassed MOPS buffer. Permeabilize the cells by adding Triton X-100 to a final concentration of 2% (v/v).[10]
-
Assay Setup: Inside an anaerobic chamber, prepare assay mixtures in sealed vials. A typical 1.15 ml assay mixture contains:
-
Incubation: Incubate the assay mixtures at the optimal growth temperature of the bacterium (e.g., 30°C) for a specific time course.
-
Reaction Termination and Extraction: Stop the reaction by adding concentrated HCl. Extract the this compound three times with an equal volume of diethyl ether.[9]
-
Derivatization: Dry the pooled ether extracts with anhydrous sodium sulfate. Derivatize the carboxylic acids to their methyl esters using ethereal diazomethane.[9]
-
Analysis: Analyze the derivatized samples by GC-MS to identify and quantify benzylsuccinate.[9]
Caption: In Vitro Benzylsuccinate Synthase Assay Workflow.
Protocol 2: Analysis of Benzylsuccinate by High-Performance Liquid Chromatography (HPLC)
This protocol is for the chiral separation and quantification of this compound enantiomers.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chirex 3005)
-
Solvent extracts containing this compound (from Protocol 1, before derivatization)
-
Mobile phase: e.g., Hexane:Isopropanol:Trifluoroacetic acid
-
This compound standards ((+)- and (-)-enantiomers)
Procedure:
-
Sample Preparation: Prepare the solvent extracts from the in vitro assay by evaporating the diethyl ether and redissolving the residue in the HPLC mobile phase.[12]
-
HPLC Analysis: Inject the prepared sample onto the chiral HPLC column.
-
Detection: Monitor the elution of this compound enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Identify and quantify the enantiomers by comparing their retention times and peak areas with those of the authentic standards. The (+)-benzylsuccinic acid enantiomer is (R)-2-benzyl-3-carboxypropionic acid.[11][12]
Benzylsuccinate Synthase (BSS) Activation and Catalytic Cycle
Benzylsuccinate synthase is a glycyl radical enzyme that requires activation by a specific activating enzyme (AE).[3] The AE, a member of the radical S-adenosyl-l-methionine (SAM) superfamily, generates a glycyl radical on the α-subunit of BSS.[1][3] The catalytic cycle is initiated by the transfer of a hydrogen atom from a conserved cysteine residue to the glycyl radical, forming a reactive thiyl radical.[1][13] This thiyl radical then abstracts a hydrogen atom from the methyl group of toluene, generating a benzyl radical. The benzyl radical subsequently attacks the double bond of fumarate, forming a new C-C bond and producing a benzylsuccinyl product radical.[1] Finally, a hydrogen atom is transferred back to the product radical, yielding benzylsuccinate and regenerating the thiyl radical.[1]
Caption: BSS Activation and Catalytic Cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structures of benzylsuccinate synthase elucidate roles of accessory subunits in glycyl radical enzyme activation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlbke.com [mlbke.com]
- 5. researchgate.net [researchgate.net]
- 6. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Anaerobic Toluene Activation by Benzylsuccinate Synthase in a Highly Enriched Methanogenic Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral HPLC Separation of Benzylsuccinic Acid Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral HPLC separation of benzylsuccinic acid enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound. Follow the logical workflow to diagnose and resolve problems.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor or no separation between the enantiomer peaks is a frequent challenge. A systematic approach to troubleshooting this issue is crucial.
Step-by-Step Troubleshooting:
-
Verify Method Parameters:
-
Mobile Phase Composition: Ensure the exact ratio of solvents and additives is correct. For acidic compounds like this compound, small variations in the concentration of acidic or basic modifiers can significantly impact resolution.[1][2]
-
Column and Temperature: Confirm that the correct chiral stationary phase (CSP) is installed and that the column temperature is stable and set to the desired value. Lower temperatures often enhance chiral selectivity.[1]
-
Flow Rate: Chiral separations can benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column), which can improve efficiency and resolution.[3]
-
-
Optimize Mobile Phase Additives:
-
This compound is an acidic analyte. The use of acidic (e.g., acetic acid, trifluoroacetic acid - TFA) and basic (e.g., triethylamine - TEA) modifiers is critical for achieving separation on many CSPs, particularly anion-exchange columns.[1][2]
-
The ionic exchange mechanism on columns like CHIRALPAK QN-AX/QD-AX depends on the protonation state of both the chiral selector and the analyte, which is controlled by the mobile phase additives.[4]
-
Systematically vary the concentration of the acidic and basic additives (e.g., 0.1% to 0.5%) to find the optimal balance for retention and selectivity.
-
-
Re-evaluate Column Choice:
-
For acidic analytes like this compound, anion-exchange CSPs (e.g., CHIRALPAK QN-AX, QD-AX) are often the first choice due to their high selectivity based on strong ionic interactions.[1][4]
-
If an anion-exchange column is not providing separation, consider screening other types of CSPs, such as polysaccharide-based (e.g., CHIRALPAK AD-H) or macrocyclic glycopeptide (e.g., CHIROBIOTIC V) columns.[1]
-
Logical Workflow for Troubleshooting Poor Resolution
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and accurate integration. A tailing factor should ideally be between 0.8 and 1.5.[1]
Step-by-Step Troubleshooting:
-
Address Peak Tailing (Tailing Factor > 1.5):
-
Sample Overload: Inject a lower concentration of the sample. Overloaded peaks on some chiral columns can surprisingly appear as tailing peaks.[5]
-
Secondary Interactions: For acidic analytes, interactions with residual silanols on the silica support can cause tailing. Ensure the concentration of the acidic additive (e.g., TFA, acetic acid) is sufficient to suppress these interactions.[6]
-
Sample Solvent Mismatch: The sample should ideally be dissolved in the mobile phase.[7] If a stronger solvent is used for the sample, it can cause peak distortion. If solubility is an issue, use the smallest possible injection volume.[8]
-
Column Degradation: After prolonged use, especially with aggressive mobile phases, column performance can degrade. For immobilized polysaccharide columns, a regeneration procedure may restore performance.[9]
-
-
Address Peak Fronting (Tailing Factor < 0.8):
-
Sample Overload: Peak fronting is a more classic sign of sample overload. Reduce the sample concentration or injection volume.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly weaker than the mobile phase, it can lead to peak fronting. Try to dissolve the sample in the mobile phase.
-
Problem 3: Inconsistent Retention Times
Fluctuations in retention times can affect the reliability and reproducibility of the method.
Step-by-Step Troubleshooting:
-
Check HPLC System Stability:
-
Pumping and Mixing: Ensure the HPLC pump is delivering a consistent flow rate and the mobile phase composition is stable. Fluctuations in the mobile phase mixture are a common cause of shifting retention times.
-
Column Temperature: Verify that the column oven is maintaining a constant temperature, as temperature variations can affect retention.
-
-
Ensure Proper Column Equilibration:
-
Beware of "Memory Effects":
-
Mobile phase additives, particularly amines, can adsorb to the stationary phase and influence subsequent separations, even after being removed from the mobile phase. This is known as a "memory effect".[6] If you are switching between methods with different additives, dedicate a column to a specific method or use a rigorous flushing procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral column for separating this compound enantiomers?
For acidic analytes like this compound, anion-exchange chiral stationary phases (CSPs) such as CHIRALPAK® QN-AX and QD-AX are highly recommended.[1][4] These columns operate based on an ion-exchange mechanism that provides strong interactions and high selectivity for acidic compounds.[4] Polysaccharide-based and macrocyclic glycopeptide columns can also be effective and should be considered during method development screening.[1]
Q2: Why are acidic and basic additives necessary in the mobile phase?
For anion-exchange columns, the separation mechanism relies on ionic interactions between a positively charged chiral selector and the negatively charged analyte.[4]
-
Basic Additives (e.g., Triethylamine - TEA): These additives interact with the chiral selector (e.g., the quinuclidine moiety in QN-AX/QD-AX) to control its positive charge.
-
Acidic Additives (e.g., Acetic Acid, TFA): These ensure that the acidic analyte (this compound) is deprotonated (anionic), allowing it to interact with the positively charged stationary phase. The concentration of these additives is a critical parameter for optimizing both retention and resolution.[1]
Q3: My sample is not soluble in the mobile phase. What should I do?
Ideally, the sample should always be dissolved in the mobile phase to avoid peak distortion.[7][10] However, if solubility is a problem:
-
For analytical scale, a sample concentration of 1 mg/mL is typically sufficient.[1]
-
If your sample is a salt of the acid, adding a small amount of an acid (like 0.1% TFA) to the sample solvent might improve solubility.[7]
-
If you must use a different solvent, choose one with a similar solvent strength to the mobile phase and keep the injection volume as small as possible to minimize effects on peak shape.[7][8] For coated polysaccharide columns, avoid solvents like toluene, chloroform, methylene chloride, THF, and DMSO, as they can damage the column.[7]
Q4: Can I change the flow rate or temperature to improve my separation?
Yes, both are powerful tools for optimization:
-
Temperature: Decreasing the column temperature often increases the differences in interaction energies between the enantiomers and the CSP, leading to better resolution. Conversely, increasing the temperature can sometimes improve peak shape and efficiency, but may reduce selectivity.[3]
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min) as this can increase the efficiency of the separation.[3] If you have achieved baseline separation, you can cautiously increase the flow rate to shorten the analysis time, as long as the resolution remains acceptable (Rs > 1.5).[11]
Q5: What is a typical starting point for method development?
A systematic approach involving column and mobile phase screening is most effective.
General Method Development Workflow
Caption: A logical workflow for chiral HPLC method development and optimization.
Experimental Protocols
Representative Method: Anion-Exchange CSP
This protocol is a robust starting point for determining the enantiomeric purity of this compound.[1]
-
Objective: To separate and quantify the enantiomers of a this compound sample.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the percentage of each enantiomer by peak area integration.
-
-
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Data Presentation
The following table summarizes typical performance data for different chiral stationary phases used for the separation of this compound enantiomers.
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Expected Performance for this compound |
| CHIRALPAK® QN-AX/QD-AX | Anion-Exchange | Polar Organic: Acetonitrile/Methanol with acidic/basic modifiers (e.g., Acetic Acid, Triethylamine)[1] | High Selectivity: Excellent potential for baseline separation due to strong ionic interactions. Retention and resolution are highly tunable by adjusting mobile phase pH and buffer concentration.[1] |
| Polysaccharide-Based (e.g., CHIRALPAK® AD-H) | Complexation, H-bonding, π-π interactions | Normal Phase: Heptane/Isopropanol with an acidic modifier (e.g., 0.1% TFA)[1] | Broad Applicability: Good initial screening column. May require optimization of the alcohol modifier and acidic additive to achieve sufficient resolution.[1] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V) | Inclusion, H-bonding, Dipole-dipole, Ionic interactions | Reversed-Phase: Acetonitrile/Water with buffers (e.g., Ammonium Acetate) | Versatile: Can be operated in multiple modes (RP, NP, Polar Organic). Performance is highly dependent on pH and mobile phase composition. Well-suited for LC-MS applications.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral Separations 3: Overloading and Tailing [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 9. chiraltech.com [chiraltech.com]
- 10. Will Highly Acidic or Basic Samples Affect an HPLC C18 Column? - Axion Labs [axionlabs.com]
- 11. fagg.be [fagg.be]
Technical Support Center: Synthesis of Benzylsuccinic Acid Derivatives
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the synthesis of benzylsuccinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound derivatives?
A1: Common synthetic routes include the Stobbe condensation of aldehydes or ketones with diethyl succinate, Friedel-Crafts acylation of benzene with succinic anhydride followed by further reaction, and synthesis from L-phenylalanine, which is noted for its efficiency and clean reaction profile.[1][2][3][4][5] The choice of route often depends on the desired substitution pattern and stereochemistry.
Q2: Why is the purification of this compound derivatives often challenging?
A2: Many this compound derivatives have low melting points, making them difficult to purify by standard recrystallization.[6] This can lead to poor purification efficiency and variability in purity between batches.[6] To overcome this, derivatives can be converted into salts, such as calcium salts, or into benzyl esters, which have better crystalline properties suitable for recrystallization.[6]
Q3: What are the typical side reactions that can lower the yield of my synthesis?
A3: Side reactions are a significant cause of low yields. In the Stobbe condensation, these can include the self-condensation of the aldehyde or ketone starting material and the Cannizzaro reaction with aromatic aldehydes.[3] For Friedel-Crafts acylations, the formation of diacylation products, polysubstituted products, and tarry polymers are known issues, especially with poor temperature control.[4]
Q4: How can I improve the yield and purity of my final product?
A4: To improve yield and purity, consider the following strategies:
-
Optimize Reaction Conditions: In a Stobbe condensation, using potassium t-butoxide or sodium hydride as the base can give better yields than sodium ethoxide.[7]
-
Purification Strategy: If direct purification is difficult, convert the crude product into a more crystalline intermediate, such as a benzyl ester or a calcium salt, for purification before proceeding to the final product.[6]
-
Control of Side Reactions: Careful control of reaction temperature and stoichiometry can minimize the formation of byproducts like tarry polymers in Friedel-Crafts reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Competing side reactions (e.g., self-condensation).[3] - Suboptimal base or solvent. | - Monitor reaction progress using TLC or HPLC to ensure completion. - For Stobbe condensations, use a stronger base like potassium t-butoxide or sodium hydride.[7] - Adjust stoichiometry and temperature to minimize side reactions. |
| Purification Difficulties | - Product is an oil or has a low melting point.[6] - Presence of closely related impurities or tarry byproducts.[4] | - Convert the crude product to a crystalline derivative (e.g., benzyl ester or calcium salt) for purification.[6] - Employ column chromatography with an optimized solvent system. |
| Inconsistent Purity Between Batches | - Inefficient purification method.[6] | - Standardize the purification protocol, potentially incorporating the conversion to a crystalline intermediate to ensure consistent removal of impurities.[6] |
| Formation of Tarry Polymers (Friedel-Crafts) | - Reaction temperature is too high.[4] | - Maintain strict temperature control throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of a Benzyl Ester Derivative for Improved Purification
This protocol describes the conversion of a this compound derivative to its benzyl ester to facilitate purification.
Materials:
-
(S)-2-benzyl-3-(cis-hexahydro-2-isoindonylcarbonyl)-propionic acid
-
Ethyl acetate
-
Potassium carbonate
-
Benzyl bromide
-
Ice-water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 27.54 g of (S)-2-benzyl-3-(cis-hexahydro-2-isoindonylcarbonyl)-propionic acid in 200 mL of ethyl acetate.
-
Add 24.9 g of potassium carbonate to the solution.
-
With stirring, add 12.8 mL of benzyl bromide to the mixture at room temperature.
-
Heat the mixture to 80°C and allow it to react for 6 hours.
-
After cooling, add 200 mL of ice-water to the reaction mixture.
-
Separate the organic layer, wash it with 100 mL of brine, and dry it over anhydrous magnesium sulfate.[6]
-
Remove the solvent under reduced pressure to obtain the crude benzyl ester.
-
Purify the crude product by recrystallization.
Protocol 2: Formation of a Calcium Salt for Purification
This protocol details the formation of a calcium salt of a this compound derivative.
Materials:
-
(S)-2-Benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)-propionic acid
-
Ethanol
-
2N aqueous sodium hydroxide solution
-
Calcium chloride
-
Water
-
10% aqueous ethanol
Procedure:
-
Dissolve 3.06 g of (S)-2-Benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)-propionic acid in 20 mL of ethanol.
-
Add 5.0 mL of 2N aqueous sodium hydroxide solution to the above solution.
-
In a separate vessel, dissolve 2.22 g of calcium chloride in 40 mL of water.
-
While stirring vigorously, add the sodium salt solution dropwise to the calcium chloride solution.
-
Add 30 mL of ethanol to the reaction mixture to precipitate the calcium salt.
-
Collect the precipitated crystals by filtration and wash with 10% aqueous ethanol to yield the colorless crystals of the calcium salt (yield from (S)-benzylsuccinic acid was 87%).[6]
Visual Guides
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. EP0967204A1 - Process for producing this compound derivatives - Google Patents [patents.google.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Troubleshooting Solid-Phase Extraction of Benzylsuccinic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of benzylsuccinic acid during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
Low recovery is the most frequently encountered issue in SPE and can arise from any step of the process.[1] The primary reasons often involve an inappropriate choice of sorbent, incorrect pH of the sample or elution solvent, a wash solvent that is too strong, or an unsuitable flow rate.[1][2]
Q2: Which type of SPE sorbent is best for this compound?
As a dicarboxylic acid with a pKa of approximately 4.11, this compound can be effectively extracted using two main types of sorbents:
-
Anion Exchange Sorbents (Weak or Strong): These are generally preferred for acidic compounds.[1] At a pH above its pKa, this compound will be negatively charged and bind strongly to the positively charged sorbent.
-
Reversed-Phase Sorbents (e.g., C18, polystyrene-divinylbenzene): This method requires careful pH adjustment. The sample pH should be adjusted to be at least 2 pH units below the pKa of this compound (i.e., pH < 2.1) to ensure it is in its neutral, less polar form, thus promoting retention on the nonpolar sorbent.[3]
Q3: How does sample pH affect the recovery of this compound?
The pH of the sample is critical for achieving good recovery.
-
For anion exchange SPE , the sample pH should be adjusted to be at least 2 pH units above the pKa of this compound (pH > 6.1) to ensure it is fully deprotonated (negatively charged) and can bind to the sorbent.[2]
-
For reversed-phase SPE , the sample pH should be adjusted to be at least 2 pH units below the pKa (pH < 2.1) to keep the molecule in its neutral, non-ionized form, which enhances its affinity for the nonpolar sorbent.[3]
Q4: My analyte is being lost in the wash step. What should I do?
If this compound is eluting during the wash step, the wash solvent is likely too strong.[2] To remedy this, you can try:
-
Decreasing the percentage of organic solvent in the wash solution.
-
Ensuring the pH of the wash solution is appropriate to maintain the interaction between the analyte and the sorbent (acidic for reversed-phase, neutral to slightly basic for anion exchange).
Q5: I am not seeing any this compound in my final eluate. What could be the problem?
If the analyte is not present in the loading or wash fractions, it is likely still bound to the SPE cartridge.[2] This indicates that the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[2] To resolve this:
-
For anion exchange SPE , use a more basic elution solvent (e.g., 5% ammonium hydroxide in methanol) or increase the ionic strength of the elution buffer to disrupt the ionic interaction.[1]
-
For reversed-phase SPE , increase the percentage of organic solvent in the elution solution or adjust the pH to be well above the pKa (pH > 6.1) to ionize the molecule, making it more polar and less retained by the sorbent.[3]
Data Presentation
| SPE Method | Sorbent Type | Sample pH | Elution Solvent | Expected Recovery | Reference |
| Reversed-Phase | Polystyrene-divinylbenzene | Acidic (pH < 2.1) | Methanol | 88-100% | [4] |
| Anion Exchange | Weak Anion Exchange (WAX) | Neutral to Basic (pH > 6.1) | 5% NH4OH in Methanol | >80% (general for organic acids) | [1][2] |
| Anion Exchange | Strong Anion Exchange (SAX) | Neutral to Basic (pH > 6.1) | High ionic strength acidic buffer | ~100% (general for organic acids) | [5] |
Experimental Protocols
Protocol 1: Anion Exchange SPE for this compound
This protocol is a general guideline for using a Weak Anion Exchange (WAX) sorbent.
-
Sample Pre-treatment:
-
For biological fluids, precipitate proteins by adding acetonitrile (1:3 sample to solvent ratio) containing 1% formic acid.[1]
-
Vortex and centrifuge the sample.
-
Dilute the supernatant 1:1 with water to decrease the organic solvent concentration.
-
Adjust the sample pH to > 6.1.
-
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).[3]
-
-
Washing:
-
Elution:
-
Elute the this compound with 1-2 mL of 5% ammonium hydroxide in methanol.[1]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method.[1]
-
Protocol 2: Reversed-Phase SPE for this compound
This protocol is based on the use of a polystyrene-divinylbenzene sorbent.
-
Sample Pre-treatment:
-
Cartridge Conditioning:
-
Pass 1-2 tube volumes of methanol or acetonitrile through the cartridge.[3]
-
-
Cartridge Equilibration:
-
Pass 1-2 tube volumes of water (adjusted to the same acidic pH as the sample) through the cartridge.[3]
-
-
Sample Loading:
-
Load the pre-treated sample at a slow flow rate (approximately 1-2 drops per second).[3]
-
-
Washing:
-
Wash with 1-2 tube volumes of water (adjusted to the same acidic pH) to remove polar interferences.
-
A weak organic wash (e.g., 5-20% methanol in acidified water) can be used to remove less polar interferences, but care must be taken to avoid eluting the analyte.[3]
-
-
Elution:
-
Elute the this compound with 1-2 tube volumes of methanol or acetonitrile.[3] To further enhance recovery, the elution solvent can be made basic (pH > 6.1) to ionize the analyte.
-
-
Post-Elution:
-
If necessary, evaporate the eluate and reconstitute it in the mobile phase for your analytical instrument.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Acids with SPE-SAX - Chromatography Forum [chromforum.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of this compound in gasoline-contaminated groundwater by solid-phase extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Method development for benzylsuccinic acid analysis in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of benzylsuccinic acid in complex biological matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | 1. Inappropriate mobile phase pH: this compound is a dicarboxylic acid. If the mobile phase pH is close to its pKa values, it can exist in multiple ionic forms, leading to peak tailing. 2. Column overload: Injecting too high a concentration of the analyte. 3. Column contamination or degradation: Buildup of matrix components on the column. 4. Secondary interactions: Analyte interacting with active sites on the column packing material. | 1. Adjust mobile phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa values. For acidic compounds like this compound, a lower pH (e.g., using 0.1% formic acid) is generally recommended to keep it in a single, non-ionized form. 2. Reduce injection volume or dilute the sample. 3. Implement a column wash step: Use a strong solvent to wash the column between injections. If the problem persists, replace the column. Using a guard column can also help protect the analytical column. 4. Use a different column chemistry: Consider a column with end-capping to minimize silanol interactions. |
| Low Sensitivity/Poor Signal Intensity | 1. Ion suppression from matrix components: Co-eluting endogenous substances from the biological matrix can suppress the ionization of this compound.[1][2] 2. Suboptimal MS parameters: Incorrect cone voltage, collision energy, or other source parameters. 3. Inefficient extraction: Low recovery of the analyte from the sample matrix. 4. Analyte degradation: this compound may be unstable under certain storage or sample preparation conditions. | 1. Improve sample cleanup: Employ a more rigorous extraction method like solid-phase extraction (SPE) instead of simple protein precipitation.[3] 2. Optimize MS parameters: Perform a tuning and optimization of the mass spectrometer using a standard solution of this compound. 3. Optimize extraction procedure: Evaluate different extraction solvents and pH conditions to maximize recovery. 4. Investigate analyte stability: Conduct stability studies at different temperatures and in different matrices to identify and mitigate degradation. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects: Presence of numerous interfering compounds from the biological sample. | 1. Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system. 2. Enhance sample preparation: Use a more selective extraction technique to remove interfering components. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample preparation: Inconsistent extraction efficiency between samples. 2. Inappropriate internal standard (IS): The IS may not adequately compensate for variations. 3. Instrument instability. | 1. Standardize and automate sample preparation steps where possible. 2. Use a stable isotope-labeled internal standard: A deuterated or 13C-labeled this compound is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[4] 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape | 1. Incomplete derivatization: Not all this compound molecules are converted to their volatile derivatives. 2. Derivativatization reagent artifacts: Excess reagent or byproducts can interfere with the peak of interest. 3. Active sites in the GC inlet or column: Polar carboxyl groups can interact with active sites, causing tailing. | 1. Optimize derivatization conditions: Adjust the reaction time, temperature, and reagent concentration. Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[5] 2. Use a clean-up step after derivatization or optimize the injection volume. 3. Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance and replacement of the liner and septum are crucial.[6] |
| Low Response/Sensitivity | 1. Inefficient derivatization: Low yield of the desired derivative. 2. Thermal degradation: The analyte or its derivative may be degrading in the hot GC inlet. 3. Adsorption in the GC system. | 1. Evaluate different derivatization reagents: Silylation reagents like BSTFA or MSTFA are commonly used for organic acids.[7][8] 2. Optimize inlet temperature: Use the lowest temperature that allows for efficient volatilization without causing degradation. 3. Ensure the entire GC flow path is inert. |
| Multiple Peaks for the Analyte | 1. Incomplete derivatization leading to multiple derivative forms. 2. Isomers of this compound separating under the chromatographic conditions. 3. Contamination. | 1. Re-optimize the derivatization procedure to drive the reaction to completion. 2. If analyzing for a specific isomer, ensure the starting material and standards are of the correct isomeric purity. If not, the method should be validated for the separation and quantification of both. 3. Run a blank to check for contamination in the solvent or from the sample preparation process. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for this compound analysis, LC-MS/MS or GC-MS?
A1: The choice between LC-MS/MS and GC-MS depends on several factors.
-
LC-MS/MS is often preferred for its high sensitivity and specificity and because it does not require a derivatization step, which simplifies sample preparation and reduces a potential source of variability. It is well-suited for analyzing polar and non-volatile compounds directly from biological extracts.[1]
-
GC-MS can also provide high sensitivity and resolution but requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[9] This adds a step to the sample preparation but can be very effective. The choice may also depend on the available instrumentation and the laboratory's expertise.
Q2: What is the most critical step in the sample preparation for this compound analysis?
A2: The most critical step is typically the extraction of this compound from the biological matrix. The goal is to efficiently isolate the analyte while removing interfering substances like proteins and phospholipids that can cause matrix effects, particularly in LC-MS/MS.[3][10] For GC-MS, ensuring the sample is completely dry before derivatization is equally critical to ensure a complete and reproducible reaction.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, you can:
-
Improve sample preparation: Use more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.
-
Optimize chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.[4]
-
Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the best derivatization reagents for GC-MS analysis of this compound?
A4: Silylation reagents are the most common and effective for derivatizing carboxylic acids like this compound. Popular choices include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and widely used silylating agent.[7][11]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that produces volatile derivatives.[8] Often, a catalyst like TMCS (trimethylchlorosilane) is added to the reagent to enhance the reaction rate, especially for sterically hindered compounds.[12]
Q5: How do I choose an appropriate internal standard?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d7 or ¹³C₆-Benzylsuccinic acid). This is because its chemical and physical properties are almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any losses or variations. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample and has similar extraction and chromatographic properties can be used, but this is a less ideal option.
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of this compound and similar organic acids. Note that specific values will need to be optimized for your particular instrumentation and matrix.
Table 1: Comparison of Extraction Methods for Organic Acids from Urine
| Extraction Method | Principle | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., ethyl acetate and acidified aqueous sample). | ~77%[10] | Cost-effective, simple procedure. | Can be less selective and may have lower recovery compared to SPE.[10] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. | ~84%[10] | High recovery and cleaner extracts, leading to reduced matrix effects. | More expensive and can require more complex method development. |
| Protein Precipitation | Proteins are precipitated out of the sample (e.g., with acetonitrile or methanol), and the supernatant is analyzed. | Variable, generally lower than SPE. | Fast and simple. | Results in the least clean extracts, prone to significant matrix effects. |
Table 2: Typical LC-MS/MS Parameters for Organic Acid Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH to ensure the carboxylic acid is in its neutral form for better retention. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific to this compound (e.g., 207 → 117, 207 → 91). These need to be determined empirically. |
Table 3: Typical GC-MS Derivatization and Analysis Parameters
| Parameter | Typical Setting | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Forms volatile trimethylsilyl (TMS) esters.[7][8] |
| Reaction Conditions | 60-80 °C for 30-60 minutes | To ensure complete derivatization.[5][13] |
| GC Column | Low-polarity column (e.g., DB-5ms, HP-5ms) | Good for general-purpose separation of a wide range of compounds. |
| Inlet Temperature | 250 - 280 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., start at 80 °C, ramp to 300 °C) | To separate the analyte from other components in the extract. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS Acquisition | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification, SIM mode for higher sensitivity quantification. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., deuterated this compound at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Use the parameters outlined in Table 2, with optimization for your specific instrument.
-
Protocol 2: GC-MS Analysis of this compound in Urine
-
Sample Preparation (Solid-Phase Extraction and Derivatization):
-
To 1 mL of urine, add 10 µL of internal standard working solution.
-
Acidify the sample to pH ~2 with formic acid.
-
Condition an SPE cartridge (e.g., a mixed-mode anion exchange) with methanol and then water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then a low-percentage organic solvent (e.g., 5% methanol) to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Evaporate the eluate to complete dryness under nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 45 minutes.
-
Cool to room temperature and inject into the GC-MS.
-
-
GC-MS Conditions:
-
Use the parameters outlined in Table 3, with optimization for your specific instrument.
-
Visualizations
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Decision Tree for Troubleshooting Poor Peak Shape.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. shim-pol.pl [shim-pol.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. insung.net [insung.net]
- 8. GC Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Determination of this compound in gasoline-contaminated groundwater by solid-phase extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of Benzylsuccinic Acid Enantiomers in Counter-Current Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the separation of benzylsuccinic acid enantiomers using counter-current chromatography (CCC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: this compound enantiomers are stereoisomers that have identical physical and chemical properties in an achiral environment.[1] This makes their separation difficult without the use of a chiral selector or a chiral environment that interacts differently with each enantiomer. Counter-current chromatography provides a support-free liquid-liquid partitioning environment where a chiral selector can be introduced to achieve separation.[2]
Q2: What are the most common chiral selectors for separating acidic compounds like this compound in CCC?
A2: For acidic compounds, cyclodextrin derivatives are widely used and effective chiral selectors in counter-current chromatography.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently cited example for the separation of structurally similar compounds like phenylsuccinic acid.[4][5] These selectors form transient diastereomeric complexes with the enantiomers, leading to different partitioning behaviors between the two liquid phases.
Q3: How do I select an appropriate two-phase solvent system?
A3: The selection of a suitable two-phase solvent system is critical for a successful separation. A common starting point for acidic compounds is a hexane-ethyl acetate-buffer system. For instance, a system composed of n-hexane-ethyl acetate-0.1 mol/L phosphate buffer has been used effectively for the separation of 2-(4-chlorophenyl)succinic acid.[3] The ideal solvent system should provide an optimal partition coefficient (K) for the analyte, typically in the range of 0.5 to 1.0, and ensure good retention of the stationary phase.[6]
Q4: What is the role of pH in the separation of this compound enantiomers?
A4: The pH of the aqueous phase is a crucial parameter for the separation of ionizable compounds like this compound.[7] It influences the ionization state of both the analyte and, in some cases, the chiral selector. For acidic compounds, a lower pH (typically in the acidic range) is often preferred to ensure they are in a less ionized or neutral form, which can enhance their interaction with the chiral selector and affect their partitioning.[8] For example, a pH of 2.65 was used in the separation of a phenylsuccinic acid derivative.[3]
Q5: Can temperature be used to optimize the resolution?
A5: Yes, temperature can influence the enantioselectivity of the separation. Changes in temperature can affect the stability of the diastereomeric complexes formed between the enantiomers and the chiral selector, as well as the viscosity and mutual solubility of the two phases. While the effect can be complex, sometimes increasing the temperature improves resolution, and other times decreasing it is more beneficial.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | 1. Inappropriate chiral selector. 2. Incorrect solvent system. 3. Suboptimal pH of the aqueous phase. | 1. Screen different chiral selectors, starting with cyclodextrin derivatives like HP-β-CD. 2. Test a range of solvent systems with varying polarities (e.g., different ratios of hexane, ethyl acetate, and buffer). 3. Adjust the pH of the aqueous phase. For acidic compounds, try a lower pH range. |
| Poor peak resolution | 1. Low concentration of the chiral selector. 2. Suboptimal flow rate. 3. Column overloading. 4. Insufficient stationary phase retention. | 1. Increase the concentration of the chiral selector in the appropriate phase. 2. Optimize the flow rate; a slower flow rate may improve resolution but will increase run time.[9] 3. Reduce the sample load or dissolve the sample in a larger volume. 4. Ensure the chosen solvent system provides good retention of the stationary phase (typically >50%). |
| Broad peaks | 1. Poor mass transfer between phases. 2. Sample solvent incompatible with the mobile phase. 3. Column packing issues (less common in CCC). | 1. Ensure adequate mixing by optimizing the rotational speed of the centrifuge. 2. Dissolve the sample in the mobile phase or a mixture of both phases whenever possible.[1] 3. While CCC is support-free, ensure the column is properly filled and free of air bubbles. |
| Variable retention times | 1. Inconsistent solvent composition. 2. Temperature fluctuations. 3. Unstable pump flow rate. | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven or ensure a stable ambient temperature. 3. Check the pump for leaks or bubbles and ensure it is properly calibrated. |
| Loss of stationary phase | 1. High flow rate of the mobile phase. 2. Poorly balanced solvent system. 3. Incorrect elution mode (head-to-tail vs. tail-to-head). | 1. Reduce the flow rate of the mobile phase. 2. Select a solvent system where the two phases have a clear interface and separate quickly. 3. Ensure the correct elution mode is selected based on the density of the mobile and stationary phases. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the separation of compounds structurally similar to this compound using high-speed counter-current chromatography (HSCCC). This data can serve as a reference for method development.
Table 1: Separation of Phenylsuccinic Acid Enantiomers
| Parameter | Value | Reference |
| Sample Load | 810 mg | [10] |
| Purity of Enantiomers | >99.5% | [10] |
| Recovery Rate | 82-85% | [10] |
| Chiral Selectors | D-Isobutyl tartrate and Hydroxypropyl-β-cyclodextrin | [10] |
| Solvent System | n-hexane/methyl tert-butyl ether/water (0.5:1.5:2, v/v/v) | [10] |
Table 2: Separation of 2-(4-chlorophenyl)succinic Acid Enantiomers
| Parameter | Value | Reference |
| Sample Load | 20 mg | [3] |
| Purity of Enantiomers | >99.0% | [3] |
| Recovery Rate | 70-75% | [3] |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin | [3] |
| Solvent System | n-hexane-ethyl acetate-0.1 mol/L phosphate buffer pH 2.65 (5:5:10, v/v/v) | [3] |
Experimental Protocols
Protocol 1: Method Development for this compound Enantiomer Separation by HSCCC
This protocol is adapted from methodologies used for phenylsuccinic acid and other acidic compounds.
1. Instrumentation and Materials:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument.
-
HPLC system with a UV detector for fraction analysis.
-
Chiral HPLC column for purity analysis (e.g., CHIRALPAK® QN-AX).[11]
-
This compound racemate.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Solvents: n-hexane, ethyl acetate, and phosphate buffer components (analytical grade).
2. Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-0.1 M phosphate buffer (e.g., in a 5:5:10 v/v/v ratio).
-
Adjust the pH of the phosphate buffer to approximately 2.5-3.0 using phosphoric acid.
-
Thoroughly mix the components in a separatory funnel and allow the phases to separate.
-
Degas both the upper (organic) and lower (aqueous) phases before use.
3. Preparation of Sample and Chiral Selector Solutions:
-
Dissolve the desired concentration of the chiral selector, HP-β-CD, in the aqueous phase (which will typically be the mobile phase for this type of separation). A starting concentration could be around 0.1 M.
-
Dissolve the racemic this compound in a small volume of the mobile phase.
4. HSCCC Operation:
-
Fill the CCC column entirely with the stationary phase (the organic phase in this example).
-
Set the desired rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (aqueous phase with HP-β-CD) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once the system reaches hydrodynamic equilibrium (a stable retention of the stationary phase is observed), inject the sample solution.
-
Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Collect fractions at regular intervals.
5. Analysis of Fractions:
-
Analyze the collected fractions using chiral HPLC to determine the enantiomeric purity of each fraction.
-
Pool the fractions containing the pure enantiomers.
Visualizations
Caption: Workflow for the separation of this compound enantiomers using CCC.
Caption: A logical workflow for troubleshooting poor resolution in chiral CCC.
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separations by Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separations by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aqueous two-phase system - Wikipedia [en.wikipedia.org]
- 8. chiraltech.com [chiraltech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Addressing matrix effects in LC-MS/MS analysis of benzylsuccinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of benzylsuccinic acid.
Troubleshooting Guide
1. Issue: I am observing low signal intensity and poor sensitivity for this compound in my biological samples compared to the standards in pure solvent.
-
Possible Cause: You are likely experiencing ion suppression, a common matrix effect where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) hinder the ionization of this compound in the mass spectrometer's ion source.[1][2][3]
-
Solution:
-
Confirm Matrix Effect: First, quantify the extent of ion suppression using a post-extraction spike experiment. A significant decrease in signal in the matrix sample compared to the solvent standard confirms a matrix effect.[4][5][6]
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation (PPT) is often the least effective method for removing matrix components.[7] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[4][7]
-
Optimize Chromatography: Modify your LC method to better separate this compound from the matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry (like a C18 designed for aqueous mobile phases) can shift the retention time of your analyte away from the region of ion suppression.[2]
-
Sample Dilution: If the concentration of this compound is high enough, a simple dilution of the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[8][9]
-
2. Issue: My results for this compound are inconsistent and show poor reproducibility across different sample injections.
-
Possible Cause: High variability in the composition of your sample matrix from one sample to another can cause inconsistent matrix effects, leading to poor precision.[9] This is common when dealing with complex biological fluids.[5]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects.[4][9] A SIL-IS for this compound (e.g., d5-benzylsuccinic acid) will have nearly identical chemical properties and chromatographic behavior. It will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for a consistent and accurate analyte/IS ratio.[10]
-
Implement Robust Sample Preparation: A thorough and consistent sample preparation method, such as SPE, can minimize the variability in the final extracts, leading to more reproducible results.[7][11]
-
Employ Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effect across the entire analytical run.[8]
-
3. Issue: I am using an internal standard, but my accuracy and precision are still poor.
-
Possible Cause: The chosen internal standard may not be appropriate for correcting the matrix effects impacting this compound. A structural analog IS might not co-elute perfectly with the analyte, causing it to experience a different degree of ion suppression.[10]
-
Solution:
-
Switch to a Stable Isotope-Labeled IS: A SIL-IS is the preferred choice as it is the best way to compensate for matrix effects due to its similar physicochemical properties to the analyte.[4][10]
-
Verify Elution Profile: Check that your current internal standard co-elutes with this compound. If it does not, it cannot effectively compensate for suppression occurring at the analyte's retention time. Chromatographic conditions may need to be re-optimized.
-
Evaluate IS Concentration: Ensure the internal standard is added at an appropriate concentration. Its response should be sufficient for reliable detection but not so high that it saturates the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect? A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components present in the sample matrix.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of an LC-MS/MS assay.[2][3][5]
Q2: How can I quantitatively measure the matrix effect for my this compound assay? A2: The post-extraction spike method is a standard technique for quantifying matrix effects.[4][6] It involves comparing the peak area of an analyte spiked into an extracted blank matrix sample (Set B) with the peak area of the analyte in a pure solvent standard at the same concentration (Set A). The matrix effect is calculated as: Matrix Effect (%) = (B / A) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the best sample preparation technique to reduce matrix effects for this compound? A3: While the optimal technique depends on the specific matrix, solid-phase extraction (SPE) is generally considered highly effective for cleaning up complex samples and reducing matrix effects.[7][12] For an acidic compound like this compound, a mixed-mode SPE sorbent with both reversed-phase and anion exchange properties can provide excellent selectivity and cleanup.[7] Liquid-liquid extraction (LLE) can also be very effective, but analyte recovery may be lower, especially for more polar compounds.[4][7]
Q4: When should I add the internal standard to my samples? A4: The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction steps (pre-extraction).[10] This ensures that the IS compensates for any analyte loss or variability during the entire process, including extraction, evaporation, and reconstitution, in addition to correcting for matrix effects during analysis.[10]
Q5: Can I just dilute my sample to overcome matrix effects? A5: Sample dilution can be an effective and simple strategy to reduce matrix effects, as it lowers the concentration of interfering components.[8][9] However, this approach is only viable if the concentration of this compound in your samples is high enough to remain well above the limit of quantification after dilution.[8]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound in Human Plasma.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Protein Precipitation (Acetonitrile) | 55% (Suppression) | 95% | 14.5% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85% (Suppression) | 78% | 6.2% |
| Solid-Phase Extraction (Mixed-Mode) | 98% (Minimal Effect) | 92% | 3.1% |
Note: Data are illustrative examples to demonstrate relative performance.
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process a blank matrix sample (e.g., human plasma) using your established sample preparation method (e.g., LLE or SPE).
-
Prepare Set A: Spike a known amount of this compound standard solution into a vial containing pure reconstitution solvent.
-
Prepare Set B: Spike the same amount of this compound standard solution into the blank matrix extract prepared in step 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Aliquot: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working internal standard solution (e.g., d5-benzylsuccinic acid) to the plasma and vortex briefly.
-
Acidify: Add 20 µL of 2% formic acid to the sample to ensure this compound is in its neutral form for extraction. Vortex for 10 seconds.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: Mix 100 µL of plasma with 10 µL of internal standard and 200 µL of 4% phosphoric acid.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Conceptual diagram of ion suppression and correction by a SIL-IS.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Mobile Phase for Benzylsuccinic Acid Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the improved separation of benzylsuccinic acid isomers via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound isomers are not separating and are co-eluting as a single peak. What should I do?
A1: Co-elution is a common issue when separating isomers. A systematic approach to enhance the column's selectivity (α) and efficiency (N) is necessary.[1]
-
Detecting Co-elution: Examine your chromatogram for asymmetrical peaks, such as shoulders or merged peaks. If you are using a Diode Array Detector (DAD), a peak purity analysis can confirm co-elution.[1]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]
-
Modify Mobile Phase pH: For ionizable compounds like this compound, slight changes in the mobile phase pH can significantly impact retention and selectivity.[1][2] For acidic analytes, using an acidic modifier in the mobile phase is a common practice.[3]
-
Incorporate Additives: Additives like acids (e.g., formic acid, acetic acid, or trifluoroacetic acid) can improve peak shape and influence the retention of charged compounds.[1][4]
-
-
Change the Stationary Phase: If mobile phase optimization does not yield the desired separation, the column chemistry may not be suitable. For positional isomers, a C18 or phenyl-based column is a good starting point.[1][5] For enantiomers, a Chiral Stationary Phase (CSP) is required.[1][4]
-
Q2: I am observing poor peak shape (tailing or fronting) for my this compound isomer peaks. How can I improve this?
A2: Poor peak shape can compromise the accuracy of quantification. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For acidic compounds like this compound, a low pH mobile phase (e.g., pH 2.5-3.5) can suppress the ionization of the analyte and residual silanols on the column, leading to improved peak shape.[6] Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of this compound to maintain a single ionic form.[6]
-
Use High-Purity Column: Employ a modern, end-capped, high-purity silica column to minimize secondary interactions.[6]
-
Add a Competing Base (for basic analytes): While not directly applicable to this compound, for basic compounds, adding a small amount of a competing base like triethylamine (TEA) can mask active silanol sites and reduce tailing.[1]
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.[6]
-
Sample Solvent Mismatch: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[6]
-
Q3: My retention times are shifting between injections. What could be the cause?
A3: Unstable retention times can hinder peak identification and suggest issues with the HPLC system or method robustness.[1]
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings for any signs of leaks.[7]
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[6][7]
-
Degas the Mobile Phase: Air bubbles in the pump or mobile phase can cause inconsistent flow rates. Degas your mobile phase before use and purge the pump.[1][7]
-
Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase carefully.[7]
-
Control Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: The choice of column depends on the type of isomers you are separating:
-
Enantiomers: These are non-superimposable mirror images and require a Chiral Stationary Phase (CSP) for separation.[1] Anion-exchange and polysaccharide-based CSPs are good candidates for acidic analytes like this compound.[4]
-
Diastereomers and Positional Isomers: These can often be separated on standard achiral columns. A C18 column is a common starting point for reversed-phase separation of positional isomers.[1][3] Phenyl hydride columns can also offer unique selectivity for aromatic compounds.[5]
Q2: What is a good starting mobile phase for the separation of this compound isomers on a reversed-phase column?
A2: A good starting point is a simple mobile phase consisting of water and an organic modifier like acetonitrile or methanol.[1]
-
Initial Gradient: Running a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) can help determine the approximate solvent concentration needed for elution.[1]
-
Mobile Phase pH: Since this compound is an ionizable compound, buffering the mobile phase is crucial for reproducibility.[1][2] A common starting point is a pH of around 3.0, which can help suppress the ionization of free silanols on the stationary phase.[1] The addition of an acid modifier, such as 0.1% formic acid or acetic acid, is often necessary to achieve good peak shape and separation.[3]
Q3: How does the choice of organic solvent affect the separation?
A3: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities and can lead to different elution orders or resolutions of isomers.[1] If you are not achieving the desired separation with one, it is worthwhile to try the other. Acetonitrile generally provides better peak shapes and lower backpressure.[6]
Q4: What role do acidic additives play in the mobile phase?
A4: For acidic compounds like this compound, adding a small amount of an acid like formic acid (FA), acetic acid (AA), or trifluoroacetic acid (TFA) to the mobile phase is beneficial. These additives help to:
-
Suppress Ionization: By keeping the analyte in its protonated, less polar form, retention on a reversed-phase column is increased.[6]
-
Improve Peak Shape: They can reduce peak tailing by suppressing the activity of residual silanols on the silica-based stationary phase.[6]
-
Enhance Selectivity: The type and concentration of the acid modifier can influence the separation of isomers.[3]
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention of an Acidic Analyte
| Mobile Phase pH | Analyte State | Polarity | Retention on C18 Column |
| Low pH (e.g., 2.5) | Protonated (Ion-suppressed) | Less Polar | Increased |
| Near pKa | Mixture of Protonated and Ionized | Variable | Poor Peak Shape |
| High pH (e.g., 7.0) | Ionized (Anionic) | More Polar | Decreased |
This table illustrates the general trend of how mobile phase pH affects the retention of an acidic compound like this compound on a reversed-phase column.[6]
Table 2: Comparison of Common Organic Modifiers in Reversed-Phase HPLC
| Organic Modifier | Typical Selectivity | Viscosity | UV Cutoff |
| Acetonitrile | Different from Methanol | Lower | ~190 nm |
| Methanol | Different from Acetonitrile | Higher | ~205 nm |
This table provides a comparison of the two most common organic solvents used in reversed-phase HPLC.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a suitable amount of the this compound sample.
-
Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions. Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
Protocol 2: Chiral HPLC Method for this compound Enantiomers
-
Column: CHIRALPAK® QN-AX (anion-exchange CSP)[4]
-
Mobile Phase: Acetonitrile/Methanol with an acidic or basic modifier (e.g., Acetic Acid, Triethylamine). The exact ratio and modifier concentration need to be optimized.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (can be varied to optimize separation)
-
Injection Volume: 10 µL[4]
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Procedure:
-
Prepare the sample by dissolving this compound in the mobile phase to a concentration of approximately 1 mg/mL.[4]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
-
System Suitability: Aim for a resolution (Rs) between the two enantiomer peaks of greater than 1.5 for baseline separation and a tailing factor (T) for each peak between 0.8 and 1.5.[4]
Mandatory Visualization
Caption: A logical workflow for HPLC method development and optimization.
Caption: Troubleshooting workflow for co-eluting isomer peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Strategies for improving the stability of benzylsuccinic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of benzylsuccinic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the stability of the carboxylic acid groups. Extreme pH values may catalyze degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can provide the energy for photolytic degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[1]
-
Light: Solutions should be protected from light.[1]
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: My this compound solution is showing signs of degradation (e.g., discoloration, precipitation, loss of potency). What are the likely causes and how can I troubleshoot this?
A3: Signs of degradation can stem from several issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.
Troubleshooting Guide: Degradation of this compound in Solution
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Loss of potency over time | Chemical Degradation (General) | 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature and protected from light.[1] 2. pH Assessment: Measure the pH of your solution. If it is outside the optimal range (see Q4), adjust it using a suitable buffer system. 3. Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Solution Discoloration (e.g., yellowing) | Oxidative Degradation | 1. Add Antioxidants: Incorporate antioxidants into your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[2][3][4] 2. Use High-Purity Solvents: Ensure solvents are degassed and free of peroxides. |
| Precipitation or Cloudiness | Change in Solubility or Degradation to Insoluble Products | 1. pH Shift: A change in pH can affect the solubility of this compound. Re-verify and buffer the pH. 2. Temperature Effects: If solutions are stored at low temperatures, the compound may be precipitating due to decreased solubility. Allow the solution to warm to room temperature and check for re-dissolution before use. 3. Co-solvents: Consider the addition of co-solvents like polyethylene glycol (PEG) or glycerol, which can improve both solubility and stability.[5] |
| Inconsistent experimental results | Metal Ion-Catalyzed Degradation | 1. Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze degradation.[6][7][8] 2. High-Purity Reagents: Use high-purity water and reagents to minimize metal ion contamination. |
Strategies for Improving Stability
Q4: How does pH affect the stability of this compound and what is the optimal pH range for storage?
Q5: What types of antioxidants can be used to stabilize this compound solutions and at what concentrations?
A5: The choice of antioxidant depends on the solvent system (aqueous or organic).
| Antioxidant | Typical Concentration Range | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Lipophilic | Effective in lipid-based or organic solvent systems.[3] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Lipophilic | Similar to BHT, often used in combination.[3] |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.1% | Hydrophilic | Suitable for aqueous solutions. Can be synergistic with other antioxidants.[2][4] |
| Propyl Gallate | 0.01% - 0.1% | Lipophilic | |
| Sodium Metabisulfite | 0.01% - 0.1% | Hydrophilic | Effective but can be reactive with some active ingredients. |
Note: The optimal concentration should be determined experimentally for your specific formulation.
Q6: How can I prevent metal ion-catalyzed degradation?
A6: The most effective strategy is to include a chelating agent in your solution. Chelating agents form stable complexes with metal ions, preventing them from participating in degradation reactions.[6][10]
| Chelating Agent | Typical Concentration | Notes |
| Ethylenediaminetetraacetic acid (EDTA) | 0.01% - 0.1% | A strong and widely used chelating agent. |
| Citric Acid | 0.1% - 2% | A weaker chelating agent but also acts as an acidulant and can be part of the buffer system.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[11][12][13]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or DAD detector
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase. A typical starting gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[14]
-
Injection Volume: 10 µL.
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and pH to achieve baseline separation between the this compound peak and any degradation product peaks.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak. Peak purity analysis using a DAD detector can confirm this.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for improving this compound solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Chelating Agents in Industrial Applications and Their Manufacturers [thinkdochemicals.com]
- 7. The role of chelating agents and amino acids in preventing free radical formation in bleaching systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yuanlianchem.com [yuanlianchem.com]
- 9. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]
- 10. aocs.org [aocs.org]
- 11. sgs.com [sgs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
Technical Support Center: Refining Purification Methods for Synthetic Benzylsuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for refining the purification of synthetic benzylsuccinic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common challenges in the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
-
Question: My final yield of this compound is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?
-
Answer: Low recovery is a frequent issue, often stemming from using an excessive volume of solvent, premature crystallization during a hot filtration step, or multiple, inefficient recrystallization steps. To enhance your yield, consider the following:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the boiling mixture can help prevent oversaturation.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper. You can also add a small excess of solvent before filtration, which can be later removed by evaporation to reach the saturation point.
-
Optimize Solvent System: The choice of solvent is critical. A good solvent will dissolve the this compound when hot but have low solubility when cold. If a single solvent is not effective, a two-solvent (binary) system, such as ethanol/water or ethyl acetate/hexane, can be employed.[1]
-
Derivative Formation: For particularly challenging purifications, converting the this compound to a calcium salt or a benzyl ester derivative can improve crystallinity and purification efficiency.[2] Subsequent hydrolysis or debenzylation will yield the purified acid.[1]
-
Issue 2: Oiling Out During Recrystallization
-
Question: Instead of forming crystals, my this compound is separating as an oil upon cooling. Why is this happening and what can I do to fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. It can also be caused by the solution cooling too rapidly.
-
Reheat and Add More Solvent: If an oil forms, reheat the solution until it is homogeneous and add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.
-
Slow Cooling: Ensure a slow cooling process. Let the flask cool to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath. This encourages the formation of a stable crystal lattice.
-
Solvent Polarity: In a binary solvent system, oiling out can sometimes be caused by adding too much of the "poor" solvent. Try adjusting the solvent ratio. Alcohol/water mixtures, while common, can sometimes promote oiling out.
-
Seed Crystals: Introducing a seed crystal (a small, pure crystal of this compound) can help initiate crystallization at the appropriate temperature and prevent supersaturation that leads to oiling.
-
Issue 3: Persistent Impurities in the Final Product
-
Question: After purification, I'm still detecting significant impurities in my this compound. How can I remove them effectively?
-
Answer: The nature of the impurity dictates the best removal strategy. Common impurities from a Friedel-Crafts synthesis route include unreacted starting materials, structurally similar side-products, and polymeric tars.
-
For Colored Impurities: If your product is discolored, treatment with activated charcoal in the hot solution before filtration can adsorb these impurities.
-
For Acidic Impurities: If the impurity is a diacid or other acidic species, a liquid-liquid extraction with a mild aqueous base (like sodium bicarbonate) can be effective. The acidic impurity will form a water-soluble salt and move to the aqueous layer, while the desired product remains in the organic layer (if in ester form) or can be re-precipitated by acidifying the aqueous layer.
-
For Structurally Similar Impurities: When recrystallization is insufficient, column chromatography is the recommended next step. Silica gel is a common stationary phase. The mobile phase (eluent) should be selected based on the polarity of the impurities versus the product. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: When synthesizing this compound via Friedel-Crafts acylation of benzene with succinic anhydride, several side products can form. These may include diacylation products, where a second acylation occurs on the benzene ring, and polymeric or tarry substances, especially if the reaction temperature is not well-controlled. Incomplete reactions can also leave unreacted starting materials in the crude product.
Q2: How can I prevent the hydrolysis of benzylsuccinic anhydride back to this compound during workup and storage?
A2: Benzylsuccinic anhydride is susceptible to hydrolysis in the presence of moisture. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents during the workup, and store the final product in a desiccator over a drying agent.
Q3: My product appears as a gummy or tarry substance. How can I purify it?
A3: The presence of gummy or tarry substances often indicates polymeric byproducts. For related compounds, vacuum distillation is an effective method to separate the desired product from these non-volatile residues.
Q4: What is the best way to monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common method. Spot small aliquots of each collected fraction onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. After developing the plate in an appropriate solvent system, you can visualize the spots (e.g., under UV light) to identify which fractions contain the pure product.
Data Presentation
Table 1: Comparison of Recrystallization Solvent Systems for this compound Derivatives
| Solvent System | Typical Ratio (v/v) | Purity Achieved | Yield Range | Notes |
| Ethyl Acetate / Hexane | 1:7.5 | High | Moderate | Good for removing non-polar impurities.[1] |
| Ethanol / Water | Varies | Good to High | 40-55% | Effective for polar impurities; may require careful optimization to prevent oiling out.[2] |
Table 2: Purity and Yield Data from Literature
| Purification Method | Starting Material | Final Product Purity | Overall Yield | Reference |
| Recrystallization (as Ca salt) | (S)-benzylsuccinic acid | Not specified | 47% | Patent EP0967204A1[2] |
| Recrystallization (as Ca salt) | (S)-benzylsuccinic acid | Not specified | 52% | Patent EP0967204A1[2] |
| Racemization and Recrystallization | (R)-2-benzylsuccinic acid | 99.9% (ee value 99.5%) | 40.1% | Patent CN105418401A |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Binary Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethyl acetate and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the solution is still hot, slowly add hexane until the solution becomes faintly cloudy (the saturation point).
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Decision tree for troubleshooting recrystallization problems.
Caption: Logical relationship between synthesis, impurities, and purification.
References
Troubleshooting poor peak shape in HPLC analysis of benzylsuccinic acid
This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of benzylsuccinic acid, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, splitting) in the HPLC analysis of this compound?
Poor peak shape in HPLC can compromise the accuracy and precision of your analysis. The most common issues are peak tailing, fronting, and splitting.
-
Peak Tailing: This is often observed for acidic compounds like this compound and can be caused by strong interactions between the analyte and the stationary phase. Specific causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the acidic analyte, leading to tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed retention mechanisms and peak tailing.[2]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can result in poor peak shape.[3]
-
-
Peak Fronting: This is often a sign of column overload.[2] Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing material, or issues with the sample solvent.[2][3]
Q2: My this compound peak is tailing. How can I improve its shape?
Peak tailing is a common issue when analyzing acidic compounds. Here are several steps you can take to improve peak shape:
-
Adjust Mobile Phase pH: this compound is a dicarboxylic acid.[4] To ensure a single ionic species and minimize silanol interactions, adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. Using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) is common.[1][5][6]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape, especially in HILIC or ion-exchange chromatography.[3][7]
-
Use a "High Purity" Silica Column: Modern HPLC columns made from high-purity silica have fewer residual silanol groups, which reduces the likelihood of peak tailing for acidic compounds.
-
Consider a Different Stationary Phase: If pH adjustments do not resolve the issue, consider a column specifically designed for organic acids or one with a different stationary phase chemistry.[8]
-
Check for Column Contamination: If the peak shape has deteriorated over time, your column may be contaminated. Follow the manufacturer's instructions for column washing. A common procedure is to flush with a series of solvents from weak to strong (e.g., water, methanol, acetonitrile, isopropanol).[1]
Q3: I am observing peak fronting for my this compound standard. What should I do?
Peak fronting is a classic symptom of column overload.[3] To address this:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column. You can verify if overload is the issue by injecting a series of decreasing concentrations; the peak shape should improve with lower concentrations.[3][9]
-
Check Sample Solvent: Ensure your sample is completely dissolved in the mobile phase or a weaker solvent.[10] Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
Q4: All the peaks in my chromatogram, including this compound, are split. What is the likely cause?
When all peaks in a chromatogram are split, the problem is likely located at the head of the column or before it in the flow path.[3]
-
Partially Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or the HPLC system.[3]
-
Column Void: A void or channel may have formed at the inlet of the column packing material.[1]
-
Injector Issue: A problem with the injector rotor seal or loop could also be the cause.
To troubleshoot, first, try backflushing the column. If this does not resolve the issue, remove the guard column (if present) and re-run the analysis. If the problem persists, it is likely an issue with the analytical column itself, which may need to be replaced.[3]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
-
Preparation of Stock Solutions:
-
Prepare a 1% stock solution of an acidic modifier (e.g., formic acid or acetic acid) in HPLC-grade water.
-
-
Mobile Phase Preparation:
-
Prepare your aqueous mobile phase component (e.g., water or a buffer).
-
Add the acidic modifier dropwise while monitoring the pH with a calibrated pH meter until the desired pH (typically between 2.5 and 3.5 for acidic compounds on a reversed-phase column) is reached.
-
Prepare your organic mobile phase (e.g., acetonitrile or methanol).
-
Filter and degas both mobile phase components using a 0.45 µm filter.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the new mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[5]
-
Inject your this compound standard and observe the peak shape.
-
If necessary, make further small adjustments to the pH to optimize the peak shape.
-
Protocol 2: Column Washing to Address Contamination
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Flush with a Series of Solvents: Use a flow rate that is about half of your typical analytical flow rate.
-
Reversed-Phase Columns:
-
20 column volumes of your mobile phase without buffer salts (e.g., water/organic solvent).
-
20 column volumes of 100% HPLC-grade water.
-
20 column volumes of isopropanol.
-
20 column volumes of hexane (only if dealing with very non-polar contaminants; ensure compatibility with your column). If using hexane, you must flush with isopropanol again before returning to your reversed-phase mobile phase.[1]
-
20 column volumes of 100% HPLC-grade methanol.
-
20 column volumes of 100% HPLC-grade acetonitrile.
-
-
-
Re-equilibrate the Column: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is stable.
-
Test Column Performance: Inject a standard to check if the peak shape and retention time have been restored.
Quantitative Data Summary
Table 1: Representative Chiral HPLC Method Parameters for this compound
| Parameter | Value | Reference |
| Column | CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.3:0.2 v/v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Column Temperature | 25°C | [5] |
| Detection Wavelength | 220 nm | [5] |
| Injection Volume | 10 µL | [5] |
| Sample Concentration | 1 mg/mL in mobile phase | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 41 mg/mL (196.92 mM) | Sonication is recommended. | [11] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (19.21 mM) | For in vivo formulation; sonication recommended. | [11] |
| Mobile Phase | 1 mg/mL | Recommended for sample preparation in the cited HPLC method. | [5] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
References
- 1. agilent.com [agilent.com]
- 2. bvchroma.com [bvchroma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. veeprho.com [veeprho.com]
- 8. ercatech.ch [ercatech.ch]
- 9. youtube.com [youtube.com]
- 10. labtech.tn [labtech.tn]
- 11. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (S)- and (R)-2-Benzylsuccinic Anhydride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the (S)- and (R)-enantiomers of 2-benzylsuccinic anhydride. It is important to note that in aqueous biological assays, these anhydrides readily hydrolyze to their corresponding diacid forms, (S)- and (R)-2-benzylsuccinic acid. Consequently, the majority of available biological data pertains to these diacid counterparts. This analysis will focus on their well-documented interaction with the enzyme Carboxypeptidase A (CPA), a key zinc-containing metalloenzyme involved in various physiological and pathological processes.
Executive Summary
Conversely, information regarding the inhibitory activity of the (R)-enantiomer against CPA is scarce.[1] Interestingly, in the context of anaerobic toluene degradation, (R)-benzylsuccinate has been described as a carboxypeptidase inhibitor.[3] This suggests that the stereoselectivity of inhibition may be dependent on the specific carboxypeptidase isoform or the biological context.
Furthermore, the stereochemistry of 2-benzylsuccinic acid is critical in drug development, as the (S)-enantiomer is a key building block for the antidiabetic drug mitiglinide.[4]
Data Presentation: Quantitative Analysis of Carboxypeptidase A Inhibition
The following table summarizes the available quantitative and qualitative data for the inhibition of Carboxypeptidase A by 2-benzylsuccinic acid enantiomers and related compounds.
| Compound/Enantiomer | Target Enzyme | Inhibition Constant (Ki) | Comments |
| (2RS)-2-Benzylsuccinic Acid (Racemic) | Carboxypeptidase A | 0.22 µM[1] | This value represents the inhibitory potency of the racemic mixture. |
| (S)-2-Benzylsuccinic Acid (L-Benzylsuccinate) | Carboxypeptidase A | Not explicitly quantified[1] | X-ray crystallography data confirms binding to the active site of Carboxypeptidase A, indicating it is the active inhibitor.[2] |
| (R)-2-Benzylsuccinic Acid | Carboxypeptidase A | Data not available[1] | The inhibitory activity of the (R)-enantiomer has not been extensively reported in the context of direct CPA inhibition studies.[1] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM[1] | A derivative where the (R)-enantiomer is a more potent inhibitor than the (S)-enantiomer. |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM[1] | A derivative where the (S)-enantiomer is a significantly weaker inhibitor than the (R)-enantiomer. |
Experimental Protocols
Determination of Carboxypeptidase A Inhibition
The inhibitory activity of 2-benzylsuccinic acid enantiomers on Carboxypeptidase A can be determined using a continuous spectrophotometric rate determination assay.[1]
Principle:
The enzymatic activity of Carboxypeptidase A is monitored by measuring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The rate of substrate cleavage is determined by measuring the increase in absorbance at a specific wavelength (e.g., 254 nm).[1]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
(S)-2-Benzylsuccinic acid
-
(R)-2-Benzylsuccinic acid
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase A in the assay buffer.
-
Prepare a stock solution of hippuryl-L-phenylalanine in the assay buffer.
-
Prepare stock solutions of the inhibitors, (S)- and (R)-2-benzylsuccinic acid, in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
-
Assay:
-
In a quartz cuvette, combine the assay buffer, substrate solution, and varying concentrations of the inhibitor.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution.
-
Immediately monitor the change in absorbance at 254 nm over time using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Determine the Ki value by analyzing the effect of inhibitor concentration on the reaction velocity using methods such as Dixon plots (1/v vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]
-
Mandatory Visualization
References
- 1. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitiglinide: KAD 1229, S 21403 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benzylsuccinic Acid Quantification: HPLC vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of benzylsuccinic acid, a key biomarker for anaerobic toluene metabolism, is critical. The choice of analytical methodology significantly impacts the sensitivity, selectivity, and overall reliability of the results. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound, supported by representative experimental data.
At a Glance: Performance Comparison
The selection between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC provides a cost-effective solution for less demanding applications.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity (LOD) | ~10 - 50 µg/L | ~0.1 - 1 µg/L |
| Sensitivity (LOQ) | ~50 - 200 µg/L | ~0.5 - 5 µg/L |
| **Linearity (R²) ** | >0.99 | >0.999 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <10% |
| Matrix Effects | Less susceptible | More susceptible |
| Cost | Lower | Higher |
| Throughput | Lower | Higher |
Experimental Workflows
The analytical workflows for HPLC and LC-MS/MS share initial sample preparation steps, but diverge significantly at the detection and quantification stages.
A Comparative Analysis of Benzylsuccinic Acid and its Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzylsuccinic acid and its derivatives as inhibitors of key enzymes, focusing on Carboxypeptidase A (CPA) and Glutamate Carboxypeptidase II (GCPII). The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Core Inhibition Profile
This compound and its derivatives are recognized as potent inhibitors of metalloenzymes.[1] The succinic acid moiety is crucial for their inhibitory activity, as it coordinates with the metal ions, typically zinc, in the active sites of these enzymes.[1] The primary targets for this class of compounds are carboxypeptidases, with significant research focused on Carboxypeptidase A and Glutamate Carboxypeptidase II.
Data Presentation: Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various this compound derivatives against their target enzymes. Lower values indicate greater inhibitory potency.
| Inhibitor | Target Enzyme | Ki (μM) | IC50 (μM) | Notes |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 | - | Data for the racemic mixture.[1] |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 | - | |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 | - | |
| Racemic 2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 | - | [2] |
| 2-Benzyl-3-hydroxybutanoic acid | Carboxypeptidase A | 107 | - | A derivative of the parent compound.[1] |
| 2-PMPA | Glutamate Carboxypeptidase II | - | 0.0003 | A potent and selective inhibitor.[3] |
| 2-MPPA | Glutamate Carboxypeptidase II | - | 0.09 | An orally active and selective inhibitor. |
| Quisqualic acid | Glutamate Carboxypeptidase II | - | 10 |
Mechanism of Action and Signaling Pathways
This compound derivatives primarily act as competitive inhibitors of their target enzymes. In the case of Carboxypeptidase A, they are thought to mimic either a tetrahedral transition state or act as biproduct analogs during peptide hydrolysis.[4] For Glutamate Carboxypeptidase II, these inhibitors block the hydrolysis of N-acetylaspartylglutamate (NAAG), a key neurotransmitter.[3][5][6]
The inhibition of these enzymes has significant implications for various signaling pathways:
-
Carboxypeptidase A Inhibition: CPA is involved in digestive processes and the post-translational modification of proteins.[7][8] Its inhibition can disrupt these physiological functions.
-
Glutamate Carboxypeptidase II Inhibition: GCPII plays a crucial role in regulating glutamate levels in the nervous system by hydrolyzing NAAG into N-acetylaspartate (NAA) and glutamate.[3][5][6] Inhibition of GCPII leads to increased levels of NAAG, which in turn acts on mGluR3 receptors to reduce glutamate release.[3][5] This modulation of glutamate signaling makes GCPII inhibitors promising therapeutic agents for neurological disorders associated with glutamate excitotoxicity, such as neuropathic pain and cognitive impairment.[3][5][9]
Below are diagrams illustrating the general mechanism of competitive inhibition and the neurological signaling pathway affected by GCPII inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Carboxypeptidase A Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining CPA activity.[10]
1. Reagents:
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in Buffer.
-
Enzyme Diluent: 1.0 M NaCl.
-
Carboxypeptidase A Enzyme Solution: Prepare a solution of 4-8 units/mL in the Enzyme Diluent.
-
Inhibitor Solutions: Prepare a series of concentrations of the this compound derivative in the appropriate solvent.
2. Procedure:
-
Set a spectrophotometer to 254 nm and maintain the temperature at 25°C.
-
To a cuvette, add the Buffer and the desired concentration of the inhibitor solution.
-
Add the Carboxypeptidase A Enzyme Solution and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the Substrate Solution.
-
Monitor the increase in absorbance at 254 nm over time. The rate of increase is proportional to the enzyme activity.
-
Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Glutamate Carboxypeptidase II Inhibition Assay (Fluorescence-based)
This protocol is based on a fluorescence-based assay for GCPII activity.[11]
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4.
-
GCPII Enzyme: Recombinant human GCPII.
-
Substrate: Fluorescein-labeled Glu-Glu dipeptide (100 nM).
-
Inhibitor Solutions: Prepare a series of concentrations of the this compound derivative in the appropriate solvent.
2. Procedure:
-
In a 96-well plate, pre-incubate the GCPII enzyme (final concentration 0.02 nM) with varying concentrations of the inhibitor in the Assay Buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorescently labeled substrate to each well.
-
Incubate the reaction for 15 minutes.
-
Stop the reaction by adding 0.1% TFA in 5% acetonitrile.
-
Analyze the reaction mixtures using RP-HPLC with a fluorescence detector (λEX/λEM = 492/516 nm).
-
Calculate the percentage of inhibition based on the fluorescence signal compared to a control without the inhibitor to determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of this compound derivatives as enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 8. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 9. The role of glutamate signaling in pain processes and its regulation by GCP II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Analysis of Benzylsuccinic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional atomic arrangement of benzylsuccinic anhydride derivatives is critical for understanding their chemical reactivity, biological activity, and potential applications in drug development. The stereochemistry of these molecules, particularly at the benzylic position, can significantly influence their interaction with biological targets. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of these compounds. While X-ray crystallography offers unparalleled detail in the solid state, NMR and computational methods provide valuable insights into their solution-state conformation and dynamics.
At a Glance: Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Quantum mechanical and molecular mechanics calculations |
| Sample Phase | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, absolute configuration, crystal packing | Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution | Predicted 3D structure, conformational energies, simulated NMR spectra |
| Key Advantages | Unambiguous determination of absolute structure | Provides information on solution-state conformation and dynamics; non-destructive | No experimental sample needed; can predict properties of unstable or hypothetical molecules |
| Key Limitations | Requires a high-quality single crystal; structure may not represent the solution conformation | Does not directly provide absolute configuration without chiral auxiliaries; interpretation can be complex | Accuracy depends on the level of theory and force field used; requires experimental validation |
| Typical Resolution | ~0.1 Å | Indirectly provides atomic resolution information | Varies with method |
| Time per Sample | Days to weeks (including crystallization) | Hours to days | Hours to days |
X-ray Crystallography: The Gold Standard in the Solid State
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional map of the electron density can be constructed, revealing the precise position of each atom.
Case Study: (S)-2-Benzylsuccinic Acid
While a crystal structure for benzylsuccinic anhydride is not publicly available, the structure of its precursor, (S)-2-benzylsuccinic acid, provides an excellent case study to demonstrate the power of X-ray crystallography. The crystallographic data for (S)-2-benzylsuccinic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1542057.[1]
Workflow for X-ray Crystallography
Figure 1. Experimental workflow for X-ray crystallography.
Crystallographic Data for (S)-2-Benzylsuccinic Acid [1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.960(2) |
| b (Å) | 9.960(2) |
| c (Å) | 10.967(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.9(4) |
| Z | 4 |
| R-factor (%) | 5.05 |
This data provides a precise and unambiguous determination of the molecular structure in the solid state, including the absolute configuration at the chiral center.
NMR Spectroscopy: Unveiling the Solution-State Conformation
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the connectivity of atoms and the relative stereochemistry of the molecule. For flexible molecules like benzylsuccinic anhydride derivatives, NMR is particularly valuable for studying their conformational preferences in different solvents.
Predicted NMR Data for (S)-2-Benzylsuccinic Anhydride
In the absence of publicly available experimental NMR spectra for (S)-2-benzylsuccinic anhydride, computational methods can be used to predict the chemical shifts. These predictions are valuable for guiding spectral assignment and for comparing with experimentally obtained data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.4 | 127 - 138 |
| CH (chiral center) | ~3.5 | ~45 |
| CH₂ (benzyl) | ~3.0, ~3.2 | ~35 |
| CH₂ (anhydride ring) | ~2.8, ~3.1 | ~30 |
| C=O (anhydride) | - | ~170, ~172 |
Note: These are approximate values and can vary depending on the solvent and the specific computational method used.
Logical Relationship in NMR-based Conformational Analysis
Figure 2. Logical workflow for NMR-based conformational analysis.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry offers a powerful means to predict the three-dimensional structure and properties of molecules without the need for experimental data. Methods such as Density Functional Theory (DFT) can be used to calculate the lowest energy conformations of benzylsuccinic anhydride derivatives and to predict their NMR spectra. These computational results can be used to complement and aid in the interpretation of experimental data.
Workflow for Computational Structural Analysis
Figure 3. Workflow for computational structural analysis.
Experimental Protocols
1. Synthesis of (S)-2-Benzylsuccinic Anhydride
This protocol describes the conversion of (S)-2-benzylsuccinic acid to its corresponding anhydride.
-
Materials: (S)-2-benzylsuccinic acid, acetic anhydride, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper, vacuum flask.
-
Procedure:
-
Place (S)-2-benzylsuccinic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of acetic anhydride to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Continue heating until all the solid has dissolved (typically 1-2 hours).
-
Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
2. Single-Crystal X-ray Diffraction
This is a generalized protocol for obtaining the crystal structure of a small organic molecule.
-
Materials: High-quality single crystal of the benzylsuccinic anhydride derivative, cryoloop, goniometer, X-ray diffractometer, cryostream.
-
Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a cryoloop.
-
Data Collection: Mount the loop on the goniometer head of the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic positions, and displacement parameters against the experimental data to improve the model.
-
Validation and Analysis: Validate the final structure using crystallographic software and analyze the geometric parameters.
-
3. NMR Spectroscopy for Conformational Analysis
This protocol outlines the steps for acquiring and analyzing NMR data to study the conformation of a benzylsuccinic anhydride derivative.
-
Materials: Purified sample of the benzylsuccinic anhydride derivative, deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tubes, NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.
-
Analyze the NOESY/ROESY spectrum to identify through-space correlations, which provide information about the spatial proximity of protons and thus the molecular conformation.
-
Use the measured coupling constants and NOE intensities to build a model of the predominant solution-state conformation.
-
-
Conclusion
The structural analysis of benzylsuccinic anhydride derivatives is best approached by a combination of techniques. X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding crystal packing and for providing a benchmark for computational methods. However, as the biological activity of these molecules occurs in solution, NMR spectroscopy is essential for determining their conformational preferences in a more biologically relevant environment. Computational modeling serves as a powerful predictive and complementary tool, aiding in the interpretation of experimental data and providing insights where experiments are challenging. For a comprehensive understanding of the structure-activity relationships of benzylsuccinic anhydride derivatives, an integrated approach utilizing all three techniques is highly recommended.
References
A Comparative Guide to Chiral Stationary Phases for Benzylsuccinic Acid Enantioseparation
The enantiomeric purity of benzylsuccinic acid is of paramount importance as it serves as a critical chiral building block in the synthesis of various pharmaceuticals.[1] To ensure the quality and efficacy of these therapeutic agents, robust and reliable analytical methods for separating and quantifying the enantiomers of this compound are essential. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the foremost technique for this purpose.[1] This guide offers an objective comparison of different CSPs suitable for this compound separation, supported by experimental data and detailed protocols to assist researchers in method selection and development.
Comparison of Suitable Chiral Stationary Phases
The successful resolution of this compound enantiomers is highly dependent on the selection of an appropriate CSP. Given the acidic nature of the analyte, the most promising candidates for this separation fall into three main categories: anion-exchange, polysaccharide-based, and macrocyclic glycopeptide CSPs.[1] While direct comparative studies on this compound are not abundant in peer-reviewed literature, a qualitative and semi-quantitative comparison can be constructed from manufacturer application notes and data on analogous acidic compounds.[1]
Table 1: Qualitative Comparison of CSPs for this compound Separation
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Polar Organic/Reversed-Phase) | Expected Performance for this compound |
| Anion-Exchange (e.g., CHIRALPAK® QN-AX, QD-AX) | Ionic exchange, H-bonding, dipole-dipole, steric interactions.[2] | Not typically used. | Polar Organic: Acetonitrile/Methanol with acidic/basic modifiers (e.g., Acetic Acid, Triethylamine).[1] | High Selectivity: Excellent potential for baseline separation due to strong ionic interactions between the acidic analyte and the basic selector.[1][2] Retention and resolution are highly tunable by adjusting mobile phase pH and buffer concentration.[1] |
| Polysaccharide-Based (e.g., CHIRALPAK® AD-H, Chiralcel® OD-H) | Complexation, hydrogen bonding, π-π interactions, steric hindrance.[1] | Heptane/Isopropanol with an acidic modifier (e.g., 0.1% TFA).[1] | Not as common for this analyte, but possible with polar organic or reversed-phase modes.[1] | Broad Applicability: Good for initial screening. May require careful optimization of the alcohol modifier and acidic additive to achieve sufficient resolution for highly polar or acidic compounds.[1] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Complexation, ionic interactions, hydrogen bonding. | Not typically used. | Hydro-organic mobile phases, often without modifiers.[3] | Good Potential: Known for successfully separating various amino acids and acidic compounds.[3] The multiple interaction sites can provide good enantioselectivity. |
Experimental Protocols
A detailed methodology is crucial for reproducing and validating a chiral separation. Below is a typical experimental protocol for the analysis of this compound using an anion-exchange CSP, which is often a preferred choice for acidic analytes due to its high selectivity.[1]
Objective: To separate the enantiomers of this compound using HPLC with a CHIRALPAK® QN-AX column.
1. Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity Analytical SFC System or equivalent HPLC/UHPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[2]
-
Chiral Stationary Phase: CHIRALPAK® QN-AX, 5 µm particle size.[1][2]
-
Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Acetic Acid (analytical grade), Triethylamine (analytical grade), this compound standard.
-
Mobile Phase: Acetonitrile/Methanol mixture with acidic and basic modifiers. A typical starting condition could be a mixture containing small amounts of acetic acid and triethylamine.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.[1]
2. Chromatographic Procedure:
-
Column Equilibration: Equilibrate the CHIRALPAK® QN-AX column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject 10 µL of the prepared sample solution.[1]
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm) using the DAD.
-
Run Time: Ensure the analysis runs for a sufficient duration to allow for the complete elution of both enantiomers.[1]
-
Data Analysis: Identify the peaks corresponding to the two enantiomers of this compound. Calculate the percentage of each enantiomer by integrating the peak areas.[1]
3. System Suitability: To ensure the validity of the results, the following system suitability parameters should be met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation.[1]
-
Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.[1]
Logical Workflow for Chiral Method Development
The process of creating a robust chiral HPLC method is systematic. It begins with screening various stationary and mobile phases and proceeds through optimization to final validation.
Caption: A logical workflow for chiral HPLC method development and optimization.
References
Comparative Analysis of Racemic vs. Optically Active 2-Benzyl-2-Methylsuccinic Acids as Carboxypeptidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of racemic and optically active 2-benzyl-2-methylsuccinic acids against carboxypeptidase A (CPA), a zinc-containing metalloenzyme implicated in various physiological processes. The stereochemistry of inhibitor molecules often plays a critical role in their interaction with biological targets. This document presents quantitative data, detailed experimental methodologies, and visualizations of relevant pathways to facilitate a deeper understanding of the structure-activity relationship of these compounds.
Data Presentation: Inhibitory Potency against Carboxypeptidase A
The inhibitory activities of racemic and optically active 2-benzyl-2-methylsuccinic acids are presented as inhibition constants (Ki). A lower Ki value indicates a higher inhibitory potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM |
Experimental Protocols
Synthesis of Racemic and Optically Active 2-Benzyl-2-Methylsuccinic Acids
A detailed, publicly available, and reproducible protocol for the specific synthesis of 2-benzyl-2-methylsuccinic acid is not readily found in the literature. However, a general approach for the synthesis of related substituted succinic acids involves the alkylation of a succinic acid derivative. Below is a plausible, generalized synthetic protocol based on standard organic chemistry principles for the synthesis of the racemic mixture, followed by chiral resolution.
1. Synthesis of Racemic 2-Benzyl-2-Methylsuccinic Acid (Generalized Protocol)
This proposed synthesis involves the alkylation of a methylsuccinic acid ester enolate with benzyl bromide.
-
Step 1: Esterification of 2-methylsuccinic acid. 2-Methylsuccinic acid is first converted to its diethyl ester by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.
-
Step 2: Enolate formation. Diethyl 2-methylsuccinate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Step 3: Alkylation. Benzyl bromide is then added to the enolate solution to introduce the benzyl group at the α-position.
-
Step 4: Hydrolysis. The resulting diethyl 2-benzyl-2-methylsuccinate is hydrolyzed to the dicarboxylic acid by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.
2. Resolution of Enantiomers
The racemic mixture can be resolved into its individual enantiomers using classical resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). The diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the pure (R) and (S) enantiomers of 2-benzyl-2-methylsuccinic acid.
Carboxypeptidase A Inhibition Assay
The inhibitory potency of the synthesized compounds is determined using a continuous spectrophotometric rate determination assay.
-
Principle: The enzymatic activity of Carboxypeptidase A is measured by monitoring the hydrolysis of a chromogenic substrate, hippuryl-L-phenylalanine. The cleavage of this substrate by CPA results in an increase in absorbance at 254 nm. The rate of this increase is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the Ki.
-
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.5) containing NaCl (e.g., 500 mM)
-
The test inhibitors (racemic, (R)-, and (S)-2-benzyl-2-methylsuccinic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer capable of measuring absorbance at 254 nm.
-
-
Procedure:
-
A solution of hippuryl-L-phenylalanine is prepared in the Tris-HCl buffer.
-
The spectrophotometer is set to 254 nm and the temperature is maintained at 25 °C.
-
In a quartz cuvette, the substrate solution and a specific concentration of the inhibitor are mixed.
-
The reaction is initiated by the addition of a small volume of the carboxypeptidase A solution.
-
The increase in absorbance at 254 nm is monitored over time.
-
The initial reaction rates are determined from the linear portion of the absorbance versus time plot for different inhibitor concentrations.
-
The inhibition constant (Ki) is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
-
Mandatory Visualization
Caption: Generalized workflow for the synthesis, resolution, and inhibitory evaluation of 2-benzyl-2-methylsuccinic acids.
Caption: Role of Carboxypeptidase A in the degradation of bradykinin, a process that can be inhibited by 2-benzyl-2-methylsuccinic acid.
Discussion
The data clearly demonstrates a significant stereoselectivity in the inhibition of carboxypeptidase A by 2-benzyl-2-methylsuccinic acid. The (R)-enantiomer is the most potent inhibitor with a Ki of 0.15 µM, which is almost twofold more active than the racemic mixture (0.28 µM). In stark contrast, the (S)-enantiomer is a very weak inhibitor, with a Ki of 17 µM, approximately 113-fold less potent than the (R)-enantiomer.
This pronounced difference in inhibitory activity between the enantiomers highlights the highly specific nature of the interactions within the active site of carboxypeptidase A. The three-dimensional arrangement of the benzyl and methyl groups at the chiral center of the inhibitor is crucial for optimal binding. The active site of CPA likely has a specific pocket or conformation that favorably accommodates the (R)-enantiomer, leading to a stronger binding affinity and more effective inhibition. The unfavorable steric or electronic interactions of the (S)-enantiomer within the active site result in significantly weaker binding.
The inhibitory activity of the racemic mixture is intermediate between that of the two enantiomers, as expected, since it is a 1:1 mixture of the potent (R)-form and the weak (S)-form.
Conclusion
The evaluation of racemic versus optically active 2-benzyl-2-methylsuccinic acids as inhibitors of carboxypeptidase A reveals a strong preference for the (R)-enantiomer. This stereoselectivity underscores the importance of considering chirality in drug design and development. For the development of potent and selective carboxypeptidase A inhibitors based on this scaffold, the synthesis of the pure (R)-enantiomer is essential to maximize therapeutic efficacy and minimize potential off-target effects that might be associated with the less active (S)-enantiomer. These findings provide valuable insights for the rational design of next-generation inhibitors targeting carboxypeptidase A and other metalloenzymes where stereochemistry plays a pivotal role in molecular recognition.
A Comparative Guide to Analytical Methods for Benzylsuccinic Acid Determination: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of benzylsuccinic acid, a key biomarker in various metabolic pathways, is of paramount importance. The selection of an appropriate analytical method is a critical decision that influences the quality and consistency of experimental data. This guide provides an objective comparison of common analytical techniques for this compound determination, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it outlines a general framework for the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Each technique offers distinct advantages and limitations.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography followed by highly selective mass-based detection. | Separation by liquid chromatography followed by ultraviolet light absorbance detection. |
| Derivatization | Typically required to increase volatility (e.g., silylation).[1][2] | Can often be analyzed directly, though derivatization can enhance sensitivity.[3] | Generally not required. |
| Limit of Detection (LOD) | Low µg/L to ng/L range. | Can reach ng/L to pg/L levels. | µg/mL to high ng/mL range.[4][5] |
| Limit of Quantification (LOQ) | µg/L to ng/L range. | Can reach ng/L to pg/L levels. | µg/mL to high ng/mL range.[4][5] |
| Linearity (R²) | Typically ≥ 0.99.[2][6] | Typically > 0.99.[7] | Typically > 0.99.[8][9] |
| Accuracy (% Recovery) | Generally within 85-115%. | Generally within 90-110%. | Generally within 95-105%. |
| Precision (%RSD) | Typically < 15%. | Typically < 15%. | Typically < 5-15%.[4] |
| Sample Throughput | Lower due to derivatization and longer run times. | High throughput is achievable.[7] | Moderate to high throughput. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful method development and often the use of internal standards. | Less susceptible to matrix effects compared to MS-based methods. |
| Specificity | High, especially with mass spectrometric detection. | Very high due to MRM transitions. | Lower than MS-based methods; potential for interference from co-eluting compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the determination of this compound using GC-MS, LC-MS/MS, and HPLC-UV.
GC-MS Analysis of this compound (with Derivatization)
a) Sample Preparation (e.g., from an aqueous matrix):
-
Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).
-
Extract the this compound from the aqueous sample using a water-immiscible organic solvent (e.g., ethyl acetate) multiple times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
b) Derivatization (Silylation):
-
Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[10]
c) GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other matrix components.
-
MS Detection: Electron Ionization (EI) is typically used. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound is recommended.
LC-MS/MS Analysis of this compound
a) Sample Preparation (e.g., from plasma): [11][12]
-
For protein precipitation, add a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
An internal standard (e.g., a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process to correct for matrix effects and procedural losses.[13]
b) LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
MS Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
HPLC-UV Analysis of this compound
a) Sample Preparation:
-
Sample preparation may vary depending on the matrix but generally involves filtration and, if necessary, a solid-phase extraction (SPE) clean-up step to remove interfering substances.
b) HPLC-UV Conditions: [4][5][14]
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., phosphate buffer at a low pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., around 210-220 nm).
-
Quantification: An external calibration curve is constructed using standards of known this compound concentrations.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the reliability and comparability of the results.
Below is a diagram illustrating a typical workflow for the cross-validation of analytical methods for this compound determination.
This workflow ensures that different analytical methods produce comparable and reliable results for the determination of this compound, thereby enhancing the confidence in data generated across various studies and laboratories. The selection of the most suitable method will ultimately depend on the specific requirements of the research, balancing the need for sensitivity, specificity, and sample throughput.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of UFLC-MS/MS Analytical Method for the Simultaneous Quantification of Antibiotic Residues in Surface Water, Groundwater, and Pharmaceutical Waste Water Samples from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of UV and RP-HPLC Methods for Simultaneous Estimation of Mirabegron and Solifenacin Succinate in Their Pharmaceutical Dosage Form | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 10. [PDF] Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Benzylsuccinic Acid: A Comparative Analysis of Carboxypeptidase A and B Inhibition
A detailed examination of the inhibitory effects of benzylsuccinic acid on two closely related zinc metalloproteases, Carboxypeptidase A and Carboxypeptidase B, reveals a significant difference in potency, highlighting the nuanced substrate specificities of these enzymes. This guide provides a comparative overview of the inhibitory constants, detailed experimental protocols for their determination, and a visualization of the underlying inhibitory mechanism.
This compound is a well-established competitive inhibitor of carboxypeptidases, enzymes crucial for the hydrolysis of C-terminal amino acids in peptides and proteins. While both Carboxypeptidase A (CPA) and Carboxypeptidase B (CPB) are structurally similar zinc-containing enzymes, their substrate preferences differ, which is reflected in their interaction with inhibitors like this compound.
Quantitative Comparison of Inhibitory Potency
The inhibitory effect of a compound is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a more potent inhibitor. Experimental data demonstrates that (2RS)-2-benzylsuccinic acid is a significantly more potent inhibitor of Carboxypeptidase A than Carboxypeptidase B.
| Enzyme | Inhibitor | Kᵢ (µM) |
| Carboxypeptidase A | (2RS)-2-Benzylsuccinic acid | 0.22 ± 0.05[1] |
| Carboxypeptidase B | This compound | Inhibition observed, specific Kᵢ not available in cited literature[2] |
Note: While this compound is a known inhibitor of Carboxypeptidase B, a precise Kᵢ value from a comparative study under identical conditions was not available in the surveyed literature.
Mechanism of Inhibition: A Competitive Interaction
This compound acts as a competitive inhibitor for both Carboxypeptidase A and B. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, the same site where the natural substrate would bind. This binding event is reversible and prevents the substrate from accessing the active site, thereby halting the enzymatic reaction. The inhibitor's structure mimics the transition state of the substrate, allowing for strong binding to the active site residues and the catalytic zinc ion.
Caption: Competitive inhibition of Carboxypeptidase by this compound.
Experimental Protocols: Determining Inhibitory Constants
The following protocols outline the general procedures for determining the Kᵢ of this compound for Carboxypeptidase A and B. A colorimetric assay in a 96-well plate format is a common and efficient method.
Materials and Reagents
-
Bovine pancreatic Carboxypeptidase A (CPA)
-
Porcine pancreatic Carboxypeptidase B (CPB)
-
(±)-2-Benzylsuccinic acid
-
N-(p-Toluenesulfonyl)-L-arginine methyl ester (TAME) - Substrate for CPA (can also be used for CPB with lower efficiency)
-
Hippuryl-L-arginine - Substrate for CPB
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 247 nm (for TAME) or 254 nm (for Hippuryl-L-arginine)
Experimental Workflow
Caption: General workflow for determining the Kᵢ of this compound.
Detailed Assay Protocol for Carboxypeptidase A
This protocol is adapted from a method developed for a 96-well plate colorimetric assay.
-
Preparation of Solutions:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
CPA Stock Solution: Prepare a 1 mg/mL stock solution of CPA in cold buffer.
-
Substrate Stock Solution: Prepare a stock solution of TAME in the buffer. The final concentrations in the wells should bracket the Kₘ value of the substrate for the enzyme.
-
Inhibitor Stock Solution: Prepare a stock solution of (±)-2-benzylsuccinic acid in DMSO. Further dilutions should be made in the buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, varying concentrations of the substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding a fixed amount of the CPA solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 247 nm over time at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
To determine the Kᵢ, the data can be analyzed using various graphical methods, such as a Lineweaver-Burk plot or a Dixon plot. For competitive inhibition, the Kᵢ can be calculated from the equation: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Michaelis constant in the presence of the inhibitor [I].
-
Detailed Assay Protocol for Carboxypeptidase B
The protocol for CPB is similar to that of CPA, with the primary difference being the substrate used.
-
Preparation of Solutions:
-
Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.1 M NaCl.
-
CPB Stock Solution: Prepare a 1 mg/mL stock solution of CPB in cold buffer.
-
Substrate Stock Solution: Prepare a stock solution of Hippuryl-L-arginine in the buffer.
-
Inhibitor Stock Solution: Prepare as described for the CPA assay.
-
-
Assay Procedure:
-
Follow the same setup as for the CPA assay, using the CPB, its specific buffer, and Hippuryl-L-arginine as the substrate.
-
Measure the increase in absorbance at 254 nm over time at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the Kᵢ using the same data analysis methods described for CPA.
-
Conclusion
This compound demonstrates a marked preference for inhibiting Carboxypeptidase A over Carboxypeptidase B, as evidenced by its significantly lower inhibition constant for CPA. This differential inhibition underscores the subtle yet critical differences in the active site architecture of these two related enzymes. The provided experimental protocols offer a robust framework for researchers to quantify these inhibitory effects and further explore the structure-activity relationships of carboxypeptidase inhibitors.
References
A Structural Showdown: How Benzylsuccinic Acid Interacts with Diverse Metalloenzymes
For Immediate Release
Benzylsuccinic acid, a versatile dicarboxylic acid, has proven to be a valuable molecular probe for understanding the active sites of various enzymes, particularly zinc-dependent metalloenzymes. Its structural resemblance to peptide substrates allows it to act as a potent inhibitor, providing critical insights for drug development. This guide offers a comparative analysis of this compound's binding mechanisms to different metalloenzymes, supported by structural and kinetic data, alongside detailed experimental protocols for researchers in enzymology and drug discovery.
At a Glance: this compound's Affinity for Metalloenzymes
The interaction of this compound with metalloenzymes is characterized by the coordination of its carboxylate groups with the active site metal ion, typically zinc, and interactions with surrounding amino acid residues. A summary of key binding parameters for its interaction with Thermolysin and Carboxypeptidase A is presented below. While direct inhibition of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) by this compound is not extensively documented, derivatives, particularly succinate-based hydroxamates, are known potent inhibitors of these enzyme families.[1][2][3]
| Enzyme | PDB Code | Bound Isomer | Metal Ion | Inhibition Constant (K_i) | Key Interacting Residues |
| Thermolysin | 1HYT | D-benzylsuccinic acid | Zn²⁺ | Not explicitly found | His142, His146, His231, Glu143 |
| Carboxypeptidase A | 1CBX, 4DUK | L-benzylsuccinic acid | Zn²⁺ | ~0.45 µM | Arg145, Asn144, Glu270, Tyr248 |
| MMPs (derivatives) | N/A | N/A | Zn²⁺ | Varies (nM to µM range) | N/A |
| ADAMs (derivatives) | N/A | N/A | Zn²⁺ | Varies (nM to µM range) | N/A |
A Tale of Two Proteases: Thermolysin vs. Carboxypeptidase A
The binding of this compound to the zinc metalloproteases Thermolysin and Carboxypeptidase A has been extensively studied, revealing intriguing differences in stereoselectivity and binding orientation.
Carboxypeptidase A (CPA) , a digestive enzyme, preferentially binds the L-isomer of this compound.[4] The inhibitor sits in the active site cleft with one carboxylate group coordinating the catalytic zinc ion, while the other interacts with key residues such as Arg145 and Asn144. The phenyl group of the inhibitor occupies the S1' substrate specificity pocket, mimicking the side chain of a C-terminal aromatic amino acid substrate. The binding of L-benzylsuccinate to CPA is a classic example of competitive inhibition.[5]
In contrast, Thermolysin , a thermostable bacterial protease, shows a preference for the D-isomer of this compound. This reversal of stereospecificity highlights subtle but crucial differences in the topology of the active sites of these two enzymes, despite both being zinc metalloproteases. In the complex with thermolysin, the carboxylate groups of D-benzylsuccinic acid also chelate the active site zinc ion, displacing a water molecule that is crucial for catalysis.
Beyond the Classics: MMPs, ADAMs, and Benzylsuccinate Synthase
While direct binding data for this compound with Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) is scarce, the broader class of succinate derivatives, particularly those incorporating a hydroxamate group, are well-established inhibitors of these enzymes.[1][3] These inhibitors target the catalytic zinc ion in a similar fashion to this compound's interaction with thermolysin and carboxypeptidase A. The development of selective inhibitors for specific MMPs and ADAMs is a major focus in drug discovery for diseases like cancer and arthritis.
Interestingly, this compound is also associated with a completely different class of enzyme: Benzylsuccinate Synthase (BSS) . This enzyme, found in anaerobic bacteria, is not a metalloenzyme in the traditional sense but rather a glycyl radical enzyme containing iron-sulfur clusters.[6][7][8] BSS catalyzes the addition of toluene to fumarate to form benzylsuccinate as the first step in the anaerobic degradation of toluene.[6][7][8] The mechanism involves a radical-based reaction and is fundamentally different from the hydrolytic mechanism of the metalloproteases discussed above.
Delving into the Data: Experimental Protocols
The structural and kinetic data presented in this guide are derived from a variety of established biochemical and biophysical techniques. Below are detailed protocols for the key experiments used to characterize the binding of inhibitors like this compound to metalloenzymes.
X-Ray Crystallography of Enzyme-Inhibitor Complexes
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise atomic interactions.
1. Protein Expression and Purification:
-
The gene encoding the target metalloenzyme is cloned into an appropriate expression vector (e.g., pET vectors for E. coli).
-
The protein is overexpressed in a suitable host organism.
-
The cells are harvested, lysed, and the protein is purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Crystallization:
-
Co-crystallization: The purified enzyme is incubated with a molar excess of this compound before setting up crystallization trials.
-
Soaking: Crystals of the apo-enzyme are grown first and then transferred to a solution containing this compound.
-
Crystallization conditions (e.g., precipitant, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
3. Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods.
-
The model of the enzyme-inhibitor complex is built and refined against the experimental data.[9][10][11][12][13]
Enzyme Inhibition Assays
These assays are used to determine the potency of an inhibitor, typically by measuring its inhibition constant (K_i) or IC50 value.
1. Enzyme and Substrate Preparation:
-
The purified metalloenzyme is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl₂).
-
A specific substrate for the enzyme is prepared. For metalloproteases, this is often a fluorogenic peptide substrate that releases a fluorescent signal upon cleavage.
2. Inhibition Measurement:
-
A range of concentrations of the inhibitor (this compound) is prepared.
-
The enzyme is pre-incubated with the inhibitor for a set period.
-
The reaction is initiated by adding the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence (or absorbance).
-
The data are plotted as reaction velocity versus substrate concentration at different inhibitor concentrations (for determining K_i) or as percent inhibition versus inhibitor concentration (for determining IC50).[14][15][16][17][18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction (K_d, ΔH, and stoichiometry).
1. Sample Preparation:
-
The purified enzyme and the inhibitor (this compound) are extensively dialyzed into the same buffer to minimize heats of dilution.
-
The concentrations of the enzyme and inhibitor are accurately determined.
2. ITC Experiment:
-
The enzyme solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the enzyme solution is performed.
-
The heat released or absorbed upon each injection is measured.
3. Data Analysis:
-
The heat per injection is plotted against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Visualizing the Science
To better understand the processes involved in characterizing enzyme inhibitors and the unique mechanism of Benzylsuccinate Synthase, the following diagrams are provided.
Caption: Experimental workflow for structural and functional analysis.
Caption: Benzylsuccinate Synthase reaction mechanism.
Signaling Pathways and Broader Implications
While specific signaling pathways directly modulated by the inhibition of Thermolysin or Carboxypeptidase A by this compound are not well-defined, the broader families of these enzymes are implicated in numerous physiological and pathological processes.
Carboxypeptidases are involved in protein digestion, hormone processing, and blood coagulation.[4][5][19][20][21] Their dysregulation has been linked to various diseases. For instance, some carboxypeptidases are involved in the processing of pro-inflammatory peptides, suggesting a role in inflammation.
Thermolysin-like proteases in bacteria can act as virulence factors, and in humans, related metalloproteases play roles in tissue remodeling and signaling.[22][23][24][25][26]
The inhibition of MMPs and ADAMs by succinate-based derivatives has more direct implications for signaling. These enzymes are key regulators of the extracellular matrix and are involved in the shedding of cell surface receptors and ligands, thereby influencing cell proliferation, migration, and inflammation.[27][28][29][30] For example, ADAM17 is responsible for the release of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[3] Therefore, inhibitors of these enzymes have therapeutic potential in cancer, arthritis, and other inflammatory diseases.
Derivatives of this compound have also been explored for their hypoglycemic activity, suggesting an interaction with pathways related to glucose metabolism.[31]
This comparative guide underscores the utility of this compound as a molecular tool to probe the active sites of diverse enzymes. The distinct binding modes and stereoselectivities observed provide a foundation for the rational design of more potent and selective inhibitors for therapeutic applications.
References
- 1. Beta-aryl-succinic acid hydroxamates as dual inhibitors of matrix metalloproteinases and tumor necrosis factor alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New alpha-substituted succinate-based hydroxamic acids as TNFalpha convertase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 5. collab.its.virginia.edu [collab.its.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 13. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. proteopedia.org [proteopedia.org]
- 20. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 6 carboxypeptidase mechanism | PPT [slideshare.net]
- 22. Research Applications of Proteolytic Enzymes in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermolysin - Wikipedia [en.wikipedia.org]
- 24. Potential of Thermolysin-like Protease A69 in Preparation of Bovine Collagen Peptides with Moisture-Retention Ability and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The role of calcium ions in the stability and instability of a thermolysin-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Anaerobic Toluene Activation: A Comparative Guide to Benzylsuccinate Synthase and a Putative Hydroxylation Pathway
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the primary anaerobic toluene activation pathway initiated by benzylsuccinate synthase (BSS) and a proposed alternative involving methyl hydroxylation. This analysis is supported by experimental data and detailed protocols to facilitate further research and application.
The anaerobic degradation of toluene, a prevalent environmental pollutant, is a critical biogeochemical process. The initiation of this degradation hinges on the activation of the chemically stable methyl group of toluene. The most well-established and widespread mechanism for this activation is the addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme Benzylsuccinate Synthase (BSS). However, an alternative pathway involving the hydroxylation of the methyl group has also been proposed. This guide provides a comparative analysis of these two pathways, presenting their respective mechanisms, key enzymes, performance data, and detailed experimental protocols.
The Benzylsuccinate Synthase (BSS) Pathway: The Predominant Mechanism
The addition of toluene to fumarate to form (R)-benzylsuccinate is recognized as the universal first step in the anaerobic degradation of toluene across diverse microbial guilds, including denitrifying, sulfate-reducing, and methanogenic bacteria.[1][2] This reaction is catalyzed by Benzylsuccinate Synthase (BSS), a member of the glycyl radical enzyme superfamily.
Reaction Mechanism and Subsequent Steps
The catalytic cycle of BSS involves the generation of a glycyl radical, which then abstracts a hydrogen atom from a conserved cysteine residue to form a thiyl radical. This highly reactive thiyl radical abstracts a hydrogen atom from the methyl group of toluene, creating a benzyl radical. The benzyl radical then adds to the double bond of fumarate, forming a benzylsuccinyl radical intermediate. Finally, the hydrogen atom is transferred back from the cysteine residue to the intermediate, yielding the product (R)-benzylsuccinate and regenerating the thiyl radical.[3]
Following its formation, benzylsuccinate is further metabolized through a series of reactions analogous to β-oxidation. This downstream pathway involves the activation of benzylsuccinate to benzylsuccinyl-CoA, followed by oxidation, hydration, and thiolytic cleavage to yield benzoyl-CoA and succinyl-CoA.[4][5] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds.
Visualization of the BSS Pathway
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Toluene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Analysis of Benzylsuccinic Acid Enantiomers as Carboxypeptidase A Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the enantiomers of benzylsuccinic acid against their target, carboxypeptidase A. The following sections detail their inhibitory potency, the experimental protocols for its determination, and the underlying mechanism of action.
Quantitative Analysis of Carboxypeptidase A Inhibition
The inhibitory potency of this compound and its derivatives is quantified by the inhibition constant (Ki), with a lower value indicating a more potent inhibitor. The available data is summarized in the table below.
| Compound/Enantiomer | Target Enzyme | Inhibition Constant (Ki) | Comments |
| (2RS)-2-Benzylsuccinic Acid (Racemic) | Carboxypeptidase A | 0.22 µM | This value represents the inhibitory potency of the racemic mixture. |
| (S)-2-Benzylsuccinic Acid (L-Benzylsuccinate) | Carboxypeptidase A | Not explicitly quantified | X-ray crystallography data confirms this enantiomer binds to the active site of Carboxypeptidase A, indicating it is the active inhibitor.[1] |
| (R)-2-Benzylsuccinic Acid | Carboxypeptidase A | Data not available | The inhibitory activity of the (R)-enantiomer has not been reported. |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | A methylated analog of this compound. |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | A methylated analog of this compound. |
| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 µM | A methylated analog of this compound. |
Mechanism of Inhibition: A Competitive Interaction
This compound acts as a competitive inhibitor of carboxypeptidase A. This mode of inhibition involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.
The crystal structure of L-benzylsuccinate in complex with carboxypeptidase A reveals the molecular basis for its potent inhibition. The inhibitor binds to the active site and interacts with key residues and the catalytic zinc ion. One carboxylate group of the inhibitor coordinates directly with the zinc ion, mimicking the interaction of the substrate's C-terminal carboxylate. The other carboxylate group forms hydrogen bonds with residues such as Arg145, Asn144, and Tyr248. The benzyl group of the inhibitor occupies a hydrophobic pocket in the active site, further strengthening the binding affinity.
Below is a diagram illustrating the competitive inhibition of Carboxypeptidase A by (S)-2-Benzylsuccinic Acid.
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Protocols: Determining Inhibitory Activity
The biological activity of this compound enantiomers against carboxypeptidase A is typically determined using a continuous spectrophotometric rate determination assay.
Principle: The enzymatic activity of carboxypeptidase A is measured by monitoring the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine. The cleavage of the peptide bond in the substrate by the enzyme leads to an increase in absorbance at a specific wavelength (e.g., 254 nm). The rate of this absorbance change is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate will decrease.
Materials:
-
Bovine pancreatic carboxypeptidase A
-
Hippuryl-L-phenylalanine (substrate)
-
(S)- and (R)-benzylsuccinic acid
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: All solutions are prepared in Tris-HCl buffer. A stock solution of the substrate and various concentrations of the inhibitor are prepared.
-
Enzyme Assay: The assay is performed in a cuvette containing the buffer and the substrate. The reaction is initiated by adding a small amount of the enzyme solution.
-
Spectrophotometric Measurement: The change in absorbance at 254 nm is monitored over time. The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Inhibition Assay: The assay is repeated in the presence of different concentrations of the this compound enantiomers.
-
Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates at different substrate and inhibitor concentrations, typically using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
The following diagram illustrates the general workflow for determining the inhibitory activity of this compound enantiomers.
Caption: Experimental workflow for inhibition assay.
References
A Comparative Guide to the Molecular Modeling of D-2-Benzylsuccinic Acid Binding to Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular modeling of D-2-benzylsuccinic acid's binding to carboxypeptidase A (CPA), a well-studied zinc-containing metalloprotease. The binding of this canonical inhibitor is contrasted with other notable CPA inhibitors, supported by experimental data and detailed methodologies for both computational and experimental approaches.
Performance Comparison of Carboxypeptidase A Inhibitors
| Inhibitor | Type | Kᵢ Value | Reference |
| (R)-2-Benzyl-2-methylsuccinic acid | Succinic acid derivative | 0.15 µM | [1] |
| (S)-2-Benzyl-2-methylsuccinic acid | Succinic acid derivative | 17 µM | [1] |
| Racemic 2-Benzyl-2-methylsuccinic acid | Succinic acid derivative | 0.28 µM | [1] |
| ZFAP(O)F | Phosphonate analogue | 1 pM | |
| ZAAP(O)F | Phosphonate analogue | 3 pM | |
| ZAFP(O)F | Phosphonate analogue | 4 pM | |
| Cbz-Phe-ValP-(O)Phe [ZFVP(O)F] | Tripeptide phosphonate | 10-27 fM |
Experimental and Computational Protocols
A combination of experimental and computational methods is crucial for characterizing the binding of inhibitors to carboxypeptidase A.
Experimental Protocol: Determination of Inhibition Constant (Kᵢ)
A common method for determining the Kᵢ of a competitive inhibitor is through spectrophotometric enzyme activity assays.
Principle: The rate of substrate hydrolysis by carboxypeptidase A is measured in the presence and absence of the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetics, the Kᵢ can be calculated.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: Hippuryl-L-phenylalanine
-
Inhibitor (e.g., D-2-benzylsuccinic acid)
-
Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of carboxypeptidase A, hippuryl-L-phenylalanine, and the inhibitor in the buffer.
-
Assay Setup: In a cuvette, combine the buffer, substrate solution, and varying concentrations of the inhibitor.
-
Enzyme Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Data Acquisition: Monitor the increase in absorbance at 254 nm over time. This corresponds to the formation of hippuric acid, a product of the enzymatic reaction.
-
Data Analysis: Determine the initial reaction velocities (v₀) at each inhibitor concentration. The Kᵢ can then be determined using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Computational Protocol: Molecular Dynamics (MD) Simulation
Molecular dynamics simulations provide insights into the dynamic interactions between an inhibitor and the enzyme at an atomic level.
Software: GROMACS is a widely used software package for performing molecular dynamics simulations.
General Workflow:
-
System Preparation:
-
Obtain the crystal structure of carboxypeptidase A, often in complex with an inhibitor, from the Protein Data Bank (PDB).
-
Prepare the protein by adding missing hydrogen atoms and checking for any structural issues.
-
Generate the topology and parameter files for the protein using a force field such as CHARMM36 or AMBER.
-
Generate the topology and parameter files for the ligand (inhibitor). This may require the use of tools like the CGenFF server for CHARMM force fields.
-
-
Simulation Box Setup:
-
Define a simulation box (e.g., cubic or triclinic) around the protein-ligand complex.
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). The position restraints on the protein and ligand are gradually released.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the system's dynamics.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of different regions of the protein (e.g., using Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the enzyme.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the study of carboxypeptidase A inhibition.
References
Safety Operating Guide
Proper Disposal of Benzylsuccinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of benzylsuccinic acid, a compound utilized in various research applications. Adherence to these procedures is vital for personnel safety and environmental protection.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified with several hazards that necessitate careful handling during disposal preparation.
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][3]
When preparing this compound for disposal, personnel must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Disposal Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3]
-
Segregation and Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.[1]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (884-33-3).
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Arranging for Disposal:
-
Contaminated Materials:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the disposal of this compound waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up:
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Place the swept-up material into a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
By adhering to these established procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution-specific guidelines and the most recent Safety Data Sheet for comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzylsuccinic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzylsuccinic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, specifications, and their purpose.
| Body Part | Required PPE | Specifications | Purpose |
| Eyes/Face | Safety Goggles & Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] | To provide maximum protection against splashes and airborne particles. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Always inspect for integrity before use. | To prevent direct skin contact and subsequent irritation. |
| Body | Protective Clothing | A laboratory coat or chemical-resistant coverall is necessary. | To prevent contamination of personal clothing and skin. |
| Respiratory | NIOSH/MSHA Approved Respirator | A particulate filter conforming to EN 143 is recommended, especially when dust may be generated or in case of inadequate ventilation.[1][6] | To protect against inhalation of irritating dust particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
-
Handling and Use:
-
Cleanup and Disposal:
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Decontamination: Thoroughly clean the work area after use.
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with all applicable local, regional, and national regulations.[1] Do not empty into drains.[1] Chemical waste should be handled by an approved waste disposal plant.[1][4]
-
PPE Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] If eye irritation persists, seek medical advice/attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1][4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3][4] If you feel unwell, call a POISON CENTER or doctor/physician.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][7] Seek medical attention if symptoms occur.[7] |
By strictly adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
